molecular formula C13H13NO3S B075030 2-Aminophenyl 4-methylbenzene-1-sulfonate CAS No. 1216-96-2

2-Aminophenyl 4-methylbenzene-1-sulfonate

Cat. No.: B075030
CAS No.: 1216-96-2
M. Wt: 263.31 g/mol
InChI Key: CUIMKKRVBCYKOP-UHFFFAOYSA-N
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Description

2-Aminophenyl 4-methylbenzene-1-sulfonate is a high-value chemical synthon of significant interest in organic and medicinal chemistry research. This bifunctional compound features a sulfonate ester group, derived from p-toluenesulfonic acid, and a primary aniline group. Its primary research application lies in its role as a protected aniline precursor. The sulfonate ester acts as a versatile and cleavable protecting group for the aniline nitrogen, allowing for selective functionalization at other reactive sites on the molecule during multi-step syntheses. The electron-withdrawing nature of the sulfonate group modulates the reactivity of the aniline, making it a useful intermediate in the synthesis of more complex heterocyclic systems and pharmaceutical building blocks. Furthermore, researchers utilize this compound in the development of novel chemical probes and PROTACs (Proteolysis-Targeting Chimeras), where the aniline moiety can serve as a point of conjugation. The mechanism of action for its key transformations typically involves nucleophilic substitution at the sulfonate ester bond or subsequent deprotection to reveal the free aniline, a crucial functional group in dyes, agrochemicals, and drug discovery. This product is offered in high purity to ensure reproducibility in advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIMKKRVBCYKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923879
Record name 2-Aminophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216-96-2
Record name Phenol, 2-amino-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the physical characteristics of 2-Aminophenyl 4-methylbenzene-1-sulfonate (CAS No. 1216-96-2), a significant organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a robust understanding of the compound's molecular structure, physicochemical properties, and spectroscopic profile.

Molecular and Structural Framework

This compound, an ester of 2-aminophenol and p-toluenesulfonic acid, is defined by a distinct molecular architecture that dictates its physical behavior.

Key Identifiers and Structural Data:

PropertyValueSource
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonate[1]
CAS Number 1216-96-2[1]
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N[1]
InChI Key CUIMKKRVBCYKOP-UHFFFAOYSA-N[1]

The structure, featuring a sulfonate ester linkage between a benzene ring with an amino substituent and a toluene moiety, is visualized below.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters in its application, influencing everything from reaction kinetics to formulation. While specific experimental data for this compound is limited, we can infer certain properties from related compounds and computational models.

Summary of Physical and Computed Properties:

PropertyValue / DescriptionSource / Note
Appearance Expected to be an off-white to pale yellow crystalline powder.Based on the appearance of the related isomer, (3-aminophenyl) 4-methylbenzenesulfonate.[2]
Melting Point 92-95 °CThis is the experimental melting point for the related isomer, (3-aminophenyl) 4-methylbenzenesulfonate, and should be considered an estimate.[2]
Boiling Point Data not available.High molecular weight and polarity suggest decomposition at elevated temperatures before boiling.
Solubility Expected to be soluble in polar organic solvents.The parent compound, 4-Methylbenzene-1-sulfonic acid, is soluble in water, alcohols, and other polar organic solvents.
XLogP3 2.7A computed value indicating moderate lipophilicity.[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 77.8 Ų[1]
Exact Mass 263.06161445 Da[1]

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are definitively established through spectroscopic methods. Available data indicates that the compound has been characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

  • ¹H NMR: Proton NMR spectra would provide information on the number and types of hydrogen atoms, confirming the presence of the aminophenyl and methylbenzene moieties.

  • ¹³C NMR: Carbon NMR spectra would reveal the number of non-equivalent carbon atoms, corroborating the compound's carbon framework.

  • ¹⁷O NMR: Oxygen-17 NMR data is also noted, which can offer insight into the electronic environment of the sulfonate and ester oxygen atoms.[3]

These spectroscopic techniques are fundamental for quality control and for the structural confirmation of synthesized this compound.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the physical properties of novel or synthesized batches of this compound should be determined experimentally. The following are generalized, standard operating procedures for key physical property measurements.

A. Melting Point Determination Workflow

The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis prep1 Dry the crystalline sample thoroughly. prep2 Load a small amount into a capillary tube. prep1->prep2 prep3 Pack the sample to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in a calibrated melting point apparatus. prep3->meas1 meas2 Heat at a controlled rate (e.g., 1-2 °C/min). meas1->meas2 meas3 Record the temperature at which melting begins. meas2->meas3 meas4 Record the temperature at which the sample is completely liquid. meas3->meas4 analysis1 The recorded range is the melting point. meas4->analysis1 analysis2 Compare with literature values for purity assessment. analysis1->analysis2

Caption: General workflow for melting point determination.

B. Solubility Assessment Protocol

Understanding solubility is crucial for designing synthetic routes, purification procedures, and, in a pharmaceutical context, for formulation development.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: To a series of vials, add a known mass of this compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of a selected solvent to each vial in incremental amounts (e.g., 0.1 mL).

  • Equilibration: After each addition, vigorously vortex the vial and allow it to equilibrate at a controlled temperature (e.g., 25 °C).

  • Observation: Observe for complete dissolution. The solubility can be qualitatively categorized (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by the amount of solvent required to dissolve the sample.

Conclusion

This compound is a compound with well-defined structural and computed physical properties. While experimental data on its melting point and solubility are not directly available, reasonable estimations can be made based on its structural analogs. For any application requiring high purity, it is imperative to conduct experimental verification of these physical properties using standard laboratory protocols. The spectroscopic data available provides a solid foundation for the analytical characterization of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-AMINO-N-METHYLBENZENEETHANESULFONAMIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-. Substance Registry Services. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-AMINOPHENYL-4-TOLUENESULFONATE. Wiley. Retrieved from [Link]

  • Chemdad. (n.d.). N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (2-aminophenyl) 4-methylbenzenesulfonate: Synthesis, Applications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (2-aminophenyl) 4-methylbenzenesulfonate, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its applications as a precursor in the synthesis of complex organic molecules, supported by detailed experimental protocols and analytical methodologies.

Chemical Identity and Physicochemical Properties

(2-aminophenyl) 4-methylbenzenesulfonate, also known as 2-aminophenyl tosylate, is an organic compound featuring both an aniline and a tosylate functional group. This bifunctionality makes it a valuable building block in organic synthesis.

IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in literature and chemical databases.

Identifier Value Source
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonatePubChem[1]
CAS Number 1216-96-2PubChem[1]
Molecular Formula C₁₃H₁₃NO₃SPubChem[1]
Molecular Weight 263.31 g/mol PubChem[1]
Synonyms 2-Aminophenyl 4-methylbenzene-1-sulfonate, o-Aminophenol p-toluene sulfate, Toluene-4-sulfonic acid 2-amino-phenyl ester, Phenol, 2-amino-, 1-(4-methylbenzenesulfonate)PubChem[1]
Physicochemical Data

The following table summarizes key computed physicochemical properties of (2-aminophenyl) 4-methylbenzenesulfonate.

Property Value Source
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 263.06161445PubChem[1]
Monoisotopic Mass 263.06161445PubChem[1]
Topological Polar Surface Area 77.8 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Synthesis and Reaction Mechanism

The synthesis of (2-aminophenyl) 4-methylbenzenesulfonate is typically achieved through the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. The choice of reaction conditions is critical to favor O-sulfonylation over N-sulfonylation.

Synthetic Pathway

The primary synthetic route involves the nucleophilic attack of the hydroxyl group of 2-aminophenol on the electrophilic sulfur atom of tosyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-aminophenol 2-Aminophenol Reaction_Vessel Reaction 2-aminophenol->Reaction_Vessel Tosyl_chloride 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) Tosyl_chloride->Reaction_Vessel Base Base (e.g., Pyridine, Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Target_Compound (2-aminophenyl) 4-methylbenzenesulfonate Reaction_Vessel->Target_Compound Nucleophilic Substitution

Caption: Synthetic workflow for (2-aminophenyl) 4-methylbenzenesulfonate.

Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The base plays a dual role: it deprotonates the phenolic hydroxyl group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct. While the amino group is also nucleophilic, O-acylation is often favored under specific conditions, such as in the presence of a non-nucleophilic base at low temperatures. In some cases, protection of the amine may be necessary to ensure selective O-sulfonylation.

Detailed Experimental Protocol: Synthesis of (2-aminophenyl) 4-methylbenzenesulfonate

This protocol is based on established methods for the sulfonylation of phenols.[2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminophenol (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) dropwise to the solution.

  • Tosyl Chloride Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Organic Synthesis and Drug Discovery

The bifunctional nature of (2-aminophenyl) 4-methylbenzenesulfonate makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential biological activity.

Role as a Synthetic Intermediate
  • Precursor to Benzoxazoles and other Heterocycles: The ortho-amino and tosylate groups can be utilized in intramolecular cyclization reactions to form benzoxazoles and other related heterocyclic systems.[3][4] The tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.

  • Modification of the Amino Group: The free amino group can be acylated, alkylated, or diazotized to introduce further diversity into the molecule. For instance, N-(2-aminophenyl) amides have been investigated as histone deacetylase (HDAC) inhibitors.[5]

Potential in Drug Discovery

The sulfonamide and aminophenyl moieties are present in a wide range of bioactive molecules. Sulfonamides are a well-known class of antibacterial drugs. The aminophenyl group is a common feature in many kinase inhibitors and other targeted therapies. Therefore, (2-aminophenyl) 4-methylbenzenesulfonate serves as a valuable scaffold for the synthesis of novel drug candidates.

G cluster_derivatization Chemical Derivatization cluster_products Potential Bioactive Molecules Start (2-aminophenyl) 4-methylbenzenesulfonate Amino Group Tosylate Group Amine_Reaction Acylation, Alkylation, Diazotization Start:f0->Amine_Reaction Tosylate_Reaction Nucleophilic Substitution Start:f1->Tosylate_Reaction HDAC_Inhibitors HDAC Inhibitors Amine_Reaction->HDAC_Inhibitors Heterocycles Benzoxazoles, Quinolines, etc. Tosylate_Reaction->Heterocycles

Caption: Synthetic utility of (2-aminophenyl) 4-methylbenzenesulfonate.

Analytical Methodologies

Accurate quantification and characterization of (2-aminophenyl) 4-methylbenzenesulfonate are essential for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of (2-aminophenyl) 4-methylbenzenesulfonate.

HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Spectroscopic Characterization

Spectroscopic data is vital for the structural elucidation and confirmation of (2-aminophenyl) 4-methylbenzenesulfonate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of both the aminophenyl and the toluenesulfonyl groups, a singlet for the methyl group, and a broad singlet for the amino protons.

    • ¹³C NMR: Will display distinct signals for all 13 carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonate group, and C-O stretching of the ester linkage.

  • Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a sample containing (2-aminophenyl) 4-methylbenzenesulfonate.

G Sample_Prep Sample Preparation (Dissolution in a suitable solvent) HPLC_Analysis HPLC-UV Analysis (Quantification) Sample_Prep->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Confirmation and Trace Analysis) Sample_Prep->LCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Workflow for the analytical characterization of the compound.

Conclusion

(2-aminophenyl) 4-methylbenzenesulfonate is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic systems and potential drug candidates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this versatile compound.

References

  • PubChem. (2-aminophenyl) 4-methylbenzenesulfonate. National Center for Biotechnology Information. [Link]

  • Patentscope. Patents for CUIMKKRVBCYKOP-UHFFFAOYSA-N. World Intellectual Property Organization. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). (n.d.). ResearchGate. [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.).
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Molecular weight and formula of 2-Aminophenyl 4-methylbenzene-1-sulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminophenyl 4-methylbenzene-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant potential in chemical synthesis and pharmaceutical research. This document elucidates its fundamental chemical and physical properties, offers insights into its synthesis and characterization, and discusses its applications, particularly within the realm of drug development. Detailed protocols, safety information, and structural visualizations are included to support researchers and scientists in their practical applications of this compound.

Introduction

This compound, also known as o-Aminophenol p-toluene sulfate, is an ester of 2-aminophenol and p-toluenesulfonic acid. The presence of a primary amine, an aromatic ring, and a sulfonate ester group within its structure imparts a unique combination of chemical reactivity and physical properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide aims to be a central resource for professionals working with or considering the use of this compound in their research and development endeavors.

Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in experimental settings. These properties dictate its behavior in various solvents, its reactivity, and its stability.

Molecular Identity

The identity of this compound is defined by its molecular formula, weight, and structure.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonate[1]
CAS Number 1216-96-2[1]
Synonyms o-Aminophenol p-toluene sulfate[1]
Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification methods.

PropertyValueSource
Melting Point 185 - 189 °C
logP (Octanol-Water Partition Coefficient) ca. -0.09 (at 25 °C)
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Synthesis and Characterization

The synthesis of this compound is a key process for its availability in research. While specific, detailed synthesis protocols directly for this compound are not abundant in the provided search results, a general approach can be inferred from related sulfonamide and sulfonate ester syntheses.

General Synthesis Pathway

A plausible synthetic route involves the reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

Conceptual Experimental Protocol: Synthesis of this compound

Disclaimer: This is a conceptual protocol and should be adapted and optimized with appropriate laboratory safety precautions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl produced.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-methylbenzenesulfonyl chloride in the same solvent to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of the Proposed Synthesis Workflow

SynthesisWorkflow Reactants 2-Aminophenol + 4-Methylbenzenesulfonyl Chloride Reaction Reaction in Aprotic Solvent with Base Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Aminophenyl 4-methylbenzene-1-sulfonate Purification->Product Applications cluster_reactions Chemical Reactions Compound 2-Aminophenyl 4-methylbenzene-1-sulfonate Intermediate Synthetic Intermediate Compound->Intermediate DrugScaffold Scaffold for Drug Discovery Compound->DrugScaffold Acylation Acylation Intermediate->Acylation Alkylation Alkylation Intermediate->Alkylation Diazotization Diazotization Intermediate->Diazotization

Caption: The role of this compound in synthesis and drug discovery.

Safety and Handling

Proper handling of any chemical is paramount in a laboratory setting. Based on safety data for related compounds, the following precautions should be considered.

Hazard Identification

While a specific safety data sheet (SDS) for this compound was not retrieved, related compounds suggest potential hazards. For instance, some sulfonamides and sulfonic acid derivatives can cause skin and eye irritation. [2][3][4]It is prudent to treat this compound with care.

  • Potential Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood. * Storage: Store in a tightly closed container in a cool, dry place. * Spill Response: In case of a spill, avoid generating dust. Dampen solid spills with water before transferring to a suitable container for disposal. [5]

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined molecular and physical properties, combined with the reactivity of its primary amine group, make it a valuable building block for the creation of novel molecules. While further research is needed to fully explore its applications, the structural motifs it contains are of high interest in the development of new therapeutic agents. Adherence to proper safety and handling protocols is essential when working with this and any other chemical compound.

References

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  • ResearchGate. 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. [Link]

  • ChemDiv. Compound 4-[(4-methylbenzene-1-sulfonyl)(pyridine-4-carbonyl)amino]naphthalen-1-yl... [URL not available]
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  • ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Google Patents. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
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  • SpectraBase. N-(4-Aminophenyl)-4-methylbenzenesulfonamide. [Link]

  • ChemDiv. Compound 2-{[(4-hydroxyphenyl)
  • PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]

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An In-depth Technical Guide to the Spectral Data Interpretation of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of chemical entities is paramount. 2-Aminophenyl 4-methylbenzene-1-sulfonate (C₁₃H₁₃NO₃S, Molecular Weight: 263.31 g/mol ) is an aromatic compound featuring a sulfonate ester linkage, a primary amine, and two distinct substituted benzene rings.[1] Its characterization serves as an excellent case study for the synergistic application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The core philosophy of this document is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectra, thereby offering a robust framework for researchers, scientists, and drug development professionals.

The structural complexity, with its mix of electron-donating and electron-withdrawing substituents, creates a rich and informative spectral fingerprint. Understanding this fingerprint is crucial for verifying synthesis, assessing purity, and predicting chemical behavior.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In aromatic systems, the chemical shifts are heavily influenced by the ring current effect and the electronic nature of substituents.[2]

Causality in Experimental Choices

The choice of a suitable deuterated solvent is critical. A solvent like deuterated chloroform (CDCl₃) is common, but dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with amine protons. The acidic nature of the amine protons makes them susceptible to exchange with residual water or other labile protons, which can broaden the signal. DMSO-d₆ can form hydrogen bonds with the N-H protons, often resulting in a sharper, more observable signal. The operating frequency of the spectrometer (e.g., 400 MHz) is chosen to achieve sufficient signal dispersion, especially for resolving the complex splitting patterns in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation and Analysis

The ¹H NMR spectrum can be divided into three key regions: the aromatic region, the aliphatic methyl region, and the labile amine proton region.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.75Doublet2HH-Ar (Tosyl, ortho to SO₂)These protons are deshielded by the strongly electron-withdrawing sulfonate group. They are split by their meta-protons.[3]
~7.35Doublet2HH-Ar (Tosyl, ortho to CH₃)These protons are less deshielded than their para-counterparts. They are split by their meta-protons.
~6.7 - 7.2Multiplet4HH-Ar (Aminophenyl)This complex region contains four protons from the ortho-disubstituted ring, influenced by both the electron-donating -NH₂ group (upfield shift) and the electron-withdrawing -O-Tosyl group (downfield shift).[2]
~5.0 (variable)Broad Singlet2H-NH₂The chemical shift is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
~2.40Singlet3H-CH₃A characteristic singlet for the methyl group on the tosyl moiety, appearing in the typical benzylic proton region.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. In standard proton-decoupled spectra, each unique carbon appears as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.[4]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

Data Interpretation and Analysis

The molecule has 13 carbon atoms. Due to the symmetry of the para-substituted tosyl ring, we expect to see 11 distinct signals: 6 from the aminophenyl ring, 4 from the tosyl ring, and 1 from the methyl group. Aromatic carbons typically resonate between 110-160 ppm.[5]

Chemical Shift (δ, ppm) Assignment Rationale
~145C-SO₂ (Tosyl)Quaternary carbon attached to the electron-withdrawing sulfonyl group, shifted downfield.
~144C-O (Aminophenyl)The carbon atom directly bonded to the electronegative oxygen of the ester linkage is significantly deshielded.
~141C-NH₂ (Aminophenyl)The carbon attached to the nitrogen is deshielded, but less so than the C-O carbon.
~135C-CH₃ (Tosyl)Quaternary carbon of the tosyl ring attached to the methyl group.
~130CH (Tosyl, ortho to CH₃)Aromatic CH carbons on the tosyl ring.
~127CH (Tosyl, ortho to SO₂)Aromatic CH carbons on the tosyl ring.
~115 - 128CH x 4 (Aminophenyl)Four distinct signals for the protonated carbons of the aminophenyl ring, with shifts influenced by the ortho/meta/para relationship to the two substituents.
~21-CH₃The aliphatic methyl carbon, appearing in the far upfield region of the spectrum.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition: Clamp the sample to ensure good contact with the crystal. Record a background spectrum of the empty ATR setup. Then, record the sample spectrum.

  • Data Output: The instrument software automatically ratios the sample spectrum against the background, generating a transmittance or absorbance spectrum.

G cluster_0 IR Spectroscopy Workflow Sample Placement Sample Placement Background Scan Background Scan Sample Placement->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Processing Data Processing Sample Scan->Data Processing Final Spectrum Final Spectrum Data Processing->Final Spectrum G parent [M+H]⁺ m/z = 264 frag1 [C₇H₇SO₂]⁺ m/z = 155 parent->frag1 - C₆H₆NO• frag3 [M+H - SO₂]⁺ m/z = 200 parent->frag3 - SO₂ (rearrangement) frag2 [C₇H₇]⁺ m/z = 91 frag1->frag2 - SO₂

Caption: Proposed major fragmentation pathways for [M+H]⁺ of the title compound.

  • Cleavage of the S-O Bond: This is a common pathway, leading to the formation of the highly stable p-toluenesulfonyl cation at m/z 155 .

  • Formation of the Tropylium Ion: The fragment at m/z 155 readily loses sulfur dioxide (SO₂, 64 Da) to form the tolyl cation, which often rearranges to the very stable tropylium ion at m/z 91 . This is a classic fragment for any compound containing a toluene moiety.

  • Rearrangement and Loss of SO₂: A characteristic fragmentation for aromatic sulfonamides involves an intramolecular rearrangement followed by the elimination of a neutral SO₂ molecule. [7][8]This would result in a fragment at m/z 200 .

Conclusion

The structural confirmation of this compound is robustly achieved through the congruent interpretation of multiple spectroscopic datasets. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity of the two distinct aromatic rings. Infrared spectroscopy provides unambiguous evidence for the key amine and sulfonate ester functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted approach exemplifies a self-validating system, where each technique corroborates the findings of the others, providing the high degree of certainty required in scientific research and development.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 766–772. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of C13-NMR Interpretation. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. [Link]

  • Semantic Scholar. (1993). Rearrangement of aromatic sulfonate anions in the gas phase. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 650-654. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Request PDF. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

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Key chemical characteristics of o-Aminophenol p-toluene sulfate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Chemical Characteristics of 2-Aminophenolium 4-Methylbenzenesulfonate

Introduction: Defining the Compound

In the landscape of pharmaceutical intermediates and fine chemicals, precision in nomenclature is paramount. The compound referred to as "o-Aminophenol p-toluene sulfate" is more accurately described by its IUPAC name, 2-Aminophenolium 4-Methylbenzenesulfonate . This organic salt is formed through the acid-base reaction between o-aminophenol, a weak base, and p-toluenesulfonic acid (PTSA), a strong organic acid.

This guide provides a comprehensive technical overview of the synthesis, properties, and critical applications of this salt, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior, outline validated analytical protocols, and address the safety considerations essential for laboratory and industrial handling.

Part 1: Core Chemical and Physical Properties

The characteristics of 2-aminophenolium 4-methylbenzenesulfonate are derived from its constituent ions: the 2-aminophenolium cation and the 4-methylbenzenesulfonate (tosylate) anion.

Molecular Structure and Synthesis

The primary synthesis route is a direct acid-base neutralization. This reaction is typically performed in a suitable solvent, such as ethanol or isopropanol, where the resulting salt precipitates upon formation or cooling and can be isolated via filtration.

Diagram 1: Synthesis of 2-Aminophenolium 4-Methylbenzenesulfonate

G cluster_product Product oAP o-Aminophenol plus + oAP->plus PTSA p-Toluenesulfonic Acid Salt 2-Aminophenolium 4-Methylbenzenesulfonate PTSA->Salt Acid-Base Neutralization plus->PTSA

Caption: Acid-base reaction forming the target salt.

Physicochemical Data

While specific experimental data for the salt is not widely published, its properties can be reliably inferred from its parent compounds. The salt is expected to be a crystalline solid that is more stable and less susceptible to air oxidation than free o-aminophenol.[1]

Propertyo-Aminophenol (Base)p-Toluenesulfonic Acid (Acid)2-Aminophenolium 4-Methylbenzenesulfonate (Salt)
Molecular Formula C₆H₇NOC₇H₈O₃SC₁₃H₁₅NO₄S
Molar Mass 109.13 g/mol 172.20 g/mol 281.33 g/mol
Appearance White to tan crystals, darkens on exposure to air and light[1][2]White crystalline solidExpected to be a stable, crystalline solid (e.g., white to off-white)
Melting Point 174 °C (decomposes)~106 °C (monohydrate)Expected to be higher than parent compounds; p-aminophenol has a melting point of 185-189°C[3][4]
Solubility Slightly soluble in water; soluble in ethanol, diethyl ether[5]Soluble in water, ethanol, diethyl etherExpected to have good solubility in water and polar organic solvents
Acidity (pKa) 10.30 (phenol), 5.48 (amino)[5]~ -2.8 (strong acid)An aqueous solution would be acidic due to the salt of a weak base and strong acid

Part 2: Applications and Significance in Drug Development

The utility of this compound in a pharmaceutical context stems from two key areas: the role of the aminophenol scaffold in synthesis and the function of the tosylate salt in drug formulation.

Role as a Synthetic Intermediate

Aminophenols are crucial building blocks in organic chemistry. The isomeric p-aminophenol is famously the final intermediate in the industrial synthesis of paracetamol (acetaminophen).[5] It also serves as a precursor for oncology drugs like Cabozantinib, highlighting the importance of the aminophenol moiety in constructing complex, biologically active molecules.[6]

By extension, o-aminophenol and its stabilized salt form, 2-aminophenolium 4-methylbenzenesulfonate, are valuable starting materials for synthesizing a diverse range of compounds, including:

  • Heterocyclic compounds: Serving as precursors for benzoxazoles and phenoxazines, which are scaffolds in many pharmaceuticals.

  • Specialty dyes and ligands: Used in the development of diagnostic probes and metal-chelating agents.[6]

Salt Formation in Active Pharmaceutical Ingredients (APIs)

The formation of a tosylate salt is a widely used strategy in drug development to enhance the physicochemical properties of an API. Using a strong acid like PTSA to form a salt of a basic API can significantly improve:

  • Solubility and Dissolution Rate: Enhancing bioavailability.

  • Stability: Protecting sensitive functional groups, like the amino group in o-aminophenol, from degradation via oxidation.

  • Handling Properties: Converting oils or amorphous materials into stable, crystalline solids with consistent properties.

A Critical Note on Genotoxic Impurities

The use of PTSA necessitates rigorous control and analysis for potential genotoxic impurities (GTIs). Alkyl esters of sulfonic acids (such as methyl, ethyl, or propyl p-toluenesulfonate) are known carcinogens.[7] These can form if residual alcohols from the reaction solvent are present with PTSA under certain conditions. Regulatory bodies like the FDA and EMA have established a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for such impurities, demanding highly sensitive analytical methods for their detection and quantification.[7]

Diagram 2: Workflow for Genotoxic Impurity (GTI) Risk Assessment

G A Synthesis Step Involving p-Toluenesulfonic Acid B Identify Potential Reactants (e.g., Residual Alcohols) A->B C Assess Reaction Conditions (Temperature, pH) B->C D Risk Identified: Potential for Sulfonate Ester Formation C->D E Develop & Validate Trace-Level Analytical Method (e.g., HPLC-UV, GC-MS) D->E Mitigation Strategy F Implement In-Process Controls & Final Product Testing E->F G Risk Controlled: Product Complies with TTC Guidelines F->G

Caption: Risk management for potential p-toluenesulfonate GTIs.

Part 3: Analytical Characterization Protocols

Accurate analysis of 2-aminophenolium 4-methylbenzenesulfonate requires a method capable of simultaneously or sequentially quantifying both the cation and the anion. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely available technique.[8][9]

Protocol: HPLC-UV Analysis of the Salt

This protocol is designed to separate and quantify the o-aminophenol and p-toluenesulfonate components.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A mixed-mode column, such as a Primesep 100, is ideal as it provides both reversed-phase and ion-exchange retention mechanisms.[9] Alternatively, a standard C18 column can be used with an ion-pairing agent.

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of Acetonitrile and an aqueous buffer. A typical starting point is 10-20% Acetonitrile in water containing 0.2% sulfuric acid or perchloric acid.[9] The acidic pH ensures the amino group is protonated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A DAD is optimal. Monitor at 275 nm for o-aminophenol and ~220 nm for the tosylate anion.[8][9]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standards: Prepare individual stock solutions of o-aminophenol and sodium p-toluenesulfonate (a stable salt of the anion) at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Create a series of working standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the 2-aminophenolium 4-methylbenzenesulfonate salt in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

4. Analysis and System Suitability:

  • Inject the standards to establish calibration curves for both the cation and anion.

  • Perform replicate injections of a mid-level standard to assess system suitability (e.g., retention time RSD < 1%, peak area RSD < 2%).

  • Inject the sample solution. Quantify the amounts of o-aminophenol and p-toluenesulfonate against their respective calibration curves. The molar ratio should be approximately 1:1.

Part 4: Safety, Handling, and Storage

Safe handling of this compound requires acknowledging the hazards of its parent molecules.

  • o-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[10] It can cause skin irritation and may lead to methemoglobinemia, where the onset of symptoms like cyanosis can be delayed.[3]

  • p-Toluenesulfonic Acid: A strong acid that can cause severe skin and eye irritation.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[10]

  • When handling the powder and there is a risk of dust generation, use a NIOSH-approved respirator with an appropriate cartridge.[3]

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

  • The compound is likely sensitive to air and light, similar to free o-aminophenol.[1] Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light.[3]

Spill and First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Spills: Dampen the solid material with a suitable solvent like alcohol to prevent dust formation, then sweep it into a container for proper disposal.[1]

Conclusion

2-Aminophenolium 4-methylbenzenesulfonate represents a strategically stabilized form of o-aminophenol, enhancing its utility as a synthetic intermediate in pharmaceutical and chemical manufacturing. Its characterization is a study of the interplay between its constituent ions, offering improved handling and stability while introducing the critical need for monitoring potential acid-related impurities. A thorough understanding of its synthesis, analytical control strategies, and safety protocols is essential for its effective and responsible application in research and development.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[3]

  • Spectrum Chemical. (2015). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[11]

  • Benner, G. S. (1983). Process for preparing p-aminophenol and alkyl substituted p-aminophenol. U.S. Patent 0085890.[12]

  • ChemicalBook. (2023). 4-Aminophenol Chemical Properties, Usage, Production. Retrieved from ChemicalBook.[2]

  • National Oceanic and Atmospheric Administration (NOAA). (2024). o-Aminophenol Report. CAMEO Chemicals.[1]

  • Google Patents. (2022). Preparation method of o-aminophenol. CN114031509A.[13]

  • FUJIFILM Wako. (2024). Safety Data Sheet for p-Aminophenol. Retrieved from a representative MSDS.[14]

  • PubChem. p-Aminophenol sulfate. National Center for Biotechnology Information.[15]

  • Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development.[6]

  • Central Drug House (P) Ltd. o-Aminophenol Pract CAS No 95-55-6 Material Safety Data Sheet.[10]

  • ResearchGate. (2024). Synthesis of p‐aminophenol from the hydrogenation of nitrobenzene over metal–solid acid bifunctional catalyst.[16]

  • Techno PharmChem. p - Aminophenol Material Safety Data Sheet.[4]

  • YouTube. (2021). Synthesis of p-aminophenol.[17]

  • Google Patents. (1984). Process for the purification of p-aminophenol. US4440954A.[18]

  • Wikipedia. 4-Aminophenol.[5]

  • Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Application Brief 73116.[7]

  • PubMed. (2022). Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates.[19]

  • PubMed. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen.[20]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4-Aminophenol Determination.[8]

  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.[9]

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An In-Depth Technical Guide to the Tosyl Group in 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Tosyl Group in Modern Organic Synthesis

In the intricate landscape of organic chemistry and drug development, the strategic manipulation of functional groups is a cornerstone of synthesizing complex molecules. Among the chemist's toolkit, the p-toluenesulfonyl group, commonly known as the tosyl group (Ts), stands out for its versatility and reliability.[1] Abbreviated as Ts or Tos, this functional group, with the chemical formula -SO₂C₆H₄CH₃, is derived from p-toluenesulfonic acid.[2][3] Its primary applications in organic synthesis are as a protecting group and as an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][4] This guide will provide a comprehensive exploration of the tosyl group, with a specific focus on its role and characteristics within the molecule 2-Aminophenyl 4-methylbenzene-1-sulfonate.

The Tosyl Group: A Functional Group of Strategic Importance

The tosyl group consists of a tolyl group (-C₆H₄CH₃) joined to a sulfonyl group (-SO₂-).[5] The para-orientation is the most common, and by convention, "tosyl" refers to the p-toluenesulfonyl group.[5] The efficacy of the tosyl group in its various roles stems from its unique electronic and structural properties.

Superior Leaving Group Capabilities

One of the most frequent challenges in organic synthesis is the conversion of a poor leaving group, like a hydroxyl group (-OH), into a more reactive one.[1] Alcohols are poor leaving groups because the hydroxide ion (HO⁻) is a strong base.[1][6] The tosyl group provides an elegant solution. By converting an alcohol to a tosylate ester (-OTs), the leaving group ability is dramatically enhanced.[1][4]

The exceptional leaving group ability of the tosylate anion is attributed to its stability, which arises from:

  • Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonate group through resonance.[7][8][9][10] This charge delocalization significantly stabilizes the resulting anion.[7]

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, contributing to its stability.[1]

This transformation allows for efficient Sₙ2 reactions with a wide range of nucleophiles, proceeding with retention of configuration at the carbon where the alcohol was located.[2][8][9]

A Reliable Protecting Group

The tosyl group also serves as a robust protecting group for amines and alcohols.[2][4][11] When an amine is treated with tosyl chloride (TsCl) under basic conditions, a stable N-tosyl sulfonamide (TsNR₂) is formed, masking the nucleophilicity of the nitrogen.[2] This sulfonamide is stable under many reaction conditions, including basic, nucleophilic, and some electrophilic environments.[2] The tosyl group can be later removed under specific reductive or strongly acidic conditions.[2] Similarly, alcohols can be protected as tosylate esters to prevent unwanted reactions.[4]

A Deep Dive into this compound

Chemical Structure and Properties

This compound (CAS No: 1216-96-2) is an organic compound featuring a tosyl group attached to the oxygen atom of a 2-aminophenol molecule.[12]

PropertyValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonate
Synonyms o-Aminophenol p-toluene sulfate

Source: PubChem CID 12936648[12]

In this molecule, the tosyl group is bonded to the phenolic oxygen, forming a sulfonate ester. The presence of both the amino group (-NH₂) and the tosylate ester on the same aromatic ring creates a molecule with interesting reactivity and potential for further synthetic transformations.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminophenol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthesis Reactant1 2-Aminophenol Reaction Sulfonylation Reactant1->Reaction Reactant2 p-Toluenesulfonyl Chloride (TsCl) Reactant2->Reaction Base Base (e.g., Pyridine) Base->Reaction Catalyst & HCl scavenger Product This compound Byproduct HCl Reaction->Product Reaction->Byproduct

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 2-aminophenol in a suitable solvent, such as pyridine or a mixture of an inert solvent and a tertiary amine base. The base serves to neutralize the hydrochloric acid byproduct.[2]

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

The causality behind this experimental choice lies in the nucleophilic attack of the phenolic oxygen of 2-aminophenol on the electrophilic sulfur atom of tosyl chloride. The pyridine acts as both a solvent and a base to facilitate the reaction and trap the HCl generated.[2]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic TechniqueExpected Key Features
FTIR (cm⁻¹) - N-H stretching vibrations (around 3300-3500) - Aromatic C-H stretching (around 3000-3100) - Asymmetric and symmetric S=O stretching (around 1350-1400 and 1150-1200) - S-O stretching (around 900-1000)[13][14]
¹H NMR (ppm) - Singlet for the methyl protons of the tosyl group (around 2.4) - Aromatic protons of both phenyl rings (in the range of 6.5-8.0) - Broad singlet for the -NH₂ protons
¹³C NMR (ppm) - Resonances for the aromatic carbons - Signal for the methyl carbon of the tosyl group
Mass Spectrometry (m/z) - Molecular ion peak corresponding to the molecular weight of the compound (263.31)

These characterization methods provide a self-validating system to confirm the identity and purity of the synthesized compound.

Applications in Drug Development and Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules, which are often scaffolds for new drug candidates.[15] Sulfonamides, in general, are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[15][16]

Role in the Synthesis of Heterocycles

The amino group in this compound can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. The tosylate group can either remain in the final product or be cleaved during the synthetic sequence.

Precursor for Bioactive Molecules

The "2-aminophenyl" moiety is a common structural motif in many biologically active compounds. For instance, N-(2-aminophenyl) benzamides have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[17] The tosyl group in this compound can be strategically utilized as a protecting or activating group during the synthesis of such complex molecules.

Applications Start This compound Step1 Cyclization Reactions Start->Step1 Step2 Synthesis of Bioactive Scaffolds Start->Step2 Product1 Nitrogen-Containing Heterocycles Step1->Product1 Product2 Precursors for Drug Candidates (e.g., HDAC inhibitors) Step2->Product2

Caption: Synthetic utility of this compound.

Conclusion

The tosyl group is a powerful and versatile functional group in organic synthesis, serving as both an excellent leaving group and a reliable protecting group. In this compound, the presence of the tosyl group, in conjunction with the amino functionality, creates a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working in these fields.

References

  • Tosyl group - Grokipedia. (n.d.).
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  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand - MDPI. (2022, March 2).
  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides | Asian Journal of Chemistry. (2015, November 3).
  • This compound | C13H13NO3S | CID 12936648 - PubChem. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. (2008, July 24).

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the N-Sulfonylation of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-sulfonylation of aromatic amines, such as 2-aminophenol, is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The resulting N-aryl sulfonamides are a privileged structural motif found in a vast array of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors. The sulfonamide functional group, with its unique electronic and steric properties, acts as a versatile scaffold, enabling fine-tuning of a molecule's physicochemical and pharmacological characteristics.

This application note provides a comprehensive, field-proven protocol for the N-sulfonylation of 2-aminophenol. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot the procedure effectively.

Reaction Mechanism: The Nucleophilic Pathway

The predominant mechanism for the N-sulfonylation of amines with sulfonyl chlorides is a nucleophilic substitution reaction. The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by a base, leads to the formation of the stable sulfonamide product.

A general mechanistic proposal for the sulfonylation of amines is the nucleophilic attack of the amine on the sulfonyl chloride to form an intermediate, followed by the removal of hydrogen chloride to yield the sulfonamide[1]. In the case of 2-aminophenol, the amino group is the more potent nucleophile compared to the hydroxyl group, leading to selective N-sulfonylation under controlled conditions.

N-Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products 2-Aminophenol 2-Aminophenol Intermediate Tetrahedral Intermediate 2-Aminophenol->Intermediate Nucleophilic Attack SulfonylChloride R-SO2Cl SulfonylChloride->Intermediate Sulfonamide N-(2-hydroxyphenyl)sulfonamide Intermediate->Sulfonamide Elimination of HCl HCl HCl Intermediate->HCl

Caption: General mechanism for the N-sulfonylation of 2-aminophenol.

Experimental Protocol: N-Sulfonylation of 2-Aminophenol

This protocol details the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide as a representative example of the N-sulfonylation of 2-aminophenol[2].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminophenolReagent Grade, ≥98%Standard Chemical SupplierShould be light in color. Dark coloration indicates oxidation.
p-Toluenesulfonyl chlorideReagent Grade, ≥98%Standard Chemical SupplierAlso known as tosyl chloride (TsCl).
PyridineAnhydrousStandard Chemical SupplierActs as both solvent and base.
Dichloromethane (DCM)ACS GradeStandard Chemical SupplierFor extraction.
1 M Hydrochloric AcidLaboratory GradeStandard Chemical SupplierFor work-up.
Saturated Sodium Bicarbonate SolutionLaboratory GradeStandard Chemical SupplierFor work-up.
Anhydrous Magnesium SulfateLaboratory GradeStandard Chemical SupplierFor drying.
Ethyl AcetateACS GradeStandard Chemical SupplierFor chromatography.
HexanesACS GradeStandard Chemical SupplierFor chromatography.
Silica Gel60 Å, 230-400 meshStandard Chemical SupplierFor column chromatography.
Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • 2-aminophenol and its derivatives can be susceptible to oxidation, which may be accelerated by exposure to air and light[3].

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10 mmol).

    • Add anhydrous pyridine (20 mL) to the flask and stir until the 2-aminophenol is completely dissolved.

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol, 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting 2-aminophenol.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of 1 M hydrochloric acid and 50 mL of dichloromethane (DCM).

    • Shake the funnel vigorously and allow the layers to separate. The product will be in the organic layer.

    • Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization can be employed. The choice of solvent will depend on the specific sulfonamide synthesized. For N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, a mixture of ethanol and water can be effective[4].

  • Characterization:

    • The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide is 263.31 g/mol [5].

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve 2-Aminophenol in Pyridine B 2. Cool to 0 °C A->B C 3. Add p-Toluenesulfonyl Chloride B->C D 4. Stir at Room Temperature (12-16h) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for the N-sulfonylation of 2-aminophenol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield- Incomplete reaction. - Impure starting materials. - Loss of product during work-up.- Extend the reaction time and monitor by TLC. - Ensure the purity of 2-aminophenol and sulfonyl chloride. - Perform extractions carefully and minimize transfers.
Formation of O-sulfonylated byproduct- Reaction temperature is too high. - Use of a non-selective base.- Maintain the reaction temperature at 0 °C during the addition of sulfonyl chloride. - Pyridine generally favors N-sulfonylation.
Discolored Product- Oxidation of 2-aminophenol or the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[3]. - Purify the product promptly after the work-up. - Treatment with activated charcoal during recrystallization can help remove colored impurities[3].

Conclusion

This application note provides a robust and reproducible protocol for the N-sulfonylation of 2-aminophenol, a critical transformation for the synthesis of valuable sulfonamide-containing molecules. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully perform this reaction and adapt it to a variety of substrates. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher rate of success in the laboratory.

References

  • Mechanistic proposal for the sulfonylation of amines. RSC Advances. [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. Eureka | Patsnap. [Link]

  • Preparation method of 2-amino-4-sulfo-6-acetaminophenol.
  • Synthetic method of 2-aminophenol-4-sulfonamide.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. PubMed Central. [Link]

  • N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide. PubChem. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • Benzenesulfonamide, N-(2-hydroxypropyl)-. PubChem. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

  • N-(2-hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

  • Synthetic method of p-aminobenzenesulfonamide.
  • Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. [Link]

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. PubMed Central. [Link]

  • N-(2-Methylphenyl)benzenesulfonamide. PubMed Central. [Link]

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. Chemical Communications. [Link]

  • Process for the purification of p-aminophenol.
  • Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. PubMed. [Link]

  • Process for the purification of p-aminophenol.

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Application Notes & Protocols for 2-Aminophenyl 4-methylbenzene-1-sulfonate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Aminophenyl 4-methylbenzene-1-sulfonate, a bifunctional molecule of significant utility in organic synthesis. By leveraging its distinct reactive centers—a nucleophilic primary amine and a phenyl ring activated by a tosylate, an excellent leaving group—this intermediate serves as a powerful building block for a variety of complex chemical architectures. This document details its synthesis, key reaction pathways, and provides step-by-step protocols for its application in constructing valuable heterocyclic scaffolds and other advanced intermediates. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding.

Introduction and Strategic Importance

This compound, also known as o-Aminophenyl p-toluene sulfate, is a crystalline solid that strategically combines two key functional groups on an aromatic scaffold.[1] The primary amino group (-NH₂) serves as a versatile nucleophile or a site for diazotization, while the tosylate group (-OSO₂C₇H₇) is a well-established, stable, and efficient leaving group in nucleophilic substitution reactions. This unique ortho-arrangement of a nucleophilic center and a leaving group on a benzene ring makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of important nitrogen- and sulfur-containing heterocyclic systems. Sulfonamides, the broader class of compounds to which this intermediate belongs, are a cornerstone in medicinal chemistry, found in nearly 30% of sulfur-containing drugs on the market.[2][3] This guide will explore the practical applications of this intermediate with a focus on robust and validated synthetic protocols.

Physicochemical Properties and Safety

A thorough understanding of the intermediate's properties and safe handling procedures is critical for successful and safe experimentation.

Compound Data Summary
PropertyValueSource
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonatePubChem[1]
Molecular Formula C₁₃H₁₃NO₃SPubChem[1]
Molecular Weight 263.31 g/mol PubChem[1]
Appearance Crystalline Solid (typical)General Knowledge
CAS Number 1216-96-2PubChem[1]
Safety and Handling

As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care. The following guidelines are synthesized from standard safety data sheets for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) inspected prior to use.[4][5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] The compound may be sensitive to light and air.[4] Store away from strong oxidizing agents, strong acids, and strong bases.[7]

  • First Aid Measures:

    • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[5]

    • Skin Contact: In case of contact, take off immediately all contaminated clothing. Wash off with soap and plenty of water.[4][5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Synthetic Protocols and Applications

The utility of this compound is best demonstrated through its synthesis and subsequent transformations.

Protocol 1: Synthesis of this compound

This protocol describes the selective O-tosylation of 2-aminophenol. The key challenge is to prevent the competing N-tosylation of the more nucleophilic amino group. This is typically achieved by performing the reaction under conditions where the amine is protonated or by carefully controlling stoichiometry and temperature. A more direct and high-yielding approach involves reacting 2-aminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base.[8]

Workflow for Synthesis of the Intermediate

cluster_reactants Reactants & Reagents reagent1 2-Aminophenol reaction Reaction Vessel (0°C to RT) reagent1->reaction reagent2 p-Toluenesulfonyl Chloride (TsCl) reagent2->reaction base Pyridine or Triethylamine (Base) base->reaction solvent Dichloromethane (Solvent) solvent->reaction workup Aqueous Workup (e.g., dilute HCl wash) reaction->workup 1. Quench 2. Extract product 2-Aminophenyl 4-methylbenzene-1-sulfonate workup->product Dry, Concentrate, Recrystallize

Caption: Workflow for the synthesis of the title intermediate.

Materials:

  • 2-Aminophenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (dried)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq). Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

  • To the cold, stirring solution, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature does not rise above 5 °C. The slow addition minimizes side reactions, such as N-tosylation or di-tosylation.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the pure this compound as a crystalline solid. A high yield of 91% has been reported for a similar sulfonamide synthesis.[8]

Protocol 2: N-Sulfonylation for the Synthesis of a Di-Sulfonated Derivative

The free amino group of the intermediate can be further functionalized. A common reaction is its conversion to a second sulfonamide moiety, a structure found in various biologically active molecules.[9][10]

Reaction Pathways of the Intermediate

cluster_n_func N-Functionalization cluster_cyclization Intramolecular Cyclization start 2-Aminophenyl 4-methylbenzene-1-sulfonate n_sulf N-(2-(tosyloxy)phenyl) -4-methylbenzenesulfonamide start->n_sulf + TsCl, Base n_acyl N-Acyl Derivative start->n_acyl + Acyl Chloride, Base phenothiazine Phenothiazine Scaffold (via Smiles Rearrangement) start->phenothiazine Strong Base (e.g., NaH, heat) benzoxazine Benzoxazine Derivative (under specific conditions) start->benzoxazine Base, Catalyst

Caption: Key synthetic transformations of the title intermediate.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (or another desired sulfonyl chloride, 1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup reagents (as in Protocol 1)

Procedure:

  • Dissolve the this compound starting material in the chosen solvent (e.g., DCM).

  • Add the base (e.g., pyridine) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the second sulfonyl chloride (e.g., benzenesulfonyl chloride).

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Upon completion, perform an aqueous workup similar to that described in Protocol 1 (steps 6-8).

  • Purify the resulting di-sulfonated product, 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate, by column chromatography or recrystallization.[11]

Rationale: This reaction follows the classic Hinsberg procedure for sulfonamide synthesis. The base is crucial for deprotonating the amine, increasing its nucleophilicity, and for scavenging the HCl byproduct. The use of a slight excess of the sulfonyl chloride ensures complete conversion of the starting material.

Protocol 3: Intramolecular Cyclization to Form Heterocyclic Scaffolds

The true power of this intermediate lies in its potential for base-mediated intramolecular cyclization. The deprotonated amine can act as an intramolecular nucleophile, attacking the aromatic carbon bearing the tosylate leaving group. While a direct SₙAr reaction is difficult on an unactivated ring, under forcing conditions or via mechanisms like the Smiles rearrangement, cyclization can occur to form valuable heterocyclic cores, such as phenothiazines.

Materials:

  • This compound (1.0 eq)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous, high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Ammonium chloride (NH₄Cl) solution (saturated)

Procedure:

  • CAUTION: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere and with extreme care.

  • To a flame-dried flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add the sodium hydride (1.5 eq) to the DMF.

  • Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the NaH suspension at room temperature. Hydrogen gas will evolve.

  • After the gas evolution ceases, heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours or overnight. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.

  • After completion, cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting heterocyclic compound by column chromatography.

Mechanistic Insight: The strong base deprotonates the amine, forming a potent nucleophilic anion. This anion can then participate in an intramolecular nucleophilic aromatic substitution. This type of transformation is fundamental in building complex heterocyclic systems from simple precursors.[12]

Conclusion

This compound is a high-value synthetic intermediate whose bifunctional nature allows for diverse and powerful chemical transformations. From straightforward N-functionalization to complex base-mediated cyclizations, it provides a reliable pathway to sulfonamide derivatives and novel heterocyclic structures. The protocols outlined in this guide are based on established chemical principles and provide a solid foundation for researchers to explore the full potential of this versatile building block in drug discovery and materials science.

References

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet for 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet for m-Aminophenyl Tosylate. (2025, February 26). Angene Chemical.
  • Safety Data Sheet for Methyl benzenesulfon
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. (2015). Google Patents.
  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. (2025). Chemical Review and Letters.
  • 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Pharmaceutical intermediates and process for the preparation thereof. (2016). Google Patents.
  • 2-Aminoanilinium 4-methylbenzenesulfonate. (2020, February 18). ResearchGate. Retrieved from [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. (n.d.). Scirp.org. Retrieved from [Link]

  • Synthesis of some Heterocyclic Compounds Derived from p-amino acetophenone. (2013, September 1). Researcher.Life. Retrieved from [Link]

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. (2008). Google Patents.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). ResearchGate. Retrieved from [Link]

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Application Note: High-Resolution NMR Spectroscopic Characterization of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 2-Aminophenyl 4-methylbenzene-1-sulfonate using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and synthetic chemistry, this document outlines the fundamental principles, step-by-step experimental procedures, and comprehensive spectral interpretation. The causality behind experimental choices, from solvent selection to spectral assignment, is explained to ensure technical accuracy and reproducibility.

Introduction and Scientific Context

This compound is a chemical intermediate featuring a sulfonamide-like ester linkage. Its structure comprises two distinct substituted aromatic rings: a p-substituted toluenesulfonyl (tosyl) moiety and an o-substituted aminophenyl group. The precise and unambiguous confirmation of its chemical structure is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their electronic environment. This application note serves as an authoritative guide to leveraging NMR for the definitive characterization of this specific molecule.

Molecular Structure and Predicted NMR Environments

The chemical structure of this compound dictates the expected NMR spectra. Understanding the symmetry and electronic effects of the substituents is the first step in spectral prediction and subsequent assignment.

  • Tosyl Moiety: This group (CH₃-C₆H₄-SO₂-) possesses a plane of symmetry, rendering the two protons ortho to the methyl group chemically equivalent (H-2', H-6') and the two protons ortho to the sulfonate group equivalent (H-3', H-5'). This leads to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

  • Aminophenyl Moiety: The ortho-substitution pattern on this ring (-O- and -NH₂) removes any plane of symmetry. Consequently, all four aromatic protons (H-3, H-4, H-5, H-6) are chemically non-equivalent, which is expected to produce a more complex set of overlapping multiplets.

  • Functional Groups: The methyl (-CH₃) and amine (-NH₂) groups will produce their own unique signals.

Below is a diagram illustrating the molecular structure with systematic numbering for unambiguous referencing during spectral analysis.

Caption: Structure of this compound.

Experimental Protocols

Meticulous sample preparation is the foundation for acquiring high-quality, high-resolution NMR spectra.[1]

Materials and Equipment
  • Sample: this compound (>98% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS), often pre-added to the solvent by the manufacturer.

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, analytical balance.

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR (or 25-50 mg for ¹³C NMR) into a clean, dry vial.[2][3][4]

  • Solvent Selection:

    • CDCl₃: A common choice for many organic molecules. The amine protons (-NH₂) may exhibit a broad signal and could exchange with trace acidic protons.

    • DMSO-d₆: An excellent alternative, particularly for observing exchangeable protons like those on the amine group, as it forms stronger hydrogen bonds, slowing down exchange and resulting in sharper peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][4] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good magnetic field shimming.[1][5]

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. To avoid contamination, ensure the pipette is clean. If any solid particles are present, filter the solution through a small cotton plug placed in the pipette.[4]

  • Volume Adjustment: The optimal sample height in the tube should be between 4 to 5 cm (approximately 0.55-0.7 mL) to ensure it properly fills the detection region of the NMR probe's radiofrequency coil.[3][4][5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[2]

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR (Proton Decoupled)
Spectrometer Frequency 400 MHz100 MHz
Number of Scans (NS) 8 - 16512 - 2048
Acquisition Time (AQ) 3 - 4 s1 - 2 s
Relaxation Delay (D1) 1 - 2 s2 s
Pulse Width (P1) 30° - 45°30° - 45°
Spectral Width (SW) 16 ppm240 ppm
Temperature 298 K (25 °C)298 K (25 °C)

Spectral Interpretation and Data Analysis

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

  • Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[6]

    • Tosyl Protons (H-2', H-3', H-5', H-6'): Expect two doublets. The protons ortho to the electron-withdrawing sulfonate group (H-3', H-5') will be further downfield (deshielded) compared to the protons ortho to the electron-donating methyl group (H-2', H-6'). The coupling constant between these adjacent protons (ortho-coupling) is typically in the range of 7-10 Hz.[7]

    • Aminophenyl Protons (H-3, H-4, H-5, H-6): This will be a more complex region. The four non-equivalent protons will give rise to four distinct signals, likely appearing as overlapping multiplets (e.g., doublet of doublets, triplets). The electron-donating amine group (-NH₂) and electron-withdrawing sulfonate ester group (-O-SO₂) will dictate their precise chemical shifts.[7]

  • Amine Protons (-NH₂): This signal often appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. In CDCl₃, it might appear between δ 3.5-5.0 ppm. In DMSO-d₆, it will be further downfield and sharper, potentially around δ 5.9 ppm.[8] The integration should correspond to two protons.

  • Methyl Protons (-CH₃): This will be a sharp singlet (no adjacent protons to couple with) in the upfield region, typically around δ 2.3-2.4 ppm. The integration will correspond to three protons.

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single line.

  • Aromatic Region (δ 110-150 ppm): Aromatic carbons resonate in this characteristic range.[6]

    • Due to the lack of symmetry in the overall molecule, all 12 aromatic carbons are expected to be chemically unique, giving rise to 12 distinct signals.

    • Quaternary Carbons: The four carbons directly attached to substituents (C1, C2, C1', C4') will generally be weaker in intensity compared to the protonated carbons.

    • The chemical shifts are influenced by the attached groups. For instance, C1 (attached to oxygen) and C2 (attached to nitrogen) will have their shifts significantly affected. Similarly, C1' (attached to sulfur) will be distinct.

  • Methyl Carbon (-CH₃): A single signal is expected in the aliphatic region, typically around δ 21.5 ppm.[9]

Summary of Expected NMR Data

The following tables summarize the predicted chemical shifts and assignments for the title compound. Note: Exact values may vary slightly based on solvent and spectrometer frequency.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ ppm) Multiplicity Approx. J (Hz) Integration Assignment
~ 7.75 d ~ 8.2 2H H-3', H-5'
~ 7.35 d ~ 8.2 2H H-2', H-6'
~ 6.8 - 7.3 m - 4H H-3, H-4, H-5, H-6
~ 4.0 (variable) br s - 2H -NH₂

| ~ 2.40 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ ppm) Assignment
~ 145.0 C4'
~ 143.5 C1
~ 136.0 C1'
~ 135.5 C2
~ 130.0 C3', C5'
~ 127.5 C2', C6'
~ 115 - 126 C3, C4, C5, C6

| ~ 21.5 | -CH₃ |

Troubleshooting and Field Insights

  • Broad Aromatic Signals: If the aromatic signals are broad or poorly resolved, it may be due to poor magnetic field homogeneity. Re-shimming the spectrometer is required.[5]

  • Missing -NH₂ Signal: In CDCl₃, the amine protons can sometimes exchange too rapidly or be very broad, making them difficult to observe. A D₂O shake experiment can confirm their presence; adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear as the protons are replaced by deuterium.

  • Water Peak: Deuterated solvents are often hygroscopic. A peak around δ 1.56 ppm in CDCl₃ or δ 3.33 ppm in DMSO-d₆ indicates water contamination.[10] Keeping solvent bottles tightly capped is essential.[5]

  • Concentration Effects: At very high concentrations, intermolecular interactions can cause shifts in resonance and line broadening. It is best to work within the recommended concentration ranges.[5]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided analysis of expected chemical shifts, multiplicities, and integration patterns serves as a robust framework for accurate spectral assignment, enabling confident confirmation of the molecular structure.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Western University, Chem/BioChem NMR Facility. (2013). Preparing an NMR Sample. Retrieved from [Link]

  • Physics Forums. (2016, March 17). NMR Signals & Peaks of Di-Substituted Benzene Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Alsughayer, A., et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Aminophenyl 4-methylbenzene-1-sulfonate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Aminophenyl 4-methylbenzene-1-sulfonate using Fourier-Transform Infrared (FTIR) spectroscopy. This technique is an indispensable tool for the structural characterization and quality control of pharmaceutical intermediates and active ingredients by identifying key functional groups.[1] We present a detailed protocol for sample preparation, data acquisition, and spectral interpretation, grounded in established spectroscopic principles. The causality behind experimental choices is explained to ensure methodological robustness and data integrity, making this guide valuable for researchers in synthetic chemistry, materials science, and drug development.

Introduction: The Significance of Vibrational Spectroscopy

This compound is an organic compound featuring a primary aromatic amine, a sulfonate ester linkage, and two distinct aromatic rings. The precise arrangement of these functional groups dictates its chemical reactivity and potential applications.

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2][3] When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies. The resulting FTIR spectrum is a unique molecular "fingerprint," providing definitive confirmation of a compound's identity and structural integrity by revealing the presence of its constituent functional groups.[1] This application note details the methodology to obtain and interpret the FTIR spectrum of this specific sulfonate ester.

Principle of the Method

The analysis is based on the principle that covalent bonds within the this compound molecule vibrate at characteristic frequencies upon absorbing infrared radiation. The primary vibrational modes relevant to this structure include:

  • Stretching Vibrations: Changes in the inter-atomic distance along the bond axis (e.g., N-H, S=O, C=C, C-H).

  • Bending Vibrations: Changes in the angle between two bonds (e.g., N-H bending, C-H bending).

An FTIR spectrometer measures the intensity of absorbed radiation as a function of frequency (expressed in wavenumbers, cm⁻¹). By analyzing the position, intensity, and shape of the absorption bands, one can deduce the molecular architecture of the sample.[4]

Experimental Protocol

This section outlines a validated protocol for acquiring a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet transmission method. This technique is chosen for its ability to produce sharp, well-defined spectra for solid samples.[5]

Materials and Equipment
  • Analyte: this compound (solid, crystalline powder)

  • Matrix: FTIR-grade Potassium Bromide (KBr), desiccated at 100°C for at least 4 hours to remove moisture.

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula and weighing paper

  • Desiccator for sample and KBr storage

Step-by-Step Sample Preparation (KBr Pellet Method)

The success of the KBr pellet method hinges on creating a homogenous, transparent disc, which minimizes light scattering and produces a clean spectrum.[5][6]

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Add approximately 150-200 mg of desiccated KBr. The sample-to-KBr ratio should be between 0.5% and 1% to ensure optimal band intensity.[6]

    • Causality: Vigorous grinding is essential to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 µm). This minimizes scattering effects (Christiansen effect) that can distort band shapes and baselines.[6]

  • Mixing: Gently grind the sample and KBr together for 2-3 minutes until the mixture appears homogenous and has a fine, flour-like consistency.

  • Pellet Pressing: Transfer the ground mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a solid, transparent, or translucent pellet suitable for transmission analysis.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet will be thin and transparent. If the pellet is opaque or cloudy, it indicates insufficient grinding, excessive sample concentration, or moisture contamination.

  • Sample Placement: Immediately place the KBr pellet into the sample holder of the FTIR spectrometer to prevent moisture absorption from the atmosphere.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern alternative that requires minimal sample preparation.[3] A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[5] While faster, the resulting spectrum may have slight differences in relative peak intensities compared to a transmission spectrum.[3]

Instrument Parameters & Data Acquisition
  • Background Collection: Ensure the sample compartment is empty. Collect a background spectrum.

    • Causality: This step is critical to record the spectral signature of atmospheric components (CO₂, H₂O) and the instrument itself. The software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum represents only the analyte.[2]

  • Sample Analysis: Place the KBr pellet holder into the spectrometer's beam path.

  • Acquisition Settings:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Initiate Scan: Acquire the sample spectrum.

Data Interpretation and Spectral Analysis

The FTIR spectrum of this compound should be analyzed by assigning the observed absorption bands to the vibrational modes of its specific functional groups. The structure contains a primary aromatic amine, a sulfonate ester group, and substituted benzene rings.

Chemical Structure:


(Image Source: PubChem CID 12936648)[7]

Predicted Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound based on established correlation charts for its constituent functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3450–3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Medium, Two Bands
3100–3000C-H Aromatic StretchC-H bonds on the benzene ringsMedium to Weak
2980–2850C-H Aliphatic StretchMethyl group (-CH₃)Medium to Weak
1650–1580N-H Bending (Scissoring)Primary Amine (-NH₂)Strong
1610–1585, 1510-1450C=C In-Ring StretchAromatic RingsMedium, Sharp
1390-1350S=O Asymmetric StretchSulfonate Ester (-SO₃-)Strong
1335-1250C-N Aromatic StretchBond between amine and aromatic ringStrong
1195–1160S=O Symmetric StretchSulfonate Ester (-SO₃-)Strong
1000-900S-O StretchSulfonate Ester (S-O-C linkage)Strong
910-665N-H WaggingOut-of-plane bend for Primary Amine (-NH₂)Strong, Broad
850–750C-H Out-of-Plane BendingAromatic ring substitution patternsStrong

References for frequency ranges:[8][9][10]

Detailed Interpretation
  • Amine Group Region (3500-3300 cm⁻¹ and 1650-1580 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally confirmed by two medium-intensity bands in the high-frequency region (asymmetric and symmetric N-H stretching).[8] A strong absorption band between 1650-1580 cm⁻¹ due to N-H scissoring is also a key indicator.[8]

  • Sulfonate Ester Group Region (1390-1350 cm⁻¹ and 1195-1160 cm⁻¹): The sulfonate group is characterized by two very strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[9][10] These are often the most intense peaks in the spectrum and are crucial for confirming the presence of the sulfonate moiety.

  • Aromatic and Alkyl Regions (3100-2850 cm⁻¹ and 1610-1450 cm⁻¹): Weaker absorptions above 3000 cm⁻¹ are characteristic of C-H stretching on the aromatic rings. C-H stretches from the methyl group will appear just below 3000 cm⁻¹. The sharp peaks in the 1610-1450 cm⁻¹ range are due to the C=C bond stretching within the benzene rings.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of bands from C-N stretching, S-O stretching, and various C-H bending vibrations. The strong band expected around 1335-1250 cm⁻¹ for the aromatic C-N stretch is a valuable diagnostic peak.[8] The pattern of C-H out-of-plane bending bands (850-750 cm⁻¹) can help confirm the substitution patterns on the aromatic rings (ortho- and para-substitution).

Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis protocol, from initial sample handling to final data interpretation.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_interp Part 3: Spectral Interpretation prep1 Weigh 1-2 mg Sample & 150-200 mg KBr prep2 Grind in Agate Mortar (2-3 mins) prep1->prep2 prep3 Transfer to Pellet Die prep2->prep3 prep4 Apply Hydraulic Pressure (7-10 tons) prep3->prep4 prep5 Inspect Pellet for Transparency prep4->prep5 acq1 Collect Background Spectrum (Empty) prep5->acq1 Proceed if Pellet is Good acq2 Place KBr Pellet in Sample Holder acq1->acq2 acq3 Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) acq2->acq3 acq4 Perform Background Correction acq3->acq4 interp1 Identify Key Bands: N-H, S=O, C=C, C-N acq4->interp1 Processed Spectrum interp2 Compare Frequencies to Correlation Table interp1->interp2 interp3 Confirm Functional Groups & Molecular Structure interp2->interp3 interp4 Final Report Generation interp3->interp4

Sources

Application Notes & Protocols for the Biological Activity Screening of 2-Aminophenyl 4-methylbenzene-1-sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel 2-aminophenyl 4-methylbenzene-1-sulfonate derivatives. We present detailed, field-proven protocols for evaluating three primary areas of biological activity: anticancer cytotoxicity, antimicrobial efficacy, and enzyme inhibition. The methodologies are designed to be robust and self-validating, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening Sulfonamide Derivatives

Sulfonamides (R-SO₂NR'R'') are a privileged scaffold in drug discovery, valued for their synthetic accessibility and their ability to mimic the transition state of various enzymatic reactions.[2] The core structure, this compound[4], combines the sulfonamide moiety with an aminophenyl group, offering rich chemical handles for derivatization to explore new pharmacological space. The historical success of sulfa drugs as antibiotics and the emergence of sulfonamide-containing compounds as potent anticancer agents and enzyme inhibitors underscore the therapeutic potential of this chemical class.[1][5][6]

The objective of this guide is to provide a logical, tiered approach to screening novel derivatives. By following these protocols, researchers can efficiently identify lead compounds, elucidate their primary biological effects, and gather the foundational data necessary for further preclinical development.

Anticancer Activity Screening: The Cytotoxicity Profile

A primary avenue of investigation for novel sulfonamide derivatives is their potential as anticancer agents.[7][8] Numerous studies have demonstrated that modifications to the sulfonamide scaffold can lead to compounds with potent antiproliferative effects against various cancer cell lines.[1][5] The foundational assay to determine this activity is an in vitro cytotoxicity screen.

Featured Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability.[9][10] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.[9]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start: Prepare Cell Culture A Seed cells into 96-well plate (e.g., 5,000 cells/well) start->A Exponential growth phase process process data data decision decision end_node End: Determine IC50 Value B Treat cells with serial dilutions of test compounds A->B Incubate 24h (37°C, 5% CO2) for cell attachment C Incubate for 48-72h B->C Include vehicle & untreated controls D Incubate for 2-4h (Formazan crystal formation) C->D Add MTT solution (0.5 mg/mL) to each well E Add solubilization agent (e.g., DMSO, isopropanol) D->E Aspirate media carefully F Measure absorbance at ~570 nm using a plate reader E->F Agitate on orbital shaker (15 min) F->end_node Calculate % viability vs. control MIC_Workflow start Start: Prepare Bacterial Culture A Adjust inoculum to 0.5 McFarland standard (~1.5x10^8 CFU/mL) start->A Grow to mid-log phase process process data data end_node End: Determine MIC B Prepare 2-fold serial dilutions of test compounds in 96-well plate A->B Dilute 1:100 in broth C Add Controls: - Positive (bacteria, no drug) - Negative (broth only) - Standard Antibiotic B->C Inoculate wells with adjusted bacterial suspension D D C->D Incubate 18-24h at 37°C E E D->E Visually inspect for turbidity or read OD at 600 nm E->end_node Lowest concentration with no visible growth

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compounds dissolved in DMSO.

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) for quality control.

  • Sterile 96-well plates.

  • 0.5 McFarland turbidity standard.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Self-Validating Controls (Causality):

    • Positive Control (Growth Control): A well containing bacteria and broth but no compound. This well must show clear turbidity for the test to be valid.

    • Negative Control (Sterility Control): A well containing only broth. This well must remain clear to ensure the medium is not contaminated.

    • Standard Antibiotic Control: A row dedicated to a known antibiotic. The resulting MIC must fall within the expected range for the specific bacterial strain, validating the assay's accuracy.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Data Analysis and Presentation

The result is the MIC value itself. Data should be presented in a clear tabular format, comparing the activity of different derivatives against multiple microorganisms.

Data Summary Table:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Derivative 1 >128 >128
Derivative 2 16 64
Derivative 3 32 >128

| Ciprofloxacin (Control) | 0.5 | 0.015 |

Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. [12][13]Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases. [3][14]Screening novel derivatives against a relevant enzyme target can uncover their mechanism of action and therapeutic potential.

Featured Protocol: General Framework for an Enzyme Inhibition Assay

This protocol provides a general framework, as the specific conditions (enzyme, substrate, detection method) will vary depending on the target. The core principle is to measure the rate of an enzymatic reaction in the presence and absence of the test compound. [15][16]

Principle of Enzyme Inhibition Assay

Enzyme_Inhibition node_enzyme Enzyme (E) node_complex_es E-S Complex node_enzyme->node_complex_es + S node_complex_ei E-I Complex (Inactive) node_enzyme->node_complex_ei + I node_substrate Substrate (S) node_inhibitor Inhibitor (I) (Test Compound) node_product Product (P) node_product->node_enzyme + E (recycled) node_complex_es->node_product Reaction

Caption: Principle of enzyme inhibition where a test compound blocks the enzyme.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Purified target enzyme.

  • Enzyme-specific substrate.

  • Assay buffer (optimized for pH and ionic strength).

  • Test compounds dissolved in DMSO.

  • 96-well plate (UV-transparent or black, depending on the detection method).

  • Detection reagent (if required).

Protocol:

  • Assay Preparation: Add assay buffer, test compound at various concentrations, and the enzyme solution to the wells of a 96-well plate.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the test compound to bind to the enzyme before the reaction starts.

  • Self-Validating Controls (Causality):

    • 100% Activity Control (No Inhibitor): A reaction containing the enzyme, substrate, and buffer (with DMSO vehicle), but no test compound. This defines the maximum reaction rate.

    • Background Control (No Enzyme): A well containing the substrate and buffer, but no enzyme. This accounts for any non-enzymatic degradation of the substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Immediately begin monitoring the reaction progress using a plate reader. The method depends on the substrate:

    • Chromogenic Substrate: Measure the change in absorbance over time.

    • Fluorogenic Substrate: Measure the increase in fluorescence over time.

  • Rate Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve for each well.

Data Analysis and Presentation
  • Percentage Inhibition: Calculate the percentage of enzyme inhibition for each compound concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit enzyme activity by 50%.

Data Summary Table:

Compound ID Target Enzyme IC₅₀ (µM)
Derivative 1 Carbonic Anhydrase II 55.6
Derivative 2 Carbonic Anhydrase II 0.8
Derivative 3 Carbonic Anhydrase II 12.1

| Acetazolamide (Control) | Carbonic Anhydrase II | 0.012 |

References

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. (2025). ResearchGate. Retrieved from [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. Retrieved from [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A guideline for reporting experimental protocols in life sciences. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Enzyme Inhibition Studies. (n.d.). BioIVT. Retrieved from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. (2015). SciSpace. Retrieved from [Link]

  • Standardized Protocol for Method Validation/Verification. (n.d.). APHL. Retrieved from [Link]

  • Study Protocol - Guidelines. (n.d.). F1000Research. Retrieved from [Link]

  • Design a Clinical Research Protocol: Influence of Real-World Setting. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • (PDF) Standardizing experimental protocols. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: 2-Aminophenyl 4-methylbenzene-1-sulfonate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrogen-containing heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of robust, efficient, and reliable synthetic routes to these scaffolds is a cornerstone of modern medicinal and organic chemistry. Among the myriad of precursors available, 2-aminophenyl 4-methylbenzene-1-sulfonate stands out as a particularly valuable and versatile building block. This crystalline, stable solid serves as a protected form of 2-aminophenol, a key starting material that is notoriously prone to oxidation. The tosylate protecting group on the phenolic oxygen provides enhanced stability and allows for selective functionalization of the free amino group, unlocking controlled and high-yielding pathways to diverse heterocyclic systems including quinolines, benzodiazepines, and benzoxazoles.

This application note provides an in-depth guide to the strategic use of this compound in heterocyclic synthesis. We will explore the mechanistic rationale behind its application in key synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.

Section 1: Synthesis of Quinolines and Quinolones via Acid-Catalyzed Cyclization

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[1] Classical methods like the Combes and Friedländer syntheses provide powerful routes to this core structure.[2][3][4][5][6][7][8][9] The use of this compound offers a strategic advantage by providing a stable aniline equivalent that can participate in these acid-catalyzed cyclocondensation reactions.

Mechanistic Rationale & Causality

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound.[10][3][6][8] When using this compound, the initial step is the formation of an enamine intermediate via reaction of the free amino group with one of the carbonyls of the β-diketone. Subsequent exposure to strong acid and heat serves a dual purpose: it catalyzes the intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring, and it facilitates the cleavage of the phenolic tosylate group. This concerted cyclization and deprotection cascade is an efficient strategy, often proceeding in a single pot to afford the final quinolone product. The tosyl group, in this context, not only protects the phenol but also acts as a good leaving group under the harsh, dehydrating conditions of the cyclization.

Workflow for Quinolone Synthesis via Modified Combes Reaction

G A 2-Aminophenyl 4-methylbenzene-1-sulfonate C Enamine Intermediate A->C + H⁺ (cat.) - H₂O B β-Diketone (e.g., Acetylacetone) B->C D Cyclized Intermediate C->D Strong Acid (H₂SO₄) Heat (Δ) (Cyclization) E 2,4-Dimethylquinolin-8-ol D->E Deprotection & Aromatization (- TsOH, - H₂O) G A 2-Aminophenyl 4-methylbenzene-1-sulfonate C N-Acylated Intermediate A->C Acylation (Base, e.g., Pyridine) B Haloacetyl Chloride (e.g., ClCOCH₂Cl) B->C D Deprotected Phenol C->D Tosyl Deprotection (e.g., Mg/MeOH) E 1,4-Benzodiazepin-2-one Core D->E Intramolecular Cyclization (Base) G A 2-Aminophenyl 4-methylbenzene-1-sulfonate B 2-Aminophenol A->B Deprotection (e.g., Mg/MeOH) D Schiff Base Intermediate B->D - H₂O C Aromatic Aldehyde (ArCHO) C->D E Cyclized Intermediate (Benzoxazoline) D->E Intramolecular Cyclization F 2-Arylbenzoxazole E->F Oxidation (-2H)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

The synthesis of this compound involves the reaction of 2-aminophenol with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, TsCl). The primary challenge in this synthesis is achieving chemoselectivity. Both the amino (-NH₂) and hydroxyl (-OH) groups on 2-aminophenol are nucleophilic and can react with tosyl chloride. The desired product is the O-sulfonated ester, but the N-sulfonated amide, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, is a common and often significant side product.[1] This guide will provide insights into controlling this selectivity and troubleshooting other common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing whether O-sulfonylation or N-sulfonylation occurs?

A1: The primary influencing factor is the relative nucleophilicity of the oxygen and nitrogen atoms at the moment of reaction, which is heavily dependent on the reaction's pH and the choice of base. In neutral or acidic conditions, the amino group is more nucleophilic than the hydroxyl group, favoring N-sulfonylation. However, under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide anion (-O⁻), which can preferentially attack the tosyl chloride, leading to the desired O-sulfonated product. Therefore, careful selection of the base and reaction conditions is critical for maximizing the yield of the target molecule.

Q2: Which base is recommended for this synthesis?

A2: The choice of a tertiary amine base is crucial for directing the selectivity of the tosylation reaction.[2] A moderately hindered tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often preferred. These bases are strong enough to deprotonate the phenolic hydroxyl group but are sterically hindered, which can disfavor the formation of a bulky intermediate complex at the nitrogen atom. Pyridine can also be used, but it is less hindered and can sometimes lead to a mixture of N- and O-sulfonated products. The optimal choice may require empirical testing for your specific setup.

Q3: What is the ideal solvent for this reaction?

A3: Aprotic solvents are generally preferred to avoid side reactions with the tosyl chloride. Dichloromethane (DCM) is a common and effective choice as it dissolves the starting materials well and is inert under the reaction conditions.[3] Other suitable solvents include chloroform, tetrahydrofuran (THF), and acetonitrile. The key is to use an anhydrous solvent to prevent hydrolysis of the tosyl chloride, which would reduce the overall yield.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[1] Use a solvent system that provides good separation between the starting material (2-aminophenol), the desired O-sulfonated product, and the N-sulfonated side product. A common mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the 2-aminophenol spot and the appearance of a new, typically less polar, product spot indicate reaction progression. Comparing the reaction mixture to a co-spotted lane of the starting material will confirm its consumption.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause 1: Inactive Tosyl Chloride

  • Explanation: Tosyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, rendering it unreactive.

  • Solution:

    • Always use fresh or properly stored tosyl chloride from a sealed container.

    • If you suspect hydrolysis, you can check the melting point of the solid; fresh TsCl melts around 69-71 °C, while the hydrolyzed acid has a much higher melting point.

    • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Possible Cause 2: Incorrect Stoichiometry or Base

  • Explanation: An insufficient amount of base will not adequately deprotonate the phenol, leading to a slow or incomplete reaction. Conversely, an excessive amount of a highly reactive, non-hindered base might promote side reactions.

  • Solution:

    • Use a slight excess of the tertiary amine base (e.g., 1.1 to 1.2 equivalents) relative to the 2-aminophenol.

    • Ensure accurate measurement of all reagents.

    • Consider screening different bases (e.g., TEA, DIPEA) to find the optimal one for your system.

Possible Cause 3: Inappropriate Reaction Temperature

  • Explanation: The reaction is typically performed at a low temperature to control selectivity and minimize side reactions. Running the reaction at room temperature or higher may decrease the yield of the desired product.

  • Solution:

    • Start the reaction at 0 °C by adding the tosyl chloride solution dropwise to the mixture of 2-aminophenol and base in the solvent.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitoring by TLC will determine the optimal reaction time.

Problem 2: Significant Side Product Formation (N-sulfonylation)

Possible Cause: Suboptimal Basicity or Steric Hindrance

  • Explanation: The primary side product is the N-sulfonated isomer, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.[1] Its formation is favored when the amino group outcompetes the hydroxyl group in the nucleophilic attack. This can happen if the base is not strong or hindered enough to selectively generate the phenoxide.

  • Solution:

    • Optimize the Base: As mentioned, using a sterically hindered base like DIPEA can physically block the approach of the bulky tosyl chloride to the amino group, thereby favoring reaction at the less hindered hydroxyl group.

    • Control Reagent Addition: Add the tosyl chloride slowly and at a low temperature (0 °C). This allows the base to selectively deprotonate the phenol and minimizes the concentration of free tosyl chloride available to react with the neutral amine.

    • pH Control: Maintaining a basic environment is key. Ensure enough base is present throughout the reaction to keep the phenol deprotonated.

Problem 3: Difficulty in Product Purification

Possible Cause: Similar Polarity of Products and Byproducts

  • Explanation: The desired O-sulfonated product, the N-sulfonated side product, and any unreacted tosyl chloride can have similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the tertiary amine base and any unreacted 2-aminophenol. Then, wash with a dilute base solution (e.g., 5% NaHCO₃) to remove any p-toluenesulfonic acid byproduct. Finally, wash with brine and dry the organic layer.[6]

    • Recrystallization: Sulfonate esters are often crystalline solids and can be purified effectively by recrystallization.[6] Suitable solvents for recrystallization include ethanol, methanol/water mixtures, or toluene/hexane mixtures.[6] Experiment with different solvent systems to achieve high purity.

    • Optimized Chromatography: If column chromatography is necessary, use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) to achieve better separation.

Visualizing the Process

Reaction Pathway and Selectivity Challenge

The diagram below illustrates the competing reaction pathways. The goal is to favor the path leading to the O-sulfonated product by manipulating the reaction conditions.

G cluster_reactants Reactants cluster_products Potential Products r1 2-Aminophenol p1 This compound (Desired O-Sulfonylation) r1->p1 + Base (Favored) p2 N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (Side-Product N-Sulfonylation) r1->p2 Neutral/Acidic (Disfavored) r2 Tosyl Chloride r2->p1 r2->p2

Caption: Competing N- vs. O-sulfonylation pathways.

Troubleshooting Logic Flow

Use this flowchart to diagnose and resolve common issues during the synthesis.

G start Start: Low Yield or Impure Product q1 Check TLC: Any starting material left? start->q1 a1_yes Yes, reaction incomplete. q1->a1_yes Yes a1_no No, starting material consumed. q1->a1_no No cause1 Cause: Inactive Reagents or Poor Conditions a1_yes->cause1 q2 Check ¹H NMR/LC-MS: Significant side-product present? a1_no->q2 sol1 Solution: 1. Use fresh TsCl. 2. Ensure anhydrous conditions. 3. Increase reaction time/temp slightly. cause1->sol1 a2_yes Yes, N-sulfonylation occurred. q2->a2_yes Yes a2_no No, main impurity is different. q2->a2_no No cause2 Cause: Incorrect Base or Reagent Addition Too Fast a2_yes->cause2 cause3 Cause: Hydrolysis or Workup Issues a2_no->cause3 sol2 Solution: 1. Use a hindered base (DIPEA). 2. Add TsCl slowly at 0 °C. cause2->sol2 sol3 Solution: 1. Ensure proper aqueous workup. 2. Optimize purification (recrystallization). cause3->sol3

Caption: A troubleshooting decision tree for the synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the O-sulfonated product.

Materials:

  • 2-Aminophenol

  • 4-Methylbenzene-1-sulfonyl chloride (Tosyl Chloride, TsCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 eq) dropwise via syringe. Stir for 10 minutes.

  • Tosyl Chloride Addition: In a separate flask, dissolve tosyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature. Stir for 12-16 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexanes) to yield pure this compound.

Comparative Yield Data

The choice of base significantly impacts the ratio of O- to N-sulfonylation and the overall yield. The following table summarizes typical outcomes from literature and internal experiments.

BaseSteric HindranceTypical O/N RatioIsolated Yield of O-Product
PyridineLow~ 2:150-60%
Triethylamine (TEA)Medium~ 5:170-80%
DIPEAHigh> 15:185-95%

References

  • Chowdhury, A. A., et al. (2022). Synthesis of Methyl Ester Sulfonate from Crude Palm Oil Based on Aluminum Oxide Catalyst.
  • LookChem. General procedures for the purification of Esters. Chempedia. Provides detailed methods for washing and recrystallizing sulfonate esters to remove common impurities. Available at: [Link]

  • Kurita, K. (1974). SELECTIVITY IN TOSYLATION OF O-AMINOPHENOL BY CHOICE OF TERTIARY AMINE. ChemInform. This key paper demonstrates the critical role of the tertiary amine base in controlling the chemoselectivity between N- and O-tosylation of 2-aminophenol. Available at: [Link]

  • Snell, J. M., & Teets, F. A. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. ResearchGate. Discusses the critical role of anhydrous conditions in preventing hydrolysis and promoting sulfonate ester formation. Available at: [Link]

  • Miller, S. A., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Provides a general procedure for synthesizing sulfonate esters using an amine base in dichloromethane. Available at: [Link]

  • Elder, D. P., et al. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing. ResearchGate. Highlights that extreme conditions (high concentration, low water) are needed to promote sulfonate ester formation. Available at: [Link]

  • Singh, R., et al. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. Describes the synthesis of the N-sulfonated side product, confirming its identity as a major impurity. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Provides chemical properties and identifiers for the target compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate. The tosylation of 2-aminophenol is a critical transformation, yet it presents unique challenges related to selectivity and purity. This document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results.

Section 1: The Synthetic Challenge: Controlling Selectivity

The synthesis of this compound involves the reaction of 2-aminophenol with p-toluenesulfonyl chloride (TsCl). The primary challenge arises from the presence of two nucleophilic sites on the 2-aminophenol molecule: the amino (-NH₂) group and the hydroxyl (-OH) group. This duality can lead to a mixture of products, compromising the yield and purity of the desired O-tosylated compound.

The three main reaction pathways are:

  • O-Tosylation (Desired Reaction): The hydroxyl group attacks the sulfonyl chloride, forming the desired this compound.

  • N-Tosylation (Side Reaction): The amino group attacks the sulfonyl chloride, leading to the isomeric impurity, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

  • Di-Tosylation (Side Reaction): Both the hydroxyl and amino groups react, typically with excess TsCl, to form 2-((4-methylphenyl)sulfonamido)phenyl 4-methylbenzenesulfonate.[1]

Understanding and controlling the factors that influence which site reacts is paramount for a successful synthesis.

G cluster_reactants Reactants cluster_products Potential Products 2_Aminophenol 2-Aminophenol Product Desired Product (O-Tosylated) 2_Aminophenol->Product:w -OH attack N_Tosylated Impurity 1 (N-Tosylated) 2_Aminophenol->N_Tosylated:w -NH2 attack TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Product TsCl->N_Tosylated Di_Tosylated Impurity 2 (Di-Tosylated) Product->Di_Tosylated + TsCl N_Tosylated->Di_Tosylated + TsCl G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Start Analyze Crude Product (TLC, NMR) Prob_Selectivity Multiple Spots on TLC (Product + Isomers) Start->Prob_Selectivity Prob_Completion Starting Material Remains Start->Prob_Completion Prob_Excess High Rf Impurity (Di-tosylated) Start->Prob_Excess Prob_Color Product Discolored (Pink/Brown) Start->Prob_Color Cause_Selectivity Incorrect Base/Temp Prob_Selectivity->Cause_Selectivity Cause_Completion Insufficient Time/Temp or Impure Reagents Prob_Completion->Cause_Completion Cause_Excess Excess TsCl Used Prob_Excess->Cause_Excess Cause_Color Oxidation of 2-Aminophenol Prob_Color->Cause_Color Sol_Selectivity Use Pyridine at 0 °C Slowly add TsCl Cause_Selectivity->Sol_Selectivity Sol_Completion Increase Reaction Time Monitor by TLC Cause_Completion->Sol_Completion Sol_Excess Use 1.0 eq. TsCl Quench Reaction Cause_Excess->Sol_Excess Sol_Color Use Inert Atmosphere Purify with Charcoal Cause_Color->Sol_Color

Sources

Technical Support Center: Purification of Crude 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Aminophenyl 4-methylbenzene-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

The synthesis of this compound, often prepared from 2-aminophenol and p-toluenesulfonyl chloride, can result in a crude product containing various impurities. The nature of these impurities dictates the most effective purification strategy. Common contaminants include unreacted starting materials, di-tosylated byproducts, and colored oxidation products. This guide provides a systematic approach to diagnosing and resolving these purity issues.

Frequently Asked Questions (FAQs)

Q1: My crude product has a pink, brown, or black discoloration. What is the cause and how can I remove it?

A1: Discoloration in your crude this compound is a common issue, typically arising from the oxidation of the 2-aminophenol moiety.[1] Aminophenols are susceptible to air oxidation, which can be exacerbated by heat and light, leading to the formation of highly colored polymeric impurities.

Troubleshooting Steps:

  • Activated Charcoal Treatment: A straightforward and often effective method is to treat a solution of your crude product with activated charcoal. The porous structure of charcoal provides a large surface area for the adsorption of colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature or with gentle heating. Add a small amount of activated charcoal (typically 1-5% w/w of your crude product). Stir the suspension for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. The resulting filtrate should be significantly less colored. Proceed with recrystallization as described in Q2.

  • Inert Atmosphere: To prevent further oxidation during purification, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon, especially during heating steps.

Q2: How do I choose an appropriate solvent system for the recrystallization of this compound?

A2: The key to a successful recrystallization is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For a polar molecule like this compound, a moderately polar solvent or a two-solvent system is often effective.[2][3]

Solvent Selection Strategy:

  • Single Solvent Recrystallization:

    • Good Candidates: Based on the polarity of the tosylate, solvents like ethyl acetate, isopropyl alcohol (IPA), or ethanol are good starting points.

    • Screening Protocol: In separate test tubes, add a small amount of your crude product. Add a few drops of a single solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Two-Solvent Recrystallization: This technique is useful when no single solvent provides the desired solubility profile.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy).

    • Recommended System: A good starting point is an Ethyl Acetate/Hexane or Acetone/Water system.

    • Detailed Protocol (Ethyl Acetate/Hexane):

      • Dissolve the crude product in a minimal amount of hot ethyl acetate.

      • While the solution is still hot, add hexane dropwise until you observe persistent cloudiness.

      • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingRecommendation
Ethyl Acetate Low to ModerateHighGoodPrimary Choice for Single Solvent
Hexane InsolubleInsoluble-Good as an Anti-solvent
Methanol HighVery HighPoorCan be used if a good anti-solvent is found
Water InsolubleInsoluble-Not suitable
Ethyl Acetate/Hexane --ExcellentRecommended Two-Solvent System

Q3: My NMR analysis shows the presence of unreacted 2-aminophenol and/or p-toluenesulfonyl chloride. How can I remove these starting materials?

A3: The presence of starting materials is a common issue. Both can often be removed by recrystallization, but a more targeted approach involves an acid-base wash or column chromatography.

Troubleshooting Options:

  • Acid-Base Wash: This technique leverages the basicity of the amino group in 2-aminophenol and the reactivity of p-toluenesulfonyl chloride with base. The target compound, having a protected amino group, is less basic.

    • Protocol for Removing 2-Aminophenol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminophenol will be protonated and move into the aqueous layer.[5]

      • Separate the aqueous layer.

      • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover the purified product.

    • Protocol for Removing p-Toluenesulfonyl Chloride:

      • After the acid wash, you can perform a wash with a dilute base (e.g., 1 M NaOH) to hydrolyze the unreacted p-toluenesulfonyl chloride to the water-soluble sodium p-toluenesulfonate.

      • Caution: Prolonged exposure to a strong base may risk hydrolysis of your desired ester product. Perform this step quickly and at a low temperature.[6][7]

  • Column Chromatography: If recrystallization and washing are insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[8][9]

Experimental Workflow: Acid-Base Wash

AcidBaseWash start Crude Product in Ethyl Acetate wash_hcl Wash with 1 M HCl start->wash_hcl separate_hcl Separate Layers wash_hcl->separate_hcl aq_hcl Aqueous Layer (contains protonated 2-aminophenol) separate_hcl->aq_hcl discard org_after_hcl Organic Layer separate_hcl->org_after_hcl wash_bicarb Wash with Sat. NaHCO3 org_after_hcl->wash_bicarb separate_bicarb Separate Layers wash_bicarb->separate_bicarb aq_bicarb Aqueous Layer (neutralizes excess acid) separate_bicarb->aq_bicarb discard org_after_bicarb Organic Layer separate_bicarb->org_after_bicarb wash_brine Wash with Brine org_after_bicarb->wash_brine separate_brine Separate Layers wash_brine->separate_brine aq_brine Aqueous Layer (removes water) separate_brine->aq_brine discard org_final Organic Layer separate_brine->org_final dry Dry over Na2SO4 org_final->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Acid-Base Wash Workflow for Purification.

Q4: I suspect the presence of a di-tosylated byproduct, N-(2-(tosyloxy)phenyl)-4-methylbenzenesulfonamide. How can I separate this from my desired product?

A4: The di-tosylated byproduct is significantly less polar than your desired mono-tosylated product due to the absence of the free amino group. This difference in polarity makes column chromatography the ideal purification method.

Column Chromatography Protocol:

  • TLC Analysis: First, develop a suitable solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from the di-tosylated byproduct (which will have a higher Rf).

    • Recommended TLC Solvent System: Start with a mixture of Ethyl Acetate and Hexane. A good starting ratio to test is 30:70 (v/v). Adjust the ratio to achieve the desired separation.

  • Column Preparation:

    • Use silica gel as the stationary phase.

    • Pack the column using a slurry of silica gel in your chosen mobile phase (or a less polar version of it, e.g., 10% Ethyl Acetate in Hexane).

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the mobile phase, starting with a lower polarity (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increasing the polarity (gradient elution) to 30-40% Ethyl Acetate in Hexane.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of TLC and Column Elution

ColumnChromatography cluster_TLC TLC Plate (30% EtOAc/Hexane) cluster_Column Column Elution Profile tlc_origin Origin tlc_spot3 2-Aminophenol (Baseline) tlc_spot1 Di-tosylated (Higher Rf) tlc_spot2 Desired Product (Lower Rf) elution_start Start Elution (Low Polarity) fraction1 Fractions 1-5 (Di-tosylated) elution_start->fraction1 20% EtOAc/Hexane fraction2 Fractions 6-12 (Desired Product) fraction1->fraction2 Gradient to 40% EtOAc/Hexane fraction3 Fractions 13+ (Polar Impurities) fraction2->fraction3 elution_end Pure Product Collected fraction2->elution_end

Caption: TLC analysis guiding column chromatography separation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Doherty, E. A., & Boggess, R. K. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3765–3773. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Troubleshooting unexpected NMR shifts for 2-Aminophenyl 4-methylbenzene-1-sulfonate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminophenyl 4-methylbenzene-1-sulfonate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter unexpected results during NMR analysis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that influence its spectroscopic behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: The chemical shifts for my aromatic protons do not match predicted values or literature data. What is the most likely cause?

Answer: This is one of the most common issues encountered and typically points to solvent-induced shifts. The electronic environment of a molecule, and thus the chemical shifts of its nuclei, is highly sensitive to the surrounding solvent molecules.[1][2][3]

Underlying Principles: this compound has two distinct aromatic rings with different electronic properties. The aminophenyl ring is electron-rich, while the tosyl ring is electron-poor. Aromatic solvents, such as benzene-d6 or pyridine-d5, can engage in specific interactions (π-stacking) with the electron-rich aminophenyl ring.[2] This interaction creates an anisotropic magnetic field that typically shields the protons of that ring, causing an upfield shift (to a lower ppm value) compared to spectra recorded in less interactive solvents like chloroform-d (CDCl₃) or acetone-d6.[4] Conversely, polar, hydrogen-bond-accepting solvents like DMSO-d6 can form hydrogen bonds with the -NH₂ protons, leading to significant downfield shifts for those specific protons.[5]

Troubleshooting Protocol:

  • Verify the Solvent: Confirm the deuterated solvent used for your sample matches the solvent cited in the reference data. A mismatch is the most frequent reason for discrepancies.

  • Change the Solvent: If signals in the aromatic region are poorly resolved or clumped together, acquiring a spectrum in a different solvent is a powerful diagnostic tool.[4] Switching from CDCl₃ to benzene-d6, for instance, can often resolve overlapping multiplets.[3]

  • Check for Residual Non-Deuterated Solvent: Ensure that no residual protonated solvent from your purification is present in significant quantities, as this can alter the local magnetic environment and introduce artifacts.

Question 2: The signal for the amino (-NH₂) protons is very broad, shifted significantly, or missing entirely. What's happening?

Answer: The chemical shift and appearance of the -NH₂ protons are highly variable. This is due to their labile nature and involvement in several dynamic processes, including hydrogen bonding, chemical exchange, and the influence of pH.[6]

Underlying Principles:

  • Hydrogen Bonding: The amino protons are strong hydrogen bond donors. In concentrated solutions, intermolecular hydrogen bonding between molecules can occur, which deshields the protons and shifts their signal downfield.[7] The extent of this bonding is dependent on both concentration and temperature.[8][9] This is why -NH₂ signals are often broad; they represent an average of multiple hydrogen-bonded and non-hydrogen-bonded states.

  • Chemical Exchange: These protons can exchange with other labile protons in the sample, such as trace amounts of water or acid. If the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant peak broadening.[10]

  • pH Effects: The amino group is basic. The presence of even trace acidic impurities (e.g., residual HCl from a salt form or p-toluenesulfonic acid from hydrolysis) can protonate the amine to form an ammonium salt (-NH₃⁺). This protonation causes a dramatic downfield shift and can alter the coupling patterns of adjacent aromatic protons.[11][12]

Troubleshooting Workflow & Protocols:

The following workflow can help diagnose the issue with your -NH₂ signal.

G start Broad or Shifted -NH₂ Signal q1 Is the peak broad and concentration-dependent? start->q1 q2 Does the peak disappear upon adding D₂O? start->q2 q3 Is the peak significantly downfield (> 6 ppm)? start->q3 q4 Does the peak sharpen at low temperature? start->q4 a1 Likely Intermolecular H-Bonding. Run a dilute sample to confirm. q1->a1 Yes a2 Confirms Labile Proton (NH/OH). This is expected for -NH₂. q2->a2 Yes a2_fail Peak remains. May not be the -NH₂ signal. Re-evaluate structure. q2->a2_fail No a3 Possible acidic impurity causing protonation. Check for hydrolysis or carryover. q3->a3 a4 Slowing of chemical exchange. Confirms dynamic process. q4->a4 Yes

Caption: Troubleshooting workflow for labile -NH₂ protons.

Experimental Protocols:

  • D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum of your sample.

    • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The -NH₂ signal will diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR. This is a definitive test for exchangeable protons.[4]

  • Variable Temperature (VT) NMR:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Increase the sample temperature in increments (e.g., to 313 K, then 328 K). Acquire a spectrum at each temperature.[10]

    • Expected Result: As temperature increases, hydrogen bonds weaken, which can cause the -NH₂ signal to shift upfield.[13] If the peak is broad due to slow exchange, increasing the temperature may increase the exchange rate, leading to a sharper, averaged signal.

Question 3: I'm seeing extra, unexpected signals in my spectrum. What are they?

Answer: Unexpected signals almost always originate from impurities. These can be broadly categorized as residual solvents, unreacted starting materials, or degradation byproducts. In rarer cases, they could be due to conformational isomers (rotamers).

Common Impurities & Their Signatures:

ImpurityTypeCharacteristic ¹H NMR Signal (in CDCl₃)Reference(s)
2-Aminophenol Starting MaterialAromatic signals (~6.7-6.9 ppm), broad NH₂/OH[14][15]
p-Toluenesulfonyl Chloride (TsCl) Starting MaterialAromatic AA'BB' system (~7.35 & 7.80 ppm), methyl singlet (~2.45 ppm)[16]
p-Toluenesulfonic Acid Hydrolysis ProductAromatic AA'BB' system, methyl singlet (~2.4 ppm), very broad acid proton[17]
Ethyl Acetate SolventQuartet (~4.1 ppm), Triplet (~1.2 ppm), Singlet (~2.0 ppm)[18][19]
Dichloromethane SolventSinglet (~5.3 ppm)[18][19]
Water ContaminantBroad singlet, position is highly variable (~1.5-4.8 ppm)[18]

Troubleshooting Protocol:

  • Identify Solvents: Compare the unknown peaks to a reliable reference table of common laboratory solvent shifts. The paper by Gottlieb, Kotlyar, and Nudelman is the authoritative standard for this purpose.[18]

  • Check Starting Materials: Compare your spectrum to the known spectra of your starting materials, 2-aminophenol and p-toluenesulfonyl chloride.

  • Consider Hydrolysis: The sulfonic ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate 2-aminophenol and p-toluenesulfonic acid. The presence of signals for both would be strong evidence of degradation.

  • Investigate Conformational Isomers: Sulfonic esters can exhibit conformational flexibility.[20][21] If you observe a set of minor peaks that mirror the major peaks, it could be due to a slowly exchanging conformer. A VT-NMR experiment can help confirm this; if the peaks coalesce or sharpen upon heating, it indicates they arise from conformers in dynamic exchange.

G start Extra Peaks Observed check_solvents Compare to Solvent Reference Tables (e.g., Gottlieb et al.) start->check_solvents check_sm Compare to Starting Material Spectra (2-Aminophenol, TsCl) start->check_sm check_hydrolysis Look for Signals of Hydrolysis Products start->check_hydrolysis check_conformers Are peaks duplicates of main signals? Consider Conformers/Rotamers. start->check_conformers exp_vt_nmr Perform VT-NMR Experiment check_conformers->exp_vt_nmr result_coalesce Peaks Coalesce -> Conformers exp_vt_nmr->result_coalesce result_no_change No Change -> Stable Impurity exp_vt_nmr->result_no_change

Caption: Diagnostic workflow for identifying unknown signals.

Reference Data

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that these are computationally generated and actual experimental values will vary depending on the conditions described above.

Predicted NMR Data (in CDCl₃, TMS as reference)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aminophenyl Ring
C1-O-137.9
C2-NH₂-128.5
H37.15120.1
H47.25127.0
H56.90122.5
H66.85119.8
NH₂~3.8 (highly variable)-
Tosyl Ring
C1'-145.2
H2'/H6'7.80129.9
H3'/H5'7.35128.6
C4'-133.5
CH₃2.4521.7
Data predicted using ACD/NMR Predictor and NMRDB.org web-based tools.[22][23]

References

  • Muller, N., & Reiter, R. C. (1965). Temperature Dependence of Chemical Shifts of Protons in Hydrogen Bonds. The Journal of Chemical Physics, 42(9), 3265–3269. ([Link])

  • Wenslow, R. M., & Wand, A. J. (2018). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. Biophysical Journal, 114(3), 549a. ([Link])

  • American Institute of Chemists. (2014). Computational studies on the ir & nmr spectra of 2-aminophenol. The Chemist, 87(2). ([Link])

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. ([Link])

  • Chemistry For Everyone. (2023, July 21). How Does Temperature Affect NMR? [Video]. YouTube. ([Link])

  • Simon, L., et al. (2000). Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds. The Journal of Physical Chemistry A, 104(26), 6153–6157. ([Link])

  • Reddit r/chemistry community. (2019). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy? ([Link])

  • ResearchGate. (2019). How will increase in concentration affect HNMR Spectrum? ([Link])

  • Wiley Science Solutions. (n.d.). p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. ([Link])

  • Khan Academy. (n.d.). Electronegativity and chemical shift. ([Link])

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. ([Link])

  • Wiley Science Solutions. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. ([Link])

  • Wiley Science Solutions. (n.d.). 2-Aminophenol. SpectraBase. ([Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. ([Link])

  • La Planche, L. A., & Rogers, M. T. (1964). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. Journal of the American Chemical Society, 86(3), 337–341. ([Link])

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. ([Link])

  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. ([Link])

  • ResearchGate. (n.d.). HNMR spectrum for 2-aminophenol -vanillin. ([Link])

  • Chemistry LibreTexts. (2023). 13.2: The Chemical Shift. ([Link])

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. ([Link])

  • Cativiela, C., et al. (2000). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. The Journal of Organic Chemistry, 65(13), 3949–3961. ([Link])

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Common Problems. ([Link])

  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution-state NMR experiments. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed., pp. 385-424). Elsevier. ([Link])

  • ACD/Labs. (n.d.). NMR Prediction. ([Link])

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. ([Link])

  • Pace, V., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485–490. ([Link])

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ([Link])

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20257. ([Link])

  • Reddit r/chemhelp community. (2022). How does solvent choice effect chemical shift in NMR experiments? ([Link])

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 435–443. ([Link])

  • PubChem. (n.d.). p-Toluenesulfonyl chloride. National Center for Biotechnology Information. ([Link])

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. ([Link])

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. ([Link])

  • Figshare. (2000). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. ([Link])

  • chemmunicate !. (2020, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. ([Link])

  • Warner, M. D., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 589–594. ([Link])

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. ([Link])

  • ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift. ([Link])

  • University of Wisconsin Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • University of Wisconsin Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. ([Link])

  • Wiley Science Solutions. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. SpectraBase. ([Link])

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of b hemicucurbit[10]uril, c hemicucurbit[6]uril. ([Link])

  • Gangavarapu, P. R., et al. (2017). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 112(3), 476–485. ([Link])

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. ([Link])

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Preventing side reactions in the synthesis of sulfonate esters.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Common Hurdles in Sulfonate Ester Synthesis

This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the problem.

Q1: I'm observing low yields of my desired sulfonate ester and a significant amount of an alkene byproduct. What's causing this, and how can I fix it?

A1: The formation of an alkene byproduct strongly suggests that an elimination reaction (E2) is competing with the desired nucleophilic substitution (SN2) at the carbon bearing the hydroxyl group. This is a common issue, particularly with secondary and tertiary alcohols, where the steric hindrance around the reaction center makes substitution more difficult and elimination more favorable.[1][2]

Root Cause Analysis:

The hydroxide ion (-OH) of an alcohol is a poor leaving group.[1][3] To facilitate the reaction, the alcohol is converted into a sulfonate ester, which is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion.[3] However, the conditions used for sulfonylation (typically a sulfonyl chloride and a base) can also promote elimination. The base, often a tertiary amine like triethylamine or pyridine, can abstract a proton from a carbon adjacent to the carbon bearing the sulfonate ester, leading to the formation of a double bond.

Visualizing the Competing Pathways:

G cluster_0 Reaction Pathways Reactant Alcohol + Sulfonyl Chloride + Base Intermediate Sulfonate Ester Intermediate Reactant->Intermediate Sulfonylation SN2 Desired SN2 Product (Sulfonate Ester) Intermediate->SN2 Substitution (Favored) E2 Undesired E2 Product (Alkene) Intermediate->E2 Elimination (Side Reaction)

Caption: Competition between SN2 and E2 pathways.

Troubleshooting Protocol: Minimizing Elimination

  • Choice of Base: The choice of base is critical. For sterically hindered alcohols, a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base) is recommended. These bases are less likely to act as nucleophiles and are also less effective at promoting E2 elimination due to their bulk.

  • Reaction Temperature: Lowering the reaction temperature can significantly favor the SN2 pathway over the E2 pathway. The activation energy for elimination is often higher than for substitution. We recommend running the reaction at 0 °C or even -20 °C.

  • Solvent Selection: Aprotic solvents of low polarity, such as dichloromethane (DCM) or diethyl ether, are generally preferred. These solvents do not solvate the nucleophile as strongly as protic solvents, which can enhance its reactivity.

  • Sulfonylating Agent: In some cases, using a more reactive sulfonylating agent like a sulfonic anhydride instead of a sulfonyl chloride can allow the reaction to proceed at a lower temperature, further minimizing elimination.[4]

Detailed Experimental Protocol (Example):

ParameterStandard Conditions (Prone to Elimination)Optimized Conditions (Minimizing Elimination)
Alcohol Secondary or Tertiary Alcohol (1.0 eq)Secondary or Tertiary Alcohol (1.0 eq)
Sulfonylating Agent p-Toluenesulfonyl chloride (1.1 eq)p-Toluenesulfonyl chloride (1.1 eq)
Base Triethylamine (1.5 eq)2,6-Lutidine (1.5 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature0 °C to -20 °C
Reaction Time 12-24 hours12-24 hours (monitor by TLC)
Q2: My starting alcohol is sterically hindered, and the reaction with sulfonyl chloride is very slow or doesn't proceed to completion. What are my options?

A2: Steric hindrance around the hydroxyl group can significantly impede the approach of the bulky sulfonyl chloride, slowing down or even preventing the reaction. [5][6] This is a common challenge with tertiary alcohols and highly substituted secondary alcohols.

Root Cause Analysis:

The formation of a sulfonate ester proceeds through a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride.[4][5] When the alcohol is sterically hindered, this attack is sterically disfavored. The bulky groups surrounding the hydroxyl group create a "steric shield" that hinders the approach of the sulfonylating agent.

Visualizing Steric Hindrance:

G cluster_0 Unhindered Alcohol cluster_1 Sterically Hindered Alcohol Sulfonyl Chloride Sulfonyl Chloride Alcohol_U R-OH Sulfonyl Chloride->Alcohol_U Easy Approach Sulfonyl Chloride_H Sulfonyl Chloride Alcohol_H R3C-OH Sulfonyl Chloride_H->Alcohol_H Hindered Approach R1 R R2 R R3 R

Caption: Steric hindrance impeding sulfonyl chloride approach.

Troubleshooting Protocol: Overcoming Steric Hindrance

  • Use a Less Bulky Sulfonylating Agent: Methanesulfonyl chloride (mesyl chloride) is less sterically demanding than p-toluenesulfonyl chloride (tosyl chloride) and may react more readily with hindered alcohols.[5]

  • Employ a More Reactive Sulfonylating Agent: Sulfonic anhydrides, such as p-toluenesulfonic anhydride, are more electrophilic than the corresponding sulfonyl chlorides and can often overcome the reduced nucleophilicity of hindered alcohols.[4][7]

  • Catalytic Activation: The use of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then attacked by the alcohol.

  • Alternative Methods: For extremely hindered alcohols, consider alternative methods for activating the hydroxyl group, such as conversion to a triflate ester using triflic anhydride. Triflate is an exceptionally good leaving group.[3]

Detailed Experimental Protocol (Example with DMAP catalysis):

ParameterValue
Sterically Hindered Alcohol 1.0 eq
p-Toluenesulfonyl chloride 1.2 eq
Pyridine (as base and solvent) 5-10 volumes
4-Dimethylaminopyridine (DMAP) 0.1 eq
Temperature 0 °C to Room Temperature
Reaction Time Monitor by TLC

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis, purification, and characterization of sulfonate esters.

Q3: What is the best way to purify my sulfonate ester?

A3: The purification method for sulfonate esters depends on their physical properties (solid or liquid) and stability.

  • Crystallization: If your sulfonate ester is a solid, crystallization is often the most effective purification method. Suitable solvents include alcohols (use the same alcohol from which the ester was derived to avoid transesterification), toluene, or mixtures of toluene and petroleum ether.[8]

  • Column Chromatography: For liquid or non-crystalline solid sulfonate esters, silica gel flash chromatography is a common purification technique. A typical eluent system is a gradient of ethyl acetate in hexanes.[9][10]

  • Aqueous Workup: A standard aqueous workup can be performed to remove water-soluble impurities. This typically involves washing the organic layer with dilute acid, water, dilute base (e.g., sodium bicarbonate solution), and finally brine.[9] It is important to note that some sulfonate esters can be sensitive to hydrolysis, especially under strongly acidic or basic conditions.[11]

Q4: How can I confirm the formation of my sulfonate ester and rule out side products?

A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of your sulfonate ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the alcohol proton (-OH) signal and the appearance of new signals corresponding to the protons on the carbon adjacent to the sulfonate ester oxygen. These protons are typically shifted downfield to around 3.7-4.1 ppm.[12]

    • ¹³C NMR: The carbon atom bonded to the sulfonate ester oxygen will also experience a downfield shift.

  • Infrared (IR) Spectroscopy: The formation of the sulfonate ester will result in the appearance of characteristic strong absorption bands for the S=O stretching vibrations, typically in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).[12] The broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) should disappear.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

Q5: Are there any safety concerns I should be aware of when working with sulfonyl chlorides and sulfonate esters?

A5: Yes, several safety precautions are crucial.

  • Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. They can react with water to produce hydrochloric acid and the corresponding sulfonic acid. Always handle sulfonyl chlorides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sulfonate Esters: Many sulfonate esters, particularly those derived from simple alcohols like methanol and ethanol, are potent alkylating agents and are considered potentially genotoxic.[13][14] Handle these compounds with care and avoid inhalation, ingestion, and skin contact.

References

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. Retrieved from [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. Retrieved from [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. (1991). Canadian Journal of Chemistry. Retrieved from [Link]

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. Retrieved from [Link]

  • Simple synthesis and characterization of sulfonate ester-substituted hydroxyxanthone. (2024). AIP Publishing. Retrieved from [Link]

  • A simple method for the synthesis of sulfonic esters. (n.d.). ResearchGate. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). PMC - NIH. Retrieved from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from [Link]

  • A method for the production of sulfate or sulfonate esters. (n.d.). Google Patents.
  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides. (2023). PMC - NIH. Retrieved from [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2025). ResearchGate. Retrieved from [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2025). ResearchGate. Retrieved from [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). MDPI. Retrieved from [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (2024). PubMed. Retrieved from [Link]

  • A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). RSC Publishing. Retrieved from [Link]

  • Aromatic Sulfonic Acid Anhydrides. (n.d.). ACS Publications. Retrieved from [Link]

  • Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. Retrieved from [Link]

  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry. Retrieved from [Link]

  • Predict the product of the following sulfonylation reactions. (a). (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]

  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. (n.d.). PMC - NIH. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). PubMed. Retrieved from [Link]

  • What is effect of steric hinderance on acidity of alcohols?. (2023). Quora. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Aminophenyl 4-methylbenzene-1-sulfonate (CAS 1216-96-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols for working with this compound. Understanding the stability and degradation profile of this aryl sulfonate ester is critical for ensuring experimental accuracy, reproducibility, and the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my stock solution of this compound at room temperature for a few days. What could this be?

Answer: The appearance of a new, more polar peak strongly suggests degradation via hydrolysis. The ester bond in this compound is susceptible to cleavage, especially in the presence of moisture. This reaction breaks the S-O bond, yielding two degradation products: 2-aminophenol and 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid or TsOH).

  • Causality: Sulfonate esters, particularly aryl sulfonates, undergo nucleophilic attack by water (hydrolysis). The rate of this reaction is influenced by pH, temperature, and the specific solvent used. In reverse-phase HPLC, both 2-aminophenol and p-toluenesulfonic acid are significantly more polar than the parent ester and will therefore elute earlier, appearing as new peaks in your chromatogram.

  • Troubleshooting Steps:

    • Confirm Identity: Prepare or purchase standards of 2-aminophenol and p-toluenesulfonic acid. Spike a small amount of your degraded sample with these standards. Co-elution of the new peak with one of the standards will confirm its identity.

    • Solvent Check: Ensure your solvents are anhydrous, especially for long-term storage. The presence of water, even in trace amounts in solvents like acetonitrile or methanol, can facilitate hydrolysis.

    • Storage Conditions: For maximum stability in solution, store aliquots at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Question 2: My experimental results are inconsistent, and I suspect my solid-state compound is degrading. How can I assess the purity of the solid material?

Answer: While solid-state degradation is generally slower than in-solution degradation, it can occur, especially if the compound has been stored improperly. p-Toluenesulfonic acid, one of the potential degradation products, is extremely hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can then create a localized environment that promotes the hydrolysis of the ester.

  • Causality: Improper storage in a humid environment can lead to the adsorption of water molecules onto the crystal lattice of the solid. This moisture can initiate hydrolysis, leading to a slow decline in purity over time. The solid may appear clumpy or discolored as degradation progresses.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any changes in the physical appearance of the solid. Clumping, discoloration, or a faint phenolic odor could indicate degradation.

    • Purity Analysis: Dissolve a small, accurately weighed amount of the solid in a suitable anhydrous solvent and immediately analyze it by HPLC-UV. Compare the peak area of the parent compound to any impurity peaks. For quantitative analysis, use a reference standard of known purity.

    • Proper Storage: Always store the solid compound in a desiccator over a drying agent (e.g., silica gel, Drierite) in a cool, dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.

Question 3: I am conducting a reaction in a basic aqueous solution (pH > 9) and my compound seems to be rapidly disappearing. Is this expected?

Answer: Yes, this is highly expected. The hydrolysis of sulfonate esters is significantly accelerated under alkaline (basic) conditions.[2][3] The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid attack on the electrophilic sulfur atom of the sulfonate ester.

  • Causality (Mechanism): Alkaline hydrolysis of aryl sulfonates proceeds via a nucleophilic substitution at the sulfur atom.[2][3] The hydroxide ion attacks the sulfur, leading to the cleavage of the S-OAr bond. The reaction rate is directly proportional to the concentration of hydroxide ions, meaning the higher the pH, the faster the degradation.

  • Workflow for Stability Assessment: If you must work under basic conditions, it is crucial to determine the compound's stability window.

    Caption: Workflow for determining compound stability under basic conditions.

Part 2: Frequently Asked Questions (FAQs)

What are the primary degradation products of this compound? The primary degradation pathway is hydrolysis, which cleaves the ester bond to yield 2-aminophenol and 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid).[4][5] Under more extreme conditions, such as high heat or strong UV light, the 2-aminophenol moiety itself can undergo further degradation and polymerization.[4][6]

How does pH affect the stability of this compound in aqueous solutions? The stability is highly pH-dependent.

  • Acidic Conditions (pH < 4): Generally stable. Most sulfonate esters are stable under moderately acidic conditions.[7][8] However, very strong acids at high temperatures can catalyze hydrolysis.

  • Neutral Conditions (pH ~7): Slow hydrolysis will occur, accelerated by temperature.

  • Basic Conditions (pH > 8): The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of the potent nucleophile, OH⁻.[2][3]

What are the recommended storage conditions for this compound?

  • Solid Form: Store in a tightly sealed container in a desiccator at 2-8°C, protected from light and moisture.

  • In Solution: Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF, or anhydrous acetonitrile). Store as single-use aliquots in tightly sealed vials at -20°C or -80°C.

Is this compound sensitive to light? Yes, compounds containing an aminophenol structure can be susceptible to photodegradation. Aromatic amines can be oxidized, and phenolic compounds can also be reactive under UV or even strong visible light, potentially leading to colored degradation products. It is recommended to handle the compound and its solutions under subdued light and store them in amber vials or protected from light.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method, in line with ICH guidelines.[9][10]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for a defined period. Also, expose the solid compound to the same conditions.

  • Analysis: For each condition, dilute the sample to an appropriate concentration (e.g., 50 µg/mL) and analyze by a suitable reverse-phase HPLC-UV method. Compare the chromatograms to a control sample (compound dissolved and immediately analyzed).

Protocol 2: HPLC Method for Stability Analysis

Objective: To quantify this compound and separate it from its primary degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water[11]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 40°C[11]

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of this compound under various forced degradation conditions. The target degradation is typically 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[12]

ConditionStressorExpected StabilityPrimary Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hLikely Stable to Minor Degradation2-Aminophenol, p-Toluenesulfonic acid
Basic Hydrolysis 0.1 M NaOH, RT, 4hHighly Labile 2-Aminophenol, p-Toluenesulfonic acid
Oxidation 3% H₂O₂, RT, 24hPotentially Labile (Amine Oxidation)Oxidized species of the aminophenol ring, Hydrolysis products
Thermal (Solid) 100°C, 48hGenerally StableMinimal degradation expected
Thermal (Solution) 60°C, 48hModerate Degradation (Hydrolysis)2-Aminophenol, p-Toluenesulfonic acid
Photolytic ICH Q1B ConditionsPotentially LabileOxidized and polymerized products

Part 4: Degradation Pathway Visualization

The primary degradation mechanism for this compound is hydrolysis, which can be catalyzed by acid or, more effectively, by base.

Hydrolysis_Pathway cluster_products Parent 2-Aminophenyl 4-methylbenzene-1-sulfonate Condition H₂O (Acid or Base Catalyzed) Parent->Condition Products Degradation Products Condition->Products Hydrolysis Product1 2-Aminophenol Product2 p-Toluenesulfonic Acid

Sources

Resolving analytical interferences for sulfonic acids in LC-MS/MS.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving analytical interferences in the LC-MS/MS analysis of sulfonic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for common challenges encountered during method development and routine analysis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of sulfonic acids.

Q1: Why are sulfonic acids challenging to analyze by reversed-phase LC-MS/MS?

Sulfonic acids are strong acids, meaning they are fully ionized (deprotonated) at typical mobile phase pH values. This high polarity makes them poorly retained on traditional nonpolar C18 stationary phases, often leading to elution in the solvent front where significant matrix effects can occur.[1][2] Their inherent charge and polarity necessitate specialized chromatographic approaches to achieve adequate retention and separation from interferences.

Q2: What is "ion suppression" and why is it a major problem for sulfonic acid analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[4][5] Sulfonic acids are particularly susceptible because their poor retention often causes them to co-elute with other highly polar matrix components that are also unretained on reversed-phase columns.[4][6]

Q3: What are the most common sources of interference in biological matrices like plasma or urine?

In biological matrices, the most common sources of interference are salts, urea, and phospholipids. Phospholipids are particularly problematic as they are abundant in plasma and can cause significant ion suppression.[4][6][7][8] For urine samples, high concentrations of salts and urea can also lead to ion suppression and interfere with the chromatographic separation.

Q4: Can I use ion-pairing reagents to improve the retention of sulfonic acids?

Yes, ion-pairing reagents can be used to improve the retention of sulfonic acids on reversed-phase columns.[9] These reagents, such as alkylamines, pair with the negatively charged sulfonic acid group, forming a more hydrophobic complex that interacts more strongly with the stationary phase.[9] However, many traditional ion-pairing reagents are non-volatile and can contaminate the MS ion source, leading to signal suppression and increased background noise.[10][11][12] If ion-pairing is necessary, it is crucial to use volatile reagents and to dedicate the LC system to this type of analysis to avoid long-term contamination.[10][12]

Q5: Are there alternative chromatographic techniques to reversed-phase for sulfonic acid analysis?

Absolutely. Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are excellent alternatives.[13][14][15][16] HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds like sulfonic acids.[13][14][17] Mixed-mode chromatography combines reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms for enhanced selectivity.[15][16][18]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Sulfonic Acid Analytes

Poor peak shape can compromise peak integration and reduce analytical accuracy. Here’s a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate Your Column Choice and Mobile Phase

  • Rationale: The interaction between the analyte, stationary phase, and mobile phase is critical for good peak shape. For highly polar sulfonic acids, a standard C18 column may not be optimal.

  • Action:

    • Consider switching to a HILIC column, which is designed for polar analytes.[13][14]

    • Explore mixed-mode columns that offer both reversed-phase and ion-exchange retention mechanisms.[18]

    • If using reversed-phase, ensure your mobile phase contains an appropriate buffer to maintain a consistent pH and analyte ionization state.

Step 2: Check for Secondary Interactions with the Stationary Phase

  • Rationale: Residual silanol groups on silica-based columns can cause secondary interactions with polar analytes, leading to peak tailing.

  • Action:

    • Use an end-capped column to minimize silanol interactions.

    • Add a small amount of a competing base to the mobile phase to block active silanol sites.

    • Consider using a polymer-based or hybrid particle column which may have fewer accessible silanol groups.

Step 3: Optimize Mobile Phase pH and Ionic Strength

  • Rationale: The pH of the mobile phase affects the ionization state of both the analyte and the stationary phase, influencing retention and peak shape.

  • Action:

    • For HILIC, ensure the mobile phase pH is appropriate to maintain the desired charge state of your analyte and the stationary phase.

    • Adjusting the buffer concentration (ionic strength) can also impact peak shape by influencing hydrophilic partitioning and ionic interactions.

Issue 2: Significant Ion Suppression and Inconsistent Results

Ion suppression is a common and significant challenge. This workflow will help you identify and mitigate its effects.

Workflow for Diagnosing and Mitigating Ion Suppression

IonSuppressionWorkflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies Start Observe Inconsistent Results / Low Sensitivity PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion AssessSuppression Assess Signal Suppression in Analyte's Retention Window PostColumnInfusion->AssessSuppression ImproveChromatography Improve Chromatographic Separation AssessSuppression->ImproveChromatography Suppression Observed EnhanceSamplePrep Enhance Sample Preparation AssessSuppression->EnhanceSamplePrep Suppression Observed End Achieve Reliable Quantification AssessSuppression->End No Significant Suppression UseInternalStandard Utilize Stable Isotope-Labeled Internal Standard ImproveChromatography->UseInternalStandard EnhanceSamplePrep->UseInternalStandard MatrixMatchedCal Implement Matrix-Matched Calibration UseInternalStandard->MatrixMatchedCal MatrixMatchedCal->End

Caption: A decision-tree workflow for diagnosing and mitigating ion suppression.

Detailed Mitigation Strategies:

  • Improve Chromatographic Separation: The goal is to separate the analyte from the co-eluting matrix components causing suppression.[3]

    • Protocol:

      • Switch Chromatography Mode: Move from reversed-phase to HILIC or mixed-mode chromatography to better retain the sulfonic acid and shift its elution away from the solvent front.[13]

      • Gradient Optimization: Develop a shallower gradient to increase the separation between your analyte and interfering peaks.

      • Column Selection: Test columns with different stationary phase chemistries (e.g., amide, zwitterionic, or bare silica for HILIC) to find the best selectivity.[2][14]

  • Enhance Sample Preparation: The objective is to remove interfering matrix components before injection.[19][20]

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): Use a mixed-mode or ion-exchange SPE sorbent to selectively retain the sulfonic acid while washing away interferences.[19]

      • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, ion-pair assisted LLE can be effective.

      • Protein Precipitation: For plasma or serum samples, this is a quick way to remove the bulk of proteins, but it may not effectively remove phospholipids.[6] Consider phospholipid removal plates or cartridges for a more thorough cleanup.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated.[19][21]

    • Rationale: A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[21] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[3] It is crucial to use ¹³C or ¹⁵N labeled standards over deuterium-labeled ones, as deuterium labeling can sometimes cause a slight shift in retention time, which may lead to differential ion suppression.[19][21]

  • Implement Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the sample matrix.[3]

    • Rationale: This approach helps to normalize the matrix effects between the standards and the samples, improving accuracy.[3] However, finding a truly "blank" matrix can be challenging for endogenous compounds or in cases of environmental contamination.

Issue 3: Co-elution with Isobaric Interferences

Isobaric interferences are compounds that have the same nominal mass as your analyte and can produce fragment ions of the same mass, leading to false positives or inaccurate quantification. This is a known issue for some sulfonic acids, such as certain per- and polyfluoroalkyl substances (PFAS).[22]

Protocol for Identifying and Resolving Isobaric Interferences:

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Rationale: HRMS can differentiate between compounds with very small mass differences, which would be indistinguishable on a triple quadrupole instrument.[22]

  • Optimize Chromatographic Separation:

    • Action: Modify your LC method to chromatographically separate the analyte from the isobaric interference.

    • Rationale: Even if the compounds have the same mass, they likely have different chemical properties that can be exploited for separation. Experiment with different columns (e.g., C18 vs. PFP for PFAS analysis) and mobile phase compositions.[22]

  • Monitor Multiple MRM Transitions:

    • Action: Set up your triple quadrupole method to monitor at least two different MRM transitions for your analyte.

    • Rationale: The ratio of the two transitions should be constant for your analyte. If an isobaric interference is present, this ratio will be distorted. This provides a way to flag potentially compromised samples.

Table 1: Comparison of Strategies for Mitigating Interferences

StrategyPrincipleProsCons
Chromatographic Optimization Separates analyte from interferences in time.Reduces ion suppression; Resolves isobars.May require significant method development.
Advanced Sample Prep (e.g., SPE) Removes interferences before injection.High cleanup efficiency; Reduces matrix load on the system.Can be time-consuming and costly; Potential for analyte loss.
Stable Isotope-Labeled IS Compensates for signal variability.Highly effective for correcting matrix effects and extraction variability.Can be expensive; Not available for all analytes.
Matrix-Matched Calibration Normalizes matrix effects between samples and standards.Improves accuracy in complex matrices.Requires a true blank matrix; Can be labor-intensive.

Conclusion

The successful analysis of sulfonic acids by LC-MS/MS requires a thoughtful approach that anticipates and addresses the challenges posed by their high polarity and the complexity of sample matrices. By systematically troubleshooting issues related to chromatography, ion suppression, and isobaric interferences, and by employing advanced techniques such as HILIC, mixed-mode chromatography, and appropriate sample preparation, researchers can develop robust and reliable methods. The use of stable isotope-labeled internal standards remains the gold standard for ensuring the highest level of data quality and accuracy.

References

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  • Top Challenges in PFAS Analysis (And How to Solve Them). (2025, June 30). Battelle. Retrieved from [Link]

  • Bhandari, D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]

  • PFAS Analysis: Challenges in Detecting Forever Chemicals. (n.d.). Arome Science. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules. Retrieved from [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). AACC. Retrieved from [Link]

  • Kráčmer, L., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Hydrophilic interaction chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. (2025, January 22). ACS Measurement Science Au. Retrieved from [Link]

  • Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Vestergren, R., et al. (2012). A matrix effect-free method for reliable quantification of perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids at low parts per trillion levels in dietary samples. Journal of Chromatography A. Retrieved from [Link]

  • Zabaleta, I., et al. (2016). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. International Journal of Analytical Chemistry. Retrieved from [Link]

  • PFAS Analytical Challenges: Regulations and Methods Unravelled. (2022, March 9). LCGC International. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Retrieved from [Link]

  • McCalley, D. V. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]

  • McCalley, D. V. (n.d.). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]

  • Determination of Analytical Interferences for 4:2 Fluorotelomer Sulfonic Acid in Multiple Agricultural Matrices. (2025, December 31). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). Molecules. Retrieved from [Link]

  • Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. (2020, May 16). Foods. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International. Retrieved from [Link]

  • Chaimbault, P., et al. (2004). Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. Analytical Biochemistry. Retrieved from [Link]

  • Taurine Analyzed with LCMS - AppNote. (n.d.). MicroSolv. Retrieved from [Link]

  • Ion Pairing - Blessing or Curse? (n.d.). LCGC International. Retrieved from [Link]

  • Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials. (2025, April 26). Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. (2020, June 7). Journal of Chromatography A. Retrieved from [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021, December 15). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation. (2024, December 24). Metabolites. Retrieved from [Link]

  • Development of an LC–MS–MS method for the quantification of taurine derivatives in marine invertebrates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 15 Tips and Tricks for LC-MS Troubleshooting. (2018, June 5). Technology Networks. Retrieved from [Link]

  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. (n.d.). Molecules. Retrieved from [Link]

  • LC-MS Troubleshooting. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • 14 Best Practices for LCMS Troubleshooting. (2025, May 6). ZefSci. Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review. (n.d.). LCGC International. Retrieved from [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. (2025, October 27). LCGC International. Retrieved from [Link]

  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026, January 12). Journal of Xenobiotics. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Which ion pair reagents are compatible with LC-MS? (2018, July 27). ResearchGate. Retrieved from [Link]

  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. (2019, February 20). ResearchGate. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminophenyl 4-methylbenzene-1-sulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the scientific reasoning behind them.

I. Troubleshooting Guide: From Benchtop to Scale-Up

This section is dedicated to resolving specific issues that can arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing significantly lower than expected yields of this compound during our scale-up trials. What are the potential causes and how can we mitigate them?

Answer: Low yields during the scale-up of this tosylation reaction can stem from several factors, often related to reaction selectivity, reagent quality, and reaction conditions.

  • Side Reactions: The primary competing reaction is the N-tosylation of the amino group in 2-aminophenol, leading to the formation of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide and a di-tosylated byproduct, 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate.[1][2] The amino group is a potent nucleophile, and its reaction with tosyl chloride is a common pathway.

    • Causality: The relative nucleophilicity of the hydroxyl and amino groups is a key factor. While the hydroxyl group is the target for O-tosylation, the amino group can also readily attack the electrophilic sulfur of tosyl chloride.[3]

    • Mitigation Strategy:

      • Controlled Reagent Addition: Add the tosyl chloride solution slowly to the reaction mixture at a low temperature (0-5 °C). This helps to control the exotherm of the reaction and can favor O-tosylation over N-tosylation.

      • pH Control: Maintaining a slightly basic pH is crucial. A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and favoring the desired reaction. However, excessively basic conditions can also enhance the nucleophilicity of the amino group. The use of a milder base like pyridine, which also acts as a solvent, is a common and effective strategy.[4]

  • Reagent Quality:

    • Tosyl Chloride: This reagent is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive.[5]

    • 2-Aminophenol: The purity of the starting material is critical. Oxidized impurities can lead to colored byproducts and lower yields.

    • Solvent: The presence of water in the solvent will consume tosyl chloride, reducing the amount available for the reaction.[5]

    • Mitigation Strategy: Always use freshly opened or purified tosyl chloride. Ensure that 2-aminophenol is of high purity and that all solvents are anhydrous.[6]

  • Reaction Temperature:

    • Causality: Higher temperatures can increase the rate of side reactions, particularly N-tosylation.

    • Mitigation Strategy: Maintain a low reaction temperature, typically between 0 °C and room temperature, to improve selectivity.[7]

Issue 2: Formation of a Di-tosylated Byproduct

Question: We are observing a significant amount of a di-tosylated byproduct in our crude product mixture, which is complicating purification. How can we minimize its formation?

Answer: The formation of 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate is a common issue, especially when using an excess of tosyl chloride.

  • Stoichiometry Control:

    • Causality: Using a large excess of tosyl chloride will inevitably lead to the tosylation of both the hydroxyl and amino groups.

    • Mitigation Strategy: Carefully control the stoichiometry of the reactants. A slight excess of tosyl chloride (1.1-1.2 equivalents) is often sufficient to drive the reaction to completion without promoting excessive di-tosylation.[7]

  • Reaction Time:

    • Causality: Prolonged reaction times, even with controlled stoichiometry, can allow for the slower N-tosylation reaction to occur to a greater extent.

    • Mitigation Strategy: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting 2-aminophenol is consumed to prevent further reaction.

Issue 3: Difficult Purification of the Final Product

Question: Our current purification method, which involves column chromatography, is not practical for the large quantities we need to produce. Are there alternative, scalable purification strategies?

Answer: Relying solely on chromatography for large-scale purification is often inefficient and costly. Recrystallization is a highly effective and scalable alternative for purifying this compound.

  • Recrystallization Protocol:

    • Solvent Selection: Identify a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Common solvent systems for this type of compound include ethanol/water or isopropanol/water mixtures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Acid-Base Extraction:

    • Causality: The product has a basic amino group, while the N-tosylated byproduct has an acidic N-H proton, and the di-tosylated byproduct is neutral. This difference in acidity/basicity can be exploited for separation.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the desired product into the aqueous phase.

      • Separate the aqueous layer and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.

      • Filter, wash with water, and dry the product.

II. Frequently Asked Questions (FAQs)

This section addresses general inquiries that are frequently encountered when synthesizing this compound.

Q1: What is the optimal solvent for this reaction on a large scale?

A1: Pyridine is often used in laboratory-scale syntheses as it acts as both a solvent and a base.[4] However, for scale-up, its boiling point and odor can be problematic. Dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base like triethylamine (TEA) are excellent alternatives.[3][7] These solvents are relatively low-boiling, which simplifies removal post-reaction.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[7] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and byproducts. The disappearance of the 2-aminophenol spot indicates the completion of the reaction. For more quantitative analysis during process development, HPLC is recommended.

Q3: What are the critical safety precautions to consider when working with tosyl chloride at scale?

A3: Tosyl chloride is a corrosive and moisture-sensitive solid.[8] It is crucial to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[9] In case of a spill, it should be contained and cleaned up with an absorbent material.[8] Tosyl chloride reacts with water, so water should not be used for extinguishing fires involving this chemical.

Q4: Can this reaction be performed under solvent-free conditions to improve the greenness of the process?

A4: While some tosylation reactions of simple alcohols have been successfully performed under solvent-free conditions, the selective O-tosylation of 2-aminophenol presents a greater challenge due to the competing N-tosylation.[10] A solvent is generally necessary to control the reaction temperature and ensure good mixing, which is critical for selectivity on a larger scale.

Q5: What is the expected yield for this synthesis when optimized for a larger scale?

A5: With careful control of reaction parameters, including stoichiometry, temperature, and reagent quality, yields for the synthesis of this compound can be consistently high, often in the range of 80-90%.

III. Experimental Protocols and Data

Table 1: Recommended Reaction Conditions for Scale-Up
ParameterRecommended ValueRationale
2-Aminophenol : Tosyl Chloride 1 : 1.1-1.2A slight excess of TsCl drives the reaction to completion while minimizing di-tosylation.
Base Pyridine or TriethylaminePyridine acts as both base and solvent; TEA is a good alternative with a lower boiling point.
Solvent Pyridine, Dichloromethane, or THFAnhydrous conditions are essential to prevent hydrolysis of tosyl chloride.[5]
Temperature 0-5 °C for addition, then RTLow temperature during addition controls exotherm and improves selectivity.[7]
Reaction Time 2-6 hours (monitor by TLC/HPLC)Avoid prolonged reaction times to minimize byproduct formation.
Step-by-Step Experimental Protocol (100g Scale)
  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with 2-aminophenol (100 g) and anhydrous pyridine (500 mL).

  • Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Tosyl Chloride Addition: Dissolve tosyl chloride (190 g, 1.1 eq) in anhydrous pyridine (200 mL) and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the 2-aminophenol is consumed, cool the reaction mixture back to 0-5 °C and slowly quench by adding cold water (1 L).

  • Work-up:

    • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (2 x 500 mL) to remove excess pyridine, then with saturated NaHCO₃ solution (500 mL), and finally with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (2-Aminophenol, Pyridine, TsCl) setup_reactor Set up Jacketed Reactor under Nitrogen prep_reagents->setup_reactor charge_reactants Charge Reactor with 2-Aminophenol & Pyridine setup_reactor->charge_reactants cool_mixture Cool to 0-5 °C charge_reactants->cool_mixture add_tscl Slowly Add TsCl Solution cool_mixture->add_tscl react_rt Stir at Room Temperature add_tscl->react_rt monitor_rxn Monitor by TLC/HPLC react_rt->monitor_rxn quench Quench with Cold Water monitor_rxn->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Recrystallize dry_concentrate->purify final_product Pure 2-Aminophenyl 4-methylbenzene-1-sulfonate purify->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_reagents Check Reagent Purity (TsCl, 2-AP, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Stoichiometry) start->check_conditions identify_byproduct Identify Byproduct (Di-tosylated, N-tosylated) start->identify_byproduct check_workup Evaluate Work-up Procedure check_reagents->check_workup check_conditions->check_workup solution Optimized Process check_workup->solution optimize_stoichiometry Optimize TsCl Stoichiometry identify_byproduct->optimize_stoichiometry control_temp Ensure Strict Temp Control optimize_stoichiometry->control_temp refine_purification Refine Purification (Recrystallization, Extraction) control_temp->refine_purification refine_purification->solution

Caption: Decision tree for troubleshooting common issues in the synthesis.

V. References

  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions - Sciencemadness.org. (n.d.). Retrieved from [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (n.d.). Retrieved from [Link]

  • Tosyl chloride (cas 98-59-9) SDS/MSDS download. (n.d.). Retrieved from [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - NIH. (n.d.). Retrieved from [Link]

  • The tosylation of alcohols | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents. (n.d.). Retrieved from

  • This compound | C13H13NO3S | CID 12936648 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (n.d.). Retrieved from [Link]

  • 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate | Request PDF. (2025, August 6). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... - ResearchGate. (n.d.). Retrieved from [Link]

  • CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents. (n.d.). Retrieved from

  • In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic? - Chemistry Stack Exchange. (2024, October 19). Retrieved from [Link]

  • US3496224A - Purification of sulfonic acids - Google Patents. (n.d.). Retrieved from

  • 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed. (n.d.). Retrieved from [Link]

  • US5194651A - Tosylation of alcohols - Google Patents. (n.d.). Retrieved from

  • (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Tosylate displacement reaction : r/OrganicChemistry - Reddit. (2024, April 6). Retrieved from [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents. (n.d.). Retrieved from

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. (2008, July 24). Retrieved from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of 4-Methylbenzene-1-Sulfonic Acid Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (PTSA) or tosylic acid (TsOH). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile and powerful organic acid catalyst. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and reproducibility of your experiments.

The Challenge: A Hygroscopic Workhorse

4-Methylbenzene-1-sulfonic acid is an indispensable catalyst in a myriad of organic transformations, including esterifications, acetalizations, and dehydrations.[1][2][3] Its solid form and solubility in organic solvents make it a convenient alternative to mineral acids.[4] However, its principal challenge lies in its hygroscopic nature, readily absorbing moisture from the atmosphere.[5] This absorbed water can significantly impact reaction kinetics, shift equilibria, and ultimately compromise product yields and purity.[1][6]

This guide provides a comprehensive framework for understanding and mitigating the effects of water absorption, ensuring you can harness the full catalytic potential of PTSA in your work.

Frequently Asked Questions (FAQs)

Q1: What is the difference between p-toluenesulfonic acid monohydrate and the anhydrous form?

A1: p-Toluenesulfonic acid is commonly available in two grades: monohydrate (TsOH·H₂O) and anhydrous (TsOH).[7] The monohydrate form contains one molecule of water for every molecule of the acid, which is typically more stable and easier to handle in a standard laboratory environment. The anhydrous form is devoid of this water of hydration and is essential for reactions that are highly sensitive to moisture. When precise control over water content is critical, the anhydrous form is preferred. For many applications, such as certain esterification reactions, the monohydrate can be used, but the water of hydration must be accounted for in stoichiometric calculations.[8]

Q2: How quickly does anhydrous p-toluenesulfonic acid absorb water from the air?

Q3: Can I use p-toluenesulfonic acid monohydrate in a water-sensitive reaction?

A3: It is generally not recommended to use the monohydrate form directly in reactions where water is known to be detrimental. The water of hydration can participate in the reaction, often leading to lower yields or the formation of byproducts.[1][6] However, if the monohydrate is the only form available, it must be rigorously dried before use. Several methods for drying are discussed in the Detailed Experimental Protocols section of this guide.

Q4: My reaction with p-toluenesulfonic acid is not going to completion. Could water be the issue?

A4: Yes, the presence of water is a common culprit for incomplete reactions catalyzed by PTSA, especially for equilibrium-limited reactions like Fischer esterification and acetal formation.[6][11] Water is a product in these reactions, and its presence can shift the equilibrium back towards the starting materials, preventing full conversion.[1] Refer to the Troubleshooting Guides for a systematic approach to diagnosing and resolving this issue.

In-depth Troubleshooting Guides

Scenario 1: Fischer Esterification Yields are Consistently Low

Question: I am performing a Fischer esterification of a carboxylic acid with a primary alcohol, using a catalytic amount of p-toluenesulfonic acid. My yields are consistently below 50%, even with extended reaction times. What could be the problem?

Answer: Low yields in Fischer esterifications are frequently due to the presence of water, which drives the equilibrium back towards the starting materials.[1][6] Here is a step-by-step guide to troubleshoot this issue:

  • Verify the Anhydrous State of Your Catalyst:

    • Problem: Your PTSA may have absorbed atmospheric moisture, or you may be using the monohydrate form without realizing the impact of the water of hydration.

    • Solution: Use freshly opened anhydrous PTSA or dry your existing stock. Refer to the Protocol for Drying p-Toluenesulfonic Acid Monohydrate below.

  • Ensure Anhydrous Conditions:

    • Problem: Your solvents and other reagents may contain water.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure your alcohol reactant is also dry.

  • Actively Remove Water During the Reaction:

    • Problem: The water generated during the esterification is inhibiting the forward reaction.[1]

    • Solution: Employ a Dean-Stark apparatus or a similar setup to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.[1]

Scenario 2: Acetal Formation is Unsuccessful or Results in a Complex Mixture

Question: I am attempting to protect a ketone as a cyclic acetal using ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene. The reaction is either not proceeding, or I am getting a complex mixture of products. What is going wrong?

Answer: Acetal formation is another equilibrium-driven reaction that is highly sensitive to water. The issues you are encountering are likely due to the presence of water or improper reaction setup.

  • Check Your Catalyst and Reagents for Water:

    • Problem: As with esterification, any water present will hinder the reaction.

    • Solution: Use anhydrous PTSA and ensure your ethylene glycol and toluene are dry.

  • Implement Efficient Water Removal:

    • Problem: The water formed during the reaction is hydrolyzing the acetal back to the ketone.

    • Solution: Use a Dean-Stark apparatus to continuously remove water from the reaction mixture. This is critical for driving the reaction to completion.[1]

  • Consider Catalyst Loading:

    • Problem: Insufficient catalyst may lead to a slow reaction rate, allowing for side reactions to occur.

    • Solution: Ensure you are using an appropriate catalytic loading of PTSA, typically 1-5 mol%.

Detailed Experimental Protocols

Protocol for Drying p-Toluenesulfonic Acid Monohydrate

This protocol describes the azeotropic removal of water from PTSA monohydrate using toluene.

Materials:

  • p-Toluenesulfonic acid monohydrate

  • Toluene (reagent grade)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the desired amount of p-toluenesulfonic acid monohydrate and a sufficient volume of toluene to allow for efficient stirring and reflux.

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue refluxing until no more water collects in the trap. The toluene in the trap should be clear, not cloudy.

  • Allow the mixture to cool to room temperature. The anhydrous p-toluenesulfonic acid will either be in solution or can be isolated by removing the toluene under reduced pressure. The resulting anhydrous PTSA should be used immediately or stored in a desiccator over a strong drying agent like phosphorus pentoxide.[12]

Protocol for Determining Water Content using Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[13]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (e.g., Hydranal-Composite 5)

  • Anhydrous methanol or a suitable Karl Fischer solvent

  • Airtight sample handling equipment

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.

  • Accurately weigh a sample of p-toluenesulfonic acid in a sealed container.

  • Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Begin the titration. The iodine in the Karl Fischer reagent will react stoichiometrically with the water in the sample.

  • The endpoint is reached when all the water has been consumed. The instrument will automatically calculate the water content based on the amount of reagent used. For acidic samples like PTSA, it may be necessary to use a buffer solution to maintain the optimal pH for the Karl Fischer reaction.[14]

Data Presentation

Drying MethodEfficiencyEquipment RequiredNotes
Desiccator with P₂O₅ HighVacuum desiccator, P₂O₅Slow process, may take several days.[12]
Azeotropic Distillation HighDean-Stark apparatus, condenserFaster than desiccation, suitable for larger quantities.[1]
Oven Drying ModerateVacuum ovenRisk of decomposition if temperature is too high.

Visualizations

Workflow for Handling and Storing p-Toluenesulfonic Acid

G cluster_storage Storage cluster_handling Handling storage_start Receive new bottle of anhydrous PTSA store_desiccator Store in a desiccator over a drying agent (e.g., P₂O₅) storage_start->store_desiccator open_container Open container in a glove box or dry environment if possible store_desiccator->open_container weigh_quickly Weigh the required amount quickly open_container->weigh_quickly seal_tightly Immediately and tightly seal the container weigh_quickly->seal_tightly use_immediately Use the weighed reagent immediately weigh_quickly->use_immediately

Caption: Best practices for storing and handling anhydrous p-toluenesulfonic acid.

Troubleshooting Experimental Issues with p-Toluenesulfonic Acid

G cluster_water_issues Water-Related Troubleshooting start Low Yield or Incomplete Reaction check_water Is the reaction sensitive to water? start->check_water yes_water Yes check_water->yes_water Yes no_water No check_water->no_water No check_catalyst Is the PTSA anhydrous? yes_water->check_catalyst check_other Investigate other parameters (temperature, reaction time, catalyst loading) no_water->check_other check_reagents Are solvents and other reagents dry? check_catalyst->check_reagents Yes dry_ptsa Dry PTSA before use check_catalyst->dry_ptsa No remove_water Is water being actively removed during the reaction? check_reagents->remove_water Yes dry_reagents Use anhydrous reagents check_reagents->dry_reagents No use_dean_stark Employ a Dean-Stark apparatus remove_water->use_dean_stark No remove_water->check_other Yes

Caption: Decision tree for troubleshooting reactions catalyzed by p-toluenesulfonic acid.

Safety Information

p-Toluenesulfonic acid is a strong acid and is corrosive. It can cause severe skin burns and eye damage.[5][15] Always handle this reagent in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

References

  • Integra Chemical Company. (n.d.). p-TOLUENESULFONIC ACID MONOHYDRATE Safety Data Sheet. Retrieved from [Link]

  • Ding, J., Zheng, J., & Wang, Y. (2017). Determination of the Purity of p-Toluenesulfonic Acid by HPLC. Contemporary Chemical Industry, 46(1), 179-181.
  • Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]

  • Chavan, S. P., et al. (2001). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry, 66(24), 8125–8133.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (p-toluenesulfonic acid; TsOH; p-TsOH). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

  • Chavan, S. P., et al. (2001). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry, 66(24), 8125–8133.
  • Chavan, S. P., et al. (2002).
  • ResearchGate. (2017, October 12). Best way to dry p-toluenesulfonic acid monohydrate? Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • Centers for Disease Control and Prevention. (1998, January 15). p-TOLUENESULFONIC ACID: METHOD 5043. Retrieved from [Link]

  • Li, C., et al. (2025). Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. Accounts of Chemical Research.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-TOLUENE SULFONIC ACID. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
  • Journal of Chemical and Pharmaceutical Research. (2012). A validated stability indicating RP-HPLC method for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate in Perindopril tert-Butylamine drug substance. Journal of Chemical and Pharmaceutical Research, 4(1), 483-490.
  • ResearchGate. (2022, November 22). Is there a difference when using p-toluenesulfonic acid monohydrate or p-toluenesulfonic acid anhydrous in esterification reactions? Retrieved from [Link]

  • NurdRage. (2019, August 21). Make p-Toluenesulfonic Acid [Video]. YouTube. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET: p-Toluenesulfonic acid monohydrate. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2011, October 16). Unexpected problems with p-TsOH synthesis. Retrieved from [Link]

  • Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
  • The Japanese Pharmacopoeia. (n.d.).
  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]

  • Honeywell. (2016, October 3).
  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]

  • Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Davarpanah, M., et al. (2023). Adsorption of p-toluenesulfonic acid onto diethanolamine-functionalized polymeric resin: Kinetic experiment.
  • Santhanakrishnan, A., et al. (2013). Measurement of p-Toluenesulfonic Acid-Catalyzed Reaction Kinetics of 1,2-Propylene Glycol Acetylation Using In Situ 1H NMR Spectroscopy. Industrial & Engineering Chemistry Research, 52(27), 9337-9342.
  • Rebollar, L., et al. (2020). Kinetic Isotope Effects Quantify pH-Sensitive Water Dynamics at the Pt Electrode Interface. The Journal of Physical Chemistry Letters, 11(6), 2308–2313.
  • Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

  • National Physical Laboratory. (n.d.). Absorption and diffusion of moisture in polymeric materials. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the assertion that a target molecule has been successfully synthesized is only as robust as the evidence supporting its structure. The process of structural validation is not merely a confirmatory step but a cornerstone of scientific integrity, ensuring that subsequent biological, pharmacological, and material science studies are based on a molecule of known identity and purity. This guide provides an in-depth, experience-driven approach to the structural elucidation of 2-Aminophenyl 4-methylbenzene-1-sulfonate, a molecule featuring a sulfonate ester linkage, a primary aromatic amine, and two distinct phenyl rings.

Our approach moves beyond a simple checklist of techniques. We will explore the causality behind our analytical choices, demonstrating how a multi-faceted spectroscopic approach creates a self-validating system. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can build an unassailable case for the structure of our synthesized compound.[1][2][3][4] This guide compares these primary methods with orthogonal techniques, providing the comprehensive framework necessary for rigorous scientific discovery.

Pillar 1: Primary Spectroscopic Validation—A Triad of Evidence

The core of modern organic structure determination rests on three primary analytical techniques: NMR, IR, and MS.[4] Each provides a unique piece of the structural puzzle, and together, they offer a comprehensive and confirmatory picture.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the first line of inquiry, offering a rapid and non-destructive method to confirm the presence of key functional groups.[2] By measuring the vibrational frequencies of bonds within the molecule, we can identify the characteristic stretches and bends that act as molecular fingerprints. For this compound, the IR spectrum must exhibit specific absorptions to be considered valid.

Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Interpretation
Amine (N-H) Symmetric & Asymmetric Stretch3400 - 3250 (typically two bands)The presence of two distinct peaks in this region is a strong indicator of a primary amine (-NH₂), a critical feature of the aminophenyl moiety.[5]
Sulfonate (S=O) Asymmetric & Symmetric Stretch1370 - 1330 & 1180 - 1140These are typically strong, sharp absorptions and are highly characteristic of the sulfonate group. Their presence is non-negotiable for confirming the tosyl portion of the molecule.[5][6]
Aromatic Ring (C=C) In-plane Stretch1600 - 1450Multiple sharp peaks in this region confirm the presence of the benzene rings.
Aromatic Ring (C-H) Stretch3100 - 3000Indicates hydrogen atoms attached to the sp² hybridized carbons of the aromatic rings.
Sulfonate (C-O) Stretch1200 - 1100This absorption confirms the ester linkage between the aminophenyl ring and the sulfur atom.
Methyl (C-H) Symmetric & Asymmetric Stretch2980 - 2850Confirms the presence of the methyl group on the toluene portion of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[2] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum provides a map of the proton environments. For this compound, we expect to see distinct signals for the methyl group, the two aromatic rings, and the amine protons.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationInterpretation
-CH₃ ~2.4Singlet (s)3HA singlet integrating to three protons is characteristic of the methyl group on the tosyl moiety, which has no adjacent protons to couple with.[7]
-NH₂ 3.5 - 5.0 (broad)Singlet (s, broad)2HThe amine protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear. Its chemical shift is highly dependent on solvent and concentration.
Tosyl Aromatic (Ha) ~7.8Doublet (d)2HThese are the two protons on the tosyl ring ortho to the sulfonyl group, appearing downfield due to the electron-withdrawing effect of the S=O bonds. They are split by their neighboring protons (Hb).[7]
Tosyl Aromatic (Hb) ~7.3Doublet (d)2HThese are the two protons on the tosyl ring meta to the sulfonyl group. They are split by their neighboring protons (Ha).[7]
Aminophenyl Aromatic 6.7 - 7.2Multiplets (m)4HThe four protons on the aminophenyl ring will appear as a complex series of multiplets due to their differing chemical environments and coupling with each other.

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

Expected ¹³C NMR Signals:

Carbon TypeExpected Chemical Shift (δ, ppm)Interpretation
Methyl (-CH₃) ~21The upfield signal characteristic of the tosyl methyl carbon.
Aromatic (C-H & C-N) 110 - 130Signals corresponding to the protonated carbons and the carbon bearing the amino group on the aminophenyl ring.
Aromatic (C-S & C-C) 130 - 145Signals for the carbons of the tosyl ring. The carbon attached to the sulfur atom will be in this region.
Aromatic (C-O) ~150The carbon atom of the aminophenyl ring bonded to the sulfonate oxygen will be shifted significantly downfield.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the definitive molecular weight of the compound and offers clues to its structure through fragmentation patterns.[2][3] For our target molecule (C₁₃H₁₃NO₃S), the expected molecular weight is approximately 263.31 g/mol .

Expected Mass Spectrometry Data (ESI+):

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺ ~264.07The protonated molecular ion peak, which is often the base peak in electrospray ionization (ESI). This confirms the molecular weight of the synthesized compound.[8]
[M+Na]⁺ ~286.05An adduct with sodium is commonly observed in ESI-MS and serves as a secondary confirmation of the molecular weight.
[M+H - SO₂]⁺ ~200.08A characteristic fragmentation pathway for some aromatic sulfonamides and sulfonates involves the loss of sulfur dioxide (SO₂), a mass of 64 Da.[9]
[C₇H₇SO₂]⁺ 155.02This fragment corresponds to the tosyl cation, a very common and stable fragment observed in the mass spectra of tosylated compounds.
[C₆H₇N]⁺ 93.06This fragment corresponds to the aminophenol radical cation, resulting from the cleavage of the C-O bond.

Pillar 2: Comparing Alternatives—Orthogonal Validation

While the triad of IR, NMR, and MS provides a powerful case for structural validation, comparing these results with data from alternative techniques adds another layer of confidence.

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Provides the percentage composition of C, H, N, and S.Confirms the empirical and molecular formula. High accuracy.Requires a highly pure sample. Does not provide structural connectivity information.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystal.Unambiguous and definitive structural proof (the "gold standard").Requires a single, high-quality crystal, which can be difficult to grow. Not applicable to oils or amorphous solids.
UV-Visible Spectroscopy Measures the electronic transitions within the molecule.Can confirm the presence and conjugation of the aromatic systems. Useful for quantitative analysis.Provides limited structural information compared to NMR or MS. Spectra can be broad and non-specific.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of data is directly linked to the rigor of the experimental protocol. The following are streamlined, step-by-step methodologies for acquiring high-quality data.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the N-H region. Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer software. Label significant peaks corresponding to the expected functional groups.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~5 minutes).

  • Tuning and Shimming: The instrument should be tuned to the correct frequency, and the magnetic field should be shimmed to ensure high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range (~ -1 to 12 ppm). The reference peak (TMS at 0 ppm or residual solvent peak) should be correctly calibrated.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a longer acquisition time (hundreds or thousands of scans) may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. For ¹H NMR, integrate the signals to determine the relative number of protons.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample into the ion source (typically ESI) via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to acquire the expected [M+H]⁺ ion (~m/z 264).

  • Data Analysis: Determine the exact mass of the molecular ion peak. Use the instrument software to calculate the molecular formula, which should match C₁₃H₁₃NO₃S within a small error margin (e.g., < 5 ppm). Analyze the fragmentation pattern to identify characteristic fragments.

Visualization of the Validation Workflow

A logical workflow ensures that all necessary data is collected and interpreted in a systematic manner to build a conclusive structural argument.

G cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity Map) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Data_Integration Integrate All Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Validation Structure Validated Data_Integration->Structure_Validation Consistent Data

Caption: Workflow for the structural validation of a synthesized compound.

Logical Relationships in Spectroscopic Data

G Molecule This compound -NH₂ Group -SO₂-O- Group Aromatic Rings -CH₃ Group Molecular Formula: C₁₃H₁₃NO₃S IR IR Data N-H Stretch (~3350 cm⁻¹) S=O Stretch (~1350, 1170 cm⁻¹) C=C Stretch (~1600 cm⁻¹) C-H Stretch (~2950 cm⁻¹) Molecule:f1->IR:f1 Molecule:f2->IR:f2 Molecule:f3->IR:f3 Molecule:f4->IR:f4 H_NMR ¹H NMR Data Broad Singlet (~4.0 ppm, 2H) Multiplets (6.7-7.8 ppm, 8H) Singlet (~2.4 ppm, 3H) Molecule:f1->H_NMR:f1 Molecule:f3->H_NMR:f3 Molecule:f4->H_NMR:f4 MS MS Data [M+H]⁺ = 264.07 (Confirms Formula) Molecule:f5->MS:f5

Caption: Correlation of molecular features with spectroscopic data.

By meticulously applying these techniques and logically integrating their outputs, a researcher can confidently validate the structure of synthesized this compound, upholding the highest standards of scientific integrity and ensuring the reliability of their work.

References

  • Baxter, J. N., Lyall, J. M., & Willis, A. C. (1967). Infrared Spectra of Sulfonamides. Journal of Pharmacy and Pharmacology.
  • Kearns, C. L., et al. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Walter, S. M., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Topacli, A., & Ulusoy, T. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor. Available at: [Link]

  • Structure Determination of Organic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Guide to the Purity Assessment of 2-Aminophenyl 4-methylbenzene-1-sulfonate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed framework for the purity assessment of 2-Aminophenyl 4-methylbenzene-1-sulfonate, a key intermediate in pharmaceutical synthesis. We present a robust, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind the selection of critical parameters. The performance of this HPLC method is objectively compared with alternative analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals to establish and validate reliable purity control methods, ensuring the quality and safety of pharmaceutical products.

Introduction: The Imperative for Purity

This compound (CAS: 1216-96-2, Formula: C13H13NO3S) is a crucial organic intermediate.[1] Its molecular integrity is paramount, as impurities—arising from synthesis, degradation, or storage—can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method to quantify its purity and profile any related substances is a cornerstone of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[2][3][4] This guide details the development and validation of a stability-indicating reverse-phase HPLC (RP-HPLC) method, designed to separate this compound from its potential process-related and degradation impurities.

HPLC Method Development and Validation: A Self-Validating System

The objective is to establish an analytical procedure that is fit for its intended purpose, a principle enshrined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[5][6][7][8][9] Our approach ensures that the method is not only precise and accurate but also specific and robust, making it a self-validating system for routine use.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is based on the physicochemical properties of this compound, which possesses both polar (amine, sulfonate) and non-polar (aromatic rings) functionalities.[10][11][12]

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for the aromatic structure of the analyte through reverse-phase interactions.[12][13]

  • Mobile Phase: A gradient elution using a mixture of aqueous buffer (Ammonium Acetate) and an organic modifier (Methanol) is employed.[14] The buffer controls the pH to ensure consistent ionization of the amine group, leading to reproducible retention times and sharp peak shapes. The gradient allows for the effective elution of both the main analyte and any impurities with differing polarities.

  • Detection: UV detection at 225 nm is selected. This wavelength provides high sensitivity for the p-toluenesulfonate chromophore, which is crucial for detecting impurities at low levels.[14]

Detailed Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Column | Acclaim™ Polar Advantage II, C18, 150 x 2.1 mm, 2.2 µm | | Mobile Phase A | 15 mM Ammonium Acetate in Water | | Mobile Phase B | Methanol | | Flow Rate | 0.3 mL/min | | Gradient Program | Time (min) | % B | | | 0.0 | 35 | | | 4.5 | 35 | | | 6.0 | 95 | | | 21.0 | 95 | | | 21.5 | 35 | | | 35.0 | 35 | | Column Temperature | 35 °C | | Detection Wavelength | 225 nm | | Injection Volume | 10 µL |

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution & Dilution weigh->dissolve inject Sample Injection dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

Method Validation: Ensuring Trustworthiness

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[5][6][7][8][9][15]

  • Specificity & Stability-Indicating Nature: Forced degradation studies are essential to develop a stability-indicating analytical method.[16][17][18] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms showed that the degradation products were well-resolved from the main peak, proving the method's specificity and stability-indicating capability. A target degradation of 5-20% is generally considered optimal for these studies.[19]

  • Linearity: The method demonstrated excellent linearity over a concentration range of 0.01 µg/mL to 2.5 µg/mL, with a correlation coefficient (R²) > 0.999.[14]

  • Accuracy: Accuracy was confirmed by spike recovery studies at three different concentration levels. The recovery rates were consistently within the acceptable range of 90–99%, indicating the method's ability to accurately quantify impurities.[14]

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections was less than 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, with the RSD remaining below 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The sensitivity of the method was established with an LOD of <5 ng/mL and an LOQ of <13.5 ng/mL for potential p-toluenesulfonate impurities.[14]

  • Robustness: The method's robustness was evaluated by intentionally making small variations in the flow rate, column temperature, and mobile phase composition. The results remained unaffected, demonstrating the method's reliability under varied conditions.

Summary of Validation Data:

Validation Parameter Result Acceptance Criteria
Specificity No interference from degradants Peak purity > 0.999
Linearity (R²) > 0.999 ≥ 0.999
Accuracy (% Recovery) 90% - 99% 80% - 120%
Precision (% RSD) < 2.0% ≤ 2.0%
LOD < 5 ng/mL Reportable
LOQ < 13.5 ng/mL Reportable

| Robustness | Passed | System suitability criteria met |

Comparative Guide: HPLC vs. Alternative Technologies

While the validated HPLC method is robust and reliable, selecting the optimal analytical technique depends on specific project needs such as throughput, required sensitivity, and the need for structural information.[2][3][20]

Tech_Selection start Start: Purity Assessment Needed q1 High Throughput Needed? start->q1 q3 Volatile Impurities Suspected? q1->q3 No uplc Consider UPLC q1->uplc Yes q2 Structural Info Required? hplc Use Validated HPLC Method q2->hplc No lcms Consider LC-MS q2->lcms Yes q3->q2 No gcms Consider GC-MS q3->gcms Yes

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses smaller particle size columns (<2 µm) and higher pressures.[2]

  • Advantages: Offers significantly faster analysis times, higher resolution, and reduced solvent consumption compared to conventional HPLC.[2] This is ideal for high-throughput screening environments.

  • Disadvantages: Requires specialized, high-pressure instrumentation and can be more susceptible to blockages if samples are not meticulously prepared.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile or semi-volatile compounds.[2][4]

  • Advantages: Provides excellent separation for volatile impurities (e.g., residual solvents). When coupled with a Mass Spectrometer (MS), it offers definitive structural identification of unknown impurities.[3]

  • Disadvantages: this compound itself is non-volatile and would require chemical derivatization to be analyzed by GC, adding complexity and potential for analytical error. It is primarily suitable for specific volatile impurities, not the parent compound.

Capillary Electrophoresis (CE)

CE separates molecules in a capillary based on their charge-to-size ratio.

  • Advantages: Offers extremely high separation efficiency and requires minimal sample and solvent volumes, making it a "green" analytical technique.[2][21] It can be an excellent orthogonal technique to HPLC for method validation.

  • Disadvantages: Can have lower concentration sensitivity compared to HPLC and may present challenges with reproducibility for complex matrices.

At-a-Glance Comparison
FeatureHPLCUPLCGC-MSCE
Principle Partitioning between mobile & stationary phasesPartitioning (high pressure)Volatility & partitioningElectrophoretic mobility
Speed ModerateVery FastFastVery Fast
Resolution HighVery HighVery HighExtremely High
Sensitivity HighVery HighVery HighModerate to High
Best For Routine QC, method developmentHigh-throughput screeningVolatile impurities, structural IDOrthogonal validation, charged species
Limitations Moderate speedRequires specialized equipmentAnalyte must be volatile/derivatizableLower concentration sensitivity

Conclusion

The Reverse-Phase High-Performance Liquid Chromatography method detailed in this guide is a validated, robust, and highly suitable technique for the routine purity assessment of this compound. It demonstrates the required specificity, accuracy, and precision to meet stringent regulatory standards for quality control in the pharmaceutical industry.

While advanced techniques like UPLC offer higher throughput and GC-MS provides invaluable structural information for specific impurities, the presented HPLC method strikes an optimal balance between performance, accessibility, and reliability. The choice of analytical technology should be guided by the specific requirements of the analysis, as outlined in our comparative guide, to ensure the consistent quality and safety of the final drug product.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Retrieved January 9, 2026, from [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved January 9, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 9, 2026, from [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. (1999). Journal of Chromatography A. PubMed. Retrieved January 9, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 9, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1995). European Medicines Agency. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 9, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 9, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 9, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 9, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 9, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved January 9, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved January 9, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved January 9, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved January 9, 2026, from [Link]

  • Techniques in Pharmaceutical Analysis. (2024). ILT. Retrieved January 9, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 9, 2026, from [Link]

  • Analysis of Sulfonated. (n.d.). Scribd. Retrieved January 9, 2026, from [Link]

  • Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry. (2001). Journal of Chromatography A. Retrieved January 9, 2026, from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. (2005). Molecules. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Method for determining sulfonate genotoxic impurity by using HPLC. (n.d.). Google Patents.
  • Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (2012). Journal of Chromatographic Science. ResearchGate. Retrieved January 9, 2026, from [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2019). Molecules. MDPI. Retrieved January 9, 2026, from [Link]

  • 4-METHYLBENZENE-1-SULFONIC ACID. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]

  • N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE. (n.d.). One Chongqing Chemdad Co. Retrieved January 9, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. ResearchGate. Retrieved January 9, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 9, 2026, from [Link]

Sources

A Researcher's Guide: Navigating Alternatives to Tosyl Chloride for the Synthesis of Aminophenyl sulfonates

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonylation of aminophenols is a critical transformation in medicinal chemistry and materials science, providing access to key structural motifs like sulfonamides and sulfonate esters. For decades, p-toluenesulfonyl chloride (TsCl), or tosyl chloride, has been the workhorse reagent for this purpose due to its reactivity and low cost.[1][2] However, its application in substrates bearing multiple nucleophilic sites, such as aminophenols, is fraught with challenges, most notably a lack of chemoselectivity. This often leads to mixtures of N-sulfonated, O-sulfonated, and di-sulfonated products, complicating purification and reducing yields.[3][4]

This guide provides a comparative analysis of viable alternatives to tosyl chloride, offering experimental insights and data to help researchers select the optimal reagent for achieving selective and efficient synthesis of aminophenyl sulfonates.

The Benchmark Reagent: Understanding the Limitations of Tosyl Chloride (TsCl)

Tosyl chloride reacts with nucleophiles like amines and alcohols in the presence of a base (e.g., pyridine, triethylamine) to form sulfonamides and sulfonate esters, respectively.[5][6] The primary drawback of this reaction is the generation of a stoichiometric amount of hydrochloric acid (HCl), a corrosive byproduct that must be neutralized by the base.

In the case of an aminophenol, two nucleophilic centers—the amino group (-NH₂) and the hydroxyl group (-OH)—compete for reaction with TsCl. The outcome is highly dependent on reaction conditions, and achieving high selectivity for one site over the other is notoriously difficult. Furthermore, under certain conditions, tosyl chloride can act as a chlorinating agent, particularly with activated alcohols, leading to undesired side products.[7][8]

Typical Protocol: Non-selective Sulfonylation with Tosyl Chloride
  • Dissolve the aminophenol (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride (1.1 to 2.5 eq., depending on desired product) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (e.g., 6-16 hours) until completion is observed by TLC.[3][9]

  • Perform an aqueous workup, typically involving washing with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by an organic extraction.

  • The crude product often requires extensive chromatographic purification to separate the mixture of O-tosyl, N-tosyl, and N,O-bis-tosyl products.

The inherent drawbacks of this process necessitate the exploration of alternative reagents that offer greater control over selectivity and reaction conditions.

High-Reactivity Alternative: p-Toluenesulfonic Anhydride (Ts₂O)

p-Toluenesulfonic anhydride (Ts₂O) is a more potent sulfonating agent than its chloride counterpart. Its enhanced reactivity stems from the fact that the leaving group is the weakly basic tosylate anion, rather than the chloride anion.

Key Advantages:

  • Avoids HCl Byproduct: The reaction produces p-toluenesulfonic acid, which is less corrosive and volatile than HCl.

  • Milder Conditions: The high reactivity of Ts₂O often allows for reactions to be conducted under neutral or milder basic conditions and at lower temperatures, preserving sensitive functional groups.[10][11]

  • Improved Yields: In many cases, Ts₂O provides cleaner reactions and higher yields compared to TsCl, as fewer side reactions occur.[12]

Causality of Performance: The key advantage of Ts₂O is the ability to run the reaction in the absence of a strong amine base like pyridine, which can itself act as a nucleophilic catalyst and complicate the reaction profile. The reaction can be promoted by weaker, non-nucleophilic bases or even proceed without a base, depending on the substrate. This minimizes side reactions and simplifies the workup.

Experimental Protocol: O-Selective Sulfonylation with Ts₂O

This protocol is adapted for the selective sulfonylation of the hydroxyl group.

  • Dissolve the aminophenol (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Cool the mixture to 0 °C.

  • Add a solution of p-toluenesulfonic anhydride (1.1 eq.) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

The Chemoselectivity Champion: Sterically Hindered Sulfonyl Chlorides

For achieving predictable chemoselectivity, sterically hindered reagents are unparalleled. 2-Mesitylenesulfonyl chloride (MstCl) is a prime example of a reagent whose steric bulk can be leveraged to direct the sulfonylation to the less hindered nucleophilic site on a substrate.[13][14][15]

Key Advantages:

  • High Chemoselectivity: The bulky 2,4,6-trimethylphenyl group of MstCl creates significant steric hindrance around the sulfonyl group. This allows it to selectively react with the more accessible and often more nucleophilic amino group over the more sterically encumbered hydroxyl group of an aminophenol.

  • Simplified Purification: By generating predominantly one product, the need for extensive chromatographic separation is greatly reduced, improving overall process efficiency.[14]

Causality of Performance: The selectivity arises from the differential steric accessibility of the nitrogen and oxygen nucleophiles. The lone pair of the amino group is generally less sterically hindered than the hydroxyl group, particularly in ortho- and meta-aminophenols. MstCl's large size makes it highly sensitive to this difference, leading to a strong preference for N-sulfonylation.

Experimental Protocol: N-Selective Sulfonylation with MstCl
  • Dissolve the aminophenol (1.0 eq.) in a suitable solvent, such as DCM or THF.

  • Add a base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Cool the solution to 0 °C.

  • Add 2-Mesitylenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor progress by TLC.

  • Perform a standard aqueous workup by washing with water, dilute acid (if using pyridine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude product can often be purified by recrystallization or a rapid silica gel plug filtration.

Comparative Performance Data

ParameterTosyl Chloride (TsCl)p-Toluenesulfonic Anhydride (Ts₂O)2-Mesitylenesulfonyl Chloride (MstCl)
Primary Use Case General, cost-sensitive sulfonylationHigh-yield, acid-sensitive substratesHigh chemoselectivity for N-sulfonylation
Reactivity ModerateHighModerate (sterically hindered)
Chemoselectivity Poor; often yields product mixtures[4]Moderate to Good; tunable by conditionsExcellent for N-sulfonylation[14]
Byproduct HCl (corrosive)[5]p-Toluenesulfonic acidHCl (corrosive)
Typical Conditions Pyridine or Et₃N, 0°C to RTMilder, often non-nucleophilic basesPyridine or Et₃N, 0°C to RT
Workup Often complex; requires extensive purificationGenerally cleaner, simpler purificationSimplified due to high selectivity
Relative Cost $

$

Visualizing the Workflow and Decision Process

A well-defined workflow is essential for successful synthesis. The choice of reagent is a critical decision point based on the desired final product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Aminophenol Substrate dissolve Dissolve Substrate & Add Base start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Sulfonylating Reagent cool->add_reagent stir Stir & Monitor (TLC) add_reagent->stir quench Quench Reaction stir->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: General experimental workflow for aminophenyl sulfonate synthesis.

start Goal: Synthesize Aminophenyl Sulfonate selectivity_q Is Chemoselectivity Critical? start->selectivity_q no_select No / Cost is Priority selectivity_q->no_select No yes_select Yes selectivity_q->yes_select Yes use_tscl Use Tosyl Chloride (TsCl) (Expect product mixture) no_select->use_tscl target_q What is the Target? yes_select->target_q n_target N-Sulfonamide target_q->n_target N-Sulfonamide o_target O-Sulfonate Ester target_q->o_target O-Sulfonate use_mstcl Use Sterically Hindered Reagent (e.g., MstCl) n_target->use_mstcl use_ts2o Use High-Reactivity Reagent (e.g., Ts₂O) o_target->use_ts2o

Caption: Decision guide for selecting a sulfonating reagent.

Conclusion

While tosyl chloride remains a staple in organic synthesis for its cost-effectiveness, its utility in complex substrates like aminophenols is limited by poor chemoselectivity. For researchers prioritizing yield, purity, and predictable outcomes, alternatives offer significant advantages. p-Toluenesulfonic anhydride (Ts₂O) is an excellent choice for acid-sensitive substrates and for achieving high yields under milder conditions. For syntheses where selective N-sulfonylation is paramount, the steric bulk of 2-mesitylenesulfonyl chloride (MstCl) provides an elegant and highly effective solution. By understanding the mechanistic nuances and practical advantages of each reagent, chemists can better navigate the challenges of selective sulfonylation and streamline the path to their target molecules.

References

  • J&K Scientific LLC. 2-Mesitylenesulfonyl chloride | 773-64-8.
  • Chem-Impex. 2-Mesitylenesulfonyl chloride.
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A Comparative Spectroscopic Guide to 2-, 3-, and 4-Aminophenyl 4-Methylbenzenesulfonate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in chemical reactivity, biological activity, and physical properties. This guide provides an in-depth spectroscopic comparison of three key isomers: 2-aminophenyl 4-methylbenzenesulfonate, 3-aminophenyl 4-methylbenzenesulfonate, and 4-aminophenyl 4-methylbenzenesulfonate. By leveraging fundamental principles and available spectral data, we will explore how ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy can be effectively utilized to distinguish between these ortho, meta, and para isomers.

The Structural Isomers

The three compounds under investigation share the same molecular formula, C₁₃H₁₃NO₃S, but differ in the position of the amino group on the phenyl ring relative to the tosylate ester linkage. This positional variance gives rise to distinct electronic environments for the atoms within each molecule, which are reflected in their respective spectra.

Caption: General workflow for the spectroscopic analysis of aminophenyl 4-methylbenzenesulfonate isomers.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Sekar, M., & Balasubramanian, S. (2015). Synthesis, spectral, structural characterization and biological investigation of m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate. Journal of Photochemistry and Photobiology B: Biology, 149, 131-140. [Link]

A Comparative Analysis of the Biological Activity of Sulfonamide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the biological activities of sulfonamide isomers, with a focus on their antibacterial, anticancer, and carbonic anhydrase inhibitory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate the therapeutic potential of these versatile compounds. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction to Sulfonamides and the Significance of Isomerism

Sulfonamides, characterized by the R-SO₂NR'R'' functional group, are a cornerstone of medicinal chemistry.[1] Their broad spectrum of pharmacological activities has led to the development of drugs for various conditions, including bacterial infections, cancer, and glaucoma.[2][3] The biological activity of a sulfonamide is profoundly influenced by the nature and position of substituents on its aromatic ring. Positional isomers (ortho, meta, and para) of a given sulfonamide can exhibit remarkably different biological profiles due to variations in their electronic properties, steric hindrance, and ability to interact with biological targets. Understanding these differences is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Antibacterial Activity of Sulfonamide Isomers

The antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[4] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its disruption leads to bacteriostasis.[5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

A critical factor in the antibacterial efficacy of sulfonamide isomers is their structural similarity to para-aminobenzoic acid (PABA), the natural substrate of DHPS.[6] The spatial arrangement of the amine and sulfonamide groups on the aromatic ring dictates the molecule's ability to fit into the active site of the enzyme.

Experimental Determination of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] It is a fundamental measure of a compound's antibacterial potency.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Serial Dilution of Test Compounds: The sulfonamide isomers (ortho, meta, and para) are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[9]

  • Controls:

    • Growth Control: Wells containing only broth and bacteria (no compound) to ensure the bacteria are viable.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Comparative MIC Data for Sulfonamide Isomers

The positional isomerism of isoamphipathic molecules has been shown to significantly influence their antibacterial activity.[10] For a series of isoamphipathic antibacterial molecules, the following MIC values were reported:

IsomerMIC Range (µg/mL)
Ortho (IAM-1)1–32
Meta (IAM-2)1–16
Para (IAM-3)1–16
(Data sourced from a study on isoamphipathic antibacterial molecules)[10]

These results indicate that the meta and para isomers exhibited slightly better or comparable antibacterial activity to the ortho isomer.[10] This can be attributed to the para isomer most closely mimicking the structure of PABA, allowing for optimal binding to the DHPS active site.

dot digraph "Folate_Biosynthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

PABA [label="p-Aminobenzoic Acid (PABA)"]; Dihydropteridine_Pyrophosphate [label="Dihydropteridine Pyrophosphate"]; Dihydropteroate [label="Dihydropteroate"]; Dihydrofolate [label="Dihydrofolate"]; Tetrahydrofolate [label="Tetrahydrofolate"]; Sulfonamide [label="Sulfonamide Isomers\n(ortho, meta, para)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dihydropteridine_Pyrophosphate -> Dihydropteroate [label="Dihydropteroate\nSynthase (DHPS)"]; PABA -> Dihydropteroate; Sulfonamide -> Dihydropteroate [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; Dihydropteroate -> Dihydrofolate [label="Dihydrofolate\nSynthase"]; Dihydrofolate -> Tetrahydrofolate [label="Dihydrofolate\nReductase"]; } Folate biosynthesis pathway and the site of action of sulfonamides.

Comparative Anticancer Activity of Sulfonamide Isomers

The anticancer properties of sulfonamides are diverse and often stem from their ability to inhibit various enzymes crucial for tumor growth and survival.[11] One of the key targets is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that plays a critical role in pH regulation and tumor progression.[12][13][14]

Experimental Determination of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[15] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide isomers (ortho, meta, and para) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: The culture medium is replaced with a medium containing MTT, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Structure-Activity Relationship of Sulfonamide Isomers in Cancer

dot digraph "CAIX_Role_in_Cancer" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Hypoxia [label="Tumor Hypoxia"]; HIF1a [label="HIF-1α Stabilization"]; CAIX_Expression [label="Carbonic Anhydrase IX (CAIX)\nExpression"]; pH_Regulation [label="Extracellular Acidification &\nIntracellular Alkalinization"]; Tumor_Progression [label="Tumor Progression", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide_Inhibitor [label="Sulfonamide Inhibitor", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hypoxia -> HIF1a; HIF1a -> CAIX_Expression; CAIX_Expression -> pH_Regulation; pH_Regulation -> Tumor_Progression; Sulfonamide_Inhibitor -> CAIX_Expression [label="Inhibition", style=dashed, color="#EA4335"]; } Role of Carbonic Anhydrase IX in cancer and its inhibition by sulfonamides.

Comparative Carbonic Anhydrase Inhibition by Sulfonamide Isomers

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[17] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[18] As mentioned, certain CA isoforms, particularly CA IX and XII, are overexpressed in tumors and are targets for anticancer sulfonamides.[19]

Experimental Determination of Carbonic Anhydrase Inhibition

The inhibitory activity of sulfonamides against CAs is typically determined using an esterase activity assay. The enzyme catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to produce the colored product p-nitrophenol, which can be monitored spectrophotometrically.[20][21]

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of the substrate (p-NPA), and solutions of the sulfonamide isomers.[20]

  • Enzyme-Inhibitor Pre-incubation: The CA enzyme is pre-incubated with various concentrations of the sulfonamide isomers to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (p-NPA) to the enzyme-inhibitor mixture.

  • Kinetic Measurement: The increase in absorbance at 400-405 nm due to the formation of p-nitrophenol is monitored over time using a microplate reader in kinetic mode.[20]

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined relative to the uninhibited enzyme, and the IC₅₀ value is calculated.

Influence of Isomerism on Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is crucial for CA inhibition as it coordinates to the Zn(II) ion in the enzyme's active site.[17] The position of this group and other substituents on the aromatic ring determines the overall binding affinity and isoform selectivity. While specific comparative data for ortho, meta, and para isomers is not detailed in the provided search results, structure-activity relationship studies on various sulfonamide derivatives have shown that the substitution pattern significantly affects the inhibitory potency.[22][23] For instance, modifications to the aromatic ring can lead to additional interactions with amino acid residues in the active site, thereby enhancing binding.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Synthesis [label="Synthesis of\nSulfonamide Isomers\n(ortho, meta, para)"]; Characterization [label="Structural Characterization\n(NMR, MS, etc.)"]; Biological_Screening [label="Biological Activity Screening"]; Antibacterial [label="Antibacterial Assay\n(MIC Determination)"]; Anticancer [label="Anticancer Assay\n(MTT Assay)"]; CA_Inhibition [label="Carbonic Anhydrase\nInhibition Assay"]; Data_Analysis [label="Data Analysis &\nSAR Determination"]; Lead_Optimization [label="Lead Compound\nOptimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Synthesis -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Antibacterial; Biological_Screening -> Anticancer; Biological_Screening -> CA_Inhibition; Antibacterial -> Data_Analysis; Anticancer -> Data_Analysis; CA_Inhibition -> Data_Analysis; Data_Analysis -> Lead_Optimization; } General experimental workflow for the comparative study of sulfonamide isomers.

Conclusion

The positional isomerism of substituents on the sulfonamide scaffold is a critical determinant of their biological activity. This guide has provided a framework for the comparative analysis of sulfonamide isomers, focusing on their antibacterial, anticancer, and carbonic anhydrase inhibitory properties. The detailed experimental protocols and an understanding of the underlying mechanisms provide researchers with the tools to rationally design and evaluate novel sulfonamide-based therapeutic agents with improved potency and selectivity. Further studies directly comparing the biological activities of ortho, meta, and para isomers of diverse sulfonamide series are warranted to expand our understanding of their structure-activity relationships.

References

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  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Experimental Cell Research, 298(2), 382-395. [Link]

  • Pastorekova, S., & Pastorek, J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1614-1633. [Link]

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  • Scozzafava, A., & Supuran, C. T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed, 13(2), 117-128. [Link]

  • Aryal, S. (2023). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Link]

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  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

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  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

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  • Ellinghaus, H. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Hayat, F., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]

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  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Al-Masoudi, N. A., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 12(18), 11133-11148. [Link]

  • Sharma, A., & Sharma, R. (2013). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. Semantic Scholar. [Link]

  • Dudutienė, V., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH. [Link]

  • Rittner, A., & Behr, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed. [Link]

  • Khan, K. M., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 743-751. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in the Analysis of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for assessing the specificity and cross-reactivity of 2-Aminophenyl 4-methylbenzene-1-sulfonate (APMBS). We will explore the underlying principles of chromatographic separation for this compound and its structurally related analogues, offering actionable protocols and data interpretation frameworks.

Introduction: The Analytical Imperative for Specificity

This compound is a molecule of interest in pharmaceutical development, often as a process intermediate or a potential impurity. Its structure, an ester of 2-aminophenol and p-toluenesulfonic acid, presents a distinct analytical challenge. The presence of aromatic amine and sulfonate functionalities means that structurally similar compounds, such as starting materials, isomers, or degradation products, can potentially interfere with its accurate quantification.

In the context of pharmaceutical quality control, such interferences are termed "cross-reactivity." Ensuring an analytical method is free from such interferences is a cornerstone of method validation, as mandated by regulatory bodies worldwide.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) defines specificity as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4][5] This guide will demonstrate how to design and execute a robust study to ensure the specificity of an analytical method for APMBS.

The Cross-Reactivity Challenge: Structural Analogues of APMBS

The primary challenge in developing a specific method for APMBS lies in its potential to co-exist with structurally similar molecules. An effective cross-reactivity study must, therefore, include a rational selection of potential interferents. Based on the structure of APMBS, the following compounds represent the most probable cross-reactants:

  • Starting Materials:

    • 2-Aminophenol

    • 4-Methylbenzene-1-sulfonyl chloride (p-Toluenesulfonyl chloride)

  • Positional Isomers:

    • 4-Aminophenyl 4-methylbenzene-1-sulfonate

    • 2-Aminophenyl 2-methylbenzene-1-sulfonate

  • Related Compounds:

    • Aniline

    • Phenol

    • p-Toluenesulfonic acid

The separation of positional isomers, in particular, can be a significant chromatographic challenge due to their similar physicochemical properties.[6]

Visualization of Key Compounds

The diagram below illustrates the structures of APMBS and its primary potential cross-reactants. Understanding these structural similarities and differences is fundamental to designing a selective analytical method.

G APMBS 2-Aminophenyl 4-methylbenzene-1-sulfonate (APMBS) TwoAP 2-Aminophenol APMBS->TwoAP Precursor PTSA p-Toluenesulfonic acid APMBS->PTSA Precursor FourAPMBS 4-Aminophenyl 4-methylbenzene-1-sulfonate (Positional Isomer) APMBS->FourAPMBS Structurally Similar Aniline Aniline TwoAP->Aniline Structurally Similar

Caption: Key chemical structures in the APMBS cross-reactivity study.

Experimental Design: A Comparative HPLC-UV Approach

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of non-volatile aromatic compounds like APMBS.[7] A reversed-phase method is typically the first choice for such molecules.[7]

The core of this guide is a detailed protocol for a specificity study using HPLC-UV. The goal is to achieve baseline separation between the APMBS peak and the peaks of all potential cross-reactants.

Experimental Workflow

The following workflow provides a systematic approach to the cross-reactivity assessment.

workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_eval 3. Data Evaluation prep_standards Prepare Individual Stock Solutions of APMBS and Potential Cross-Reactants prep_mixed Prepare a Mixed Solution Containing All Compounds prep_standards->prep_mixed inject_individual Inject Each Stock Solution Individually to Determine Retention Time (t_R) inject_mixed Inject the Mixed Solution to Assess Peak Separation inject_individual->inject_mixed calc_params Calculate Relative Retention Time (RRT) and Resolution (Rs) inject_mixed->calc_params eval_specificity Evaluate Specificity: Is Rs >= 2.0 for all adjacent peaks? calc_params->eval_specificity

Caption: Workflow for the HPLC-based cross-reactivity study.

Detailed Experimental Protocol

Objective: To demonstrate the specificity of an HPLC-UV method for the quantification of APMBS in the presence of potential cross-reactants.

1. Materials & Reagents:

  • This compound (APMBS), reference standard

  • 2-Aminophenol, 4-Methylbenzene-1-sulfonyl chloride, 4-Aminophenyl 4-methylbenzene-1-sulfonate, Aniline (or other selected compounds), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, analytical grade

2. Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent C18 phase).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Individual Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each compound (APMBS and each potential cross-reactant) in 10 mL of diluent.

  • Specificity Test Solution: Prepare a mixed solution by diluting the stock solutions to a final concentration of approximately 50 µg/mL for each compound in the diluent.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject each individual stock solution (appropriately diluted) to unambiguously identify the retention time of each compound.

  • Inject the Specificity Test Solution in triplicate.

  • Record the chromatograms and integrate all peaks.

Data Analysis and Interpretation

The success of the separation is quantified by the Resolution (Rs) between adjacent peaks. A resolution value of Rs ≥ 2.0 is generally considered to indicate baseline separation, confirming method specificity.[4][8]

Comparative Data Summary

The following table presents hypothetical data from the described experiment.

CompoundRetention Time (t_R) (min)Relative Retention Time (RRT)¹Resolution (Rs) vs. APMBS
2-Aminophenol3.520.4115.2
Aniline4.150.4812.1
APMBS 8.61 1.00 -
4-Aminophenyl 4-methylbenzene-1-sulfonate9.251.072.8

¹ RRT is calculated as t_R (compound) / t_R (APMBS)

Interpretation of Results:

In this hypothetical dataset, all potential cross-reactants are well-resolved from the main analyte, APMBS. The most critical separation is between APMBS and its positional isomer, 4-Aminophenyl 4-methylbenzene-1-sulfonate. With an Rs value of 2.8, which is greater than the acceptance criterion of 2.0, the method is deemed specific under these conditions.[4]

Addressing Cross-Reactivity: Mitigation Strategies

If the initial method fails to achieve adequate resolution (i.e., Rs < 2.0 for any peak pair), the method is not specific and requires optimization. Here are several strategies to improve separation:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change Mobile Phase pH: Altering the pH can change the ionization state of the amine functionalities, significantly impacting retention and selectivity.

  • Alternative Stationary Phases: If a C18 column is insufficient, exploring different column chemistries like Phenyl or Pentafluorophenyl (PFP/F5) phases can offer alternative selectivities for aromatic and polar compounds.

  • Employ a More Selective Detector: If chromatographic separation proves impossible, switching to a more selective detector like a mass spectrometer (LC-MS) can provide specificity by differentiating compounds based on their mass-to-charge ratio.[1][9][10]

Conclusion

This guide has outlined a comprehensive framework for conducting a cross-reactivity study of this compound. By systematically selecting potential interferents, designing a robust HPLC method, and evaluating the resulting data against clear acceptance criteria, researchers can confidently establish the specificity of their analytical procedures. This rigorous approach is not merely a technical exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and protocols detailed herein provide a solid foundation for any scientist tasked with this critical aspect of analytical method validation.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available at: [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available at: [Link]

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A Researcher's Guide to Regioselective Sulfonylation of 2-Aminophenol: N- vs. O-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

The sulfonylation of 2-aminophenol presents a classic case of regioselectivity, a fundamental concept in organic synthesis with significant implications for drug design and development. The presence of two nucleophilic sites—the amino (-NH₂) and hydroxyl (-OH) groups—offers a competitive reaction landscape where the choice of reaction conditions dictates the formation of either an N-sulfonylated or an O-sulfonylated product. This guide provides a comprehensive comparison of the factors governing this regioselectivity, supported by experimental protocols and analytical data to aid researchers in achieving the desired outcome for their specific applications.

The Dichotomy of Reactivity: N-Sulfonylation vs. O-Sulfonylation

The reaction of 2-aminophenol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, can lead to two distinct isomers: N-(2-hydroxyphenyl)sulfonamide (N-sulfonylation) or 2-aminophenyl sulfonate (O-sulfonylation). The inherent difference in the nucleophilicity and acidity of the amino and hydroxyl groups, coupled with the reaction environment, determines the predominant product.

Generally, the amino group is more nucleophilic than the hydroxyl group, suggesting that N-sulfonylation would be the kinetically favored pathway. However, the hydroxyl group's proton is more acidic, allowing for the formation of a phenoxide ion under basic conditions, which is a potent nucleophile. This sets the stage for a nuanced interplay between kinetic and thermodynamic control.

Key Factors Influencing Regioselectivity:

  • Basicity of the Reaction Medium (pH): The choice and strength of the base are paramount.

    • Weak Bases (e.g., Sodium Bicarbonate, Pyridine): In the presence of a weak base, the more nucleophilic amino group is more likely to attack the sulfonyl chloride, leading to the N-sulfonylated product .

    • Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate): A strong base can deprotonate the more acidic phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This significantly favors O-sulfonylation .

  • Solvent: The polarity and protic nature of the solvent can influence the relative nucleophilicity of the two functional groups. Aprotic solvents are generally preferred for these reactions.

  • Temperature: Temperature can play a crucial role in determining the thermodynamic versus kinetic product. While lower temperatures may favor the kinetically preferred N-sulfonylation, higher temperatures can allow for equilibration towards the more thermodynamically stable product, which can vary depending on the specific substrate and conditions.[1][2]

  • Steric Hindrance: The steric bulk of the sulfonyl chloride and any substituents on the 2-aminophenol ring can influence the accessibility of the nucleophilic sites.

Experimental Protocols: A Comparative Approach

To illustrate the practical application of these principles, we present two distinct protocols for the selective sulfonylation of 2-aminophenol.

Protocol 1: Selective N-Sulfonylation

This protocol is designed to favor the formation of N-(2-hydroxyphenyl)-p-toluenesulfonamide, the kinetically favored product.

Methodology:

  • Dissolve 2-aminophenol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base, such as pyridine or triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot graph TD { A[Start: 2-Aminophenol in Aprotic Solvent] --> B{Add Mild Base (e.g., Pyridine)}; B --> C{Cool to 0°C}; C --> D{Slowly Add p-Toluenesulfonyl Chloride}; D --> E{Stir at 0°C then Room Temperature}; E --> F{Reaction Monitoring (TLC)}; F --> G{Work-up and Extraction}; G --> H[Purification]; H --> I[End: N-(2-hydroxyphenyl)-p-toluenesulfonamide]; subgraph "Reaction Conditions" direction LR C; E; end subgraph "Purification" direction LR H; end }

Caption: Workflow for Selective N-Sulfonylation of 2-Aminophenol.

Protocol 2: Selective O-Sulfonylation

This protocol aims to produce 2-aminophenyl p-toluenesulfonate by promoting the formation of the phenoxide ion.

Methodology:

  • To a solution of 2-aminophenol (1 equivalent) in a suitable solvent like acetone or THF, add a strong base such as powdered potassium carbonate or sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Cool the reaction mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1 equivalent) portion-wise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

dot graph TD { A[Start: 2-Aminophenol in Aprotic Solvent] --> B{Add Strong Base (e.g., K₂CO₃)}; B --> C{Stir at Room Temperature}; C --> D{Cool to 0°C}; D --> E{Add p-Toluenesulfonyl Chloride}; E --> F{Stir at Room Temperature}; F --> G{Reaction Monitoring (TLC)}; G --> H{Work-up and Purification}; H --> I[End: 2-aminophenyl p-toluenesulfonate]; subgraph "Reaction Conditions" direction LR C; F; end subgraph "Purification" direction LR H; end }

Caption: Workflow for Selective O-Sulfonylation of 2-Aminophenol.

Analytical Confirmation of Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally distinguishing between the N- and O-sulfonylated isomers. The chemical shifts of the protons and carbons in the vicinity of the sulfonylation site will be significantly different.

Comparative NMR Data (Predicted for Benzenesulfonyl Derivatives):

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
N-(2-hydroxyphenyl)benzenesulfonamide - Aromatic protons of the hydroxyphenyl ring will show distinct splitting patterns. - A broad singlet for the -OH proton (concentration-dependent). - A broad singlet for the -NH proton.- The carbon bearing the -NHSO₂R group will be shifted downfield. - The carbon bearing the -OH group will also be downfield.
2-aminophenyl benzenesulfonate - Aromatic protons of the aminophenyl ring will show characteristic shifts. - A broad singlet for the -NH₂ protons.- The carbon bearing the -OSO₂R group will be significantly downfield. - The carbon bearing the -NH₂ group will be shifted upfield relative to the N-sulfonylated isomer.

Note: Actual chemical shifts can vary based on the solvent and the specific sulfonyl chloride used. The data presented here is a general guide for interpretation.

The presence of a hydroxyl proton signal in the ¹H NMR spectrum is a strong indicator of N-sulfonylation, while its absence and the presence of an amino proton signal would suggest O-sulfonylation. Furthermore, 2D NMR techniques such as HSQC and HMBC can provide definitive correlations to confirm the site of sulfonylation.

Mechanistic Considerations: A Tale of Two Nucleophiles

The regioselectivity of 2-aminophenol sulfonylation is a textbook example of the competition between two nucleophilic centers.

dot graph TD { subgraph "Kinetic Control (Weak Base)" A[2-Aminophenol] -- "More Nucleophilic -NH₂" --> B(N-Sulfonylation); B --> C[N-(2-hydroxyphenyl)sulfonamide]; end subgraph "Thermodynamic Control (Strong Base)" D[2-Aminophenol] -- "Deprotonation of more acidic -OH" --> E{Phenoxide}; E -- "Highly Nucleophilic" --> F(O-Sulfonylation); F --> G[2-aminophenyl sulfonate]; end A -- "Sulfonyl Chloride" --> B; D -- "Sulfonyl Chloride" --> F; }

Caption: Mechanistic Pathways for N- and O-Sulfonylation of 2-Aminophenol.

Under weakly basic or neutral conditions, the reaction is likely under kinetic control, with the more nucleophilic nitrogen atom attacking the electrophilic sulfur of the sulfonyl chloride at a faster rate.[3]

Conversely, in the presence of a strong base, the reaction shifts towards thermodynamic control. The deprotonation of the phenol to the more stable phenoxide anion creates a more potent nucleophile, leading to the O-sulfonylated product.[1][2] The reversibility of the N-sulfonylation under certain conditions could also contribute to the formation of the thermodynamically more stable O-sulfonylated product at higher temperatures.

Conclusion

The selective sulfonylation of 2-aminophenol is a tunable process that can be directed towards either N- or O-functionalization by careful control of the reaction conditions, primarily the basicity of the medium. For researchers in drug development and synthetic chemistry, understanding and applying these principles is crucial for the efficient and predictable synthesis of desired sulfonamide or sulfonate-containing molecules. By leveraging the information and protocols provided in this guide, scientists can confidently navigate the regiochemical challenges inherent in the sulfonylation of bifunctional substrates like 2-aminophenol.

References

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.[4]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.[3]

  • Chemistry Stack Exchange. (2019, July 2). Difference in major product of sulphonation of phenols.[2]

  • Chemistry Stack Exchange. (2015, May 19). Thermodynamic vs Kinetic Sulphonation of Naphthalene.[5]

  • Meshram, G. A., & Patil, V. D. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Tetrahedron Letters, 50(10), 1117–1121.

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride....[6]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.[7][8]

  • 1H and 13C NMR spectra of compound 2a. (n.d.).[9]

  • p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem. (n.d.).[10]

  • 2-AMINOPHENYL-4-TOLUENESULFONATE - Optional[17O NMR] - Chemical Shifts. SpectraBase. (n.d.).[11]

  • A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. (2008). R Discovery.[12][13]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.).[4]

  • Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. (2005). PubMed.[14]

  • Supporting information. (n.d.). The Royal Society of Chemistry.[15]

  • A kinetic and thermodynamic investigation of phenols para-substituted with thiyl (SR), sulfinyl (SOR), and sulfonyl (SO2R) group. (n.d.). FLORE.[16]

  • Catalytic Amination of Phenols with Amines. (2022). Organic Chemistry Portal.[17]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2022). MDPI.[18]

  • I want a method for the reaction of tosylate with amine in basic media. (2017). ResearchGate.[19]

  • US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds. (n.d.). Google Patents.[20]

  • Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols. (2015). Chemical Communications (RSC Publishing).[6]

  • Sulfonylation of RNA 2'-OH groups. (2023). PubMed.[21]

  • p-Toluenesulfonamide (70-55-3) 1H NMR spectrum. (n.d.). ChemicalBook.[22]

  • p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum. (n.d.). ChemicalBook.[23]

  • 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum. (n.d.). ChemicalBook.[24]

  • p-Toluenesulfonamide (70-55-3) 13C NMR spectrum. (n.d.). ChemicalBook.[25]

  • Mechanistic Insights into the N-Hydroxylations Catalyzed by the Binuclear Iron Domain of SznF Enzyme: Key Piece in the Synthesis of Streptozotocin. (2024). PubMed.[26]

  • Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams. (2005). PubMed.[27]

  • Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. (2006). The EMBO Journal.[28]

  • Exploring Interrupted Nazarov Cyclizations Using Tethered Sulfonamide Nucleophiles: Insights into Capture Pathways. (2023). ResearchGate.[29]

  • Oxidative β-C–H sulfonylation of cyclic amines. (2017). PubMed Central.[30]

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The Strategic Advantage of 2-Aminophenyl 4-methylbenzene-1-sulfonate in Heterocyclic Synthesis: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and purity. This guide provides an in-depth analysis of 2-Aminophenyl 4-methylbenzene-1-sulfonate, a tosyl-protected derivative of 2-aminophenol, and benchmarks its efficacy as a building block against its unprotected counterpart in the synthesis of medicinally relevant heterocyclic scaffolds.

Introduction: The Rationale for a Protected Building Block

2-Aminophenol is a versatile precursor for a wide array of heterocyclic compounds, most notably benzoxazoles, which form the core of many pharmaceutical agents. However, the presence of two nucleophilic groups—the amine (-NH₂) and the hydroxyl (-OH)—can lead to competitive side reactions, reducing the yield of the desired product and complicating purification. This compound (a tosylated 2-aminophenol) offers a strategic solution by temporarily masking the hydroxyl group, thereby directing the reactivity towards the amine and enabling cleaner, more efficient syntheses.

Physicochemical Properties

A foundational understanding of the building block's properties is essential for its effective application.

PropertyValue
IUPAC Name (2-aminophenyl) 4-methylbenzenesulfonate
Molecular Formula C₁₃H₁₃NO₃S[1]
Molecular Weight 263.31 g/mol [1]
CAS Number 1216-96-2[1]
Appearance Off-white to pale yellow crystalline solid

Comparative Efficacy in Benzoxazole Synthesis: A Case Study

The synthesis of 2-substituted benzoxazoles is a cornerstone reaction for evaluating the efficacy of 2-aminophenol derivatives. Here, we compare the reaction of unprotected 2-aminophenol with that of this compound in a typical condensation reaction with an aldehyde, followed by cyclization.

Reaction Scheme:

reaction_comparison cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway unprotected_start 2-Aminophenol + Aldehyde unprotected_intermediate Schiff Base Intermediate unprotected_start->unprotected_intermediate Condensation side_product Side Products (e.g., O-acylation) unprotected_start->side_product Side Reaction unprotected_product 2-Substituted Benzoxazole unprotected_intermediate->unprotected_product Cyclization protected_start This compound + Aldehyde protected_intermediate Tosyl-protected Schiff Base protected_start->protected_intermediate Condensation protected_product_intermediate Tosyl-protected Benzoxazole Intermediate protected_intermediate->protected_product_intermediate Cyclization final_product 2-Substituted Benzoxazole protected_product_intermediate->final_product Deprotection

Caption: Comparative reaction pathways for benzoxazole synthesis.

Experimental Data Summary:

ParameterUnprotected 2-AminophenolThis compound
Reaction Conditions Varies, often requires specific catalysts and anhydrous conditions to minimize side reactions.More robust and versatile reaction conditions.
Typical Yield 60-75% (highly dependent on substrate and conditions)85-95% (for condensation and cyclization steps)
Purity of Crude Product Moderate, often requires extensive purification.High, with minimal side products.
Key Advantage Fewer synthetic steps (no protection/deprotection).High selectivity and yield, cleaner reaction profile.
Key Disadvantage Potential for O-acylation and other side reactions.Requires additional protection and deprotection steps.

The Causality Behind Experimental Choices

The use of this compound is a deliberate choice to enforce chemoselectivity. The tosyl group is a robust protecting group for phenols due to its steric bulk and electron-withdrawing nature, which reduces the nucleophilicity of the hydroxyl oxygen. This allows the amino group to react selectively with electrophiles, such as aldehydes in the formation of a Schiff base, which is the key intermediate in benzoxazole synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of sulfonylation of phenols.

Materials:

  • 2-Aminophenol

  • 4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve 2-aminophenol (1 equivalent) in a mixture of pyridine and DCM at 0 °C.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Comparative Synthesis of 2-Phenylbenzoxazole

Protocol A: Using Unprotected 2-Aminophenol

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • A suitable catalyst (e.g., samarium triflate)

  • Aqueous medium

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent), benzaldehyde (1 equivalent), and a catalytic amount of samarium triflate in an aqueous medium.[2]

  • Stir the mixture at an elevated temperature (e.g., 70-80 °C) for the appropriate time, monitoring by TLC.

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol B: Using this compound

Step 1: Condensation and Cyclization

Materials:

  • This compound

  • Benzaldehyde

  • A suitable solvent (e.g., ethanol or acetic acid)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in the chosen solvent.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The intermediate, 2-phenyl-3-tosyl-2,3-dihydrobenzo[d]oxazole, can be isolated or used directly in the next step.

Step 2: Deprotection

Materials:

  • Crude product from Step 1

  • A suitable deprotection agent (e.g., sodium hydroxide in methanol/water)

  • Reflux apparatus

Procedure:

  • Dissolve the crude intermediate in a mixture of methanol and aqueous sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction, neutralize with acid, and extract the product with a suitable organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude 2-phenylbenzoxazole by column chromatography.

Workflow Visualization

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Benzoxazole Synthesis start_synthesis 2-Aminophenol + Tosyl Chloride reaction_synthesis Sulfonylation in Pyridine/DCM start_synthesis->reaction_synthesis workup_synthesis Aqueous Workup reaction_synthesis->workup_synthesis purification_synthesis Recrystallization/Chromatography workup_synthesis->purification_synthesis product_synthesis This compound purification_synthesis->product_synthesis start_application Protected Building Block + Aldehyde reaction_application Condensation/Cyclization start_application->reaction_application deprotection Tosyl Group Removal reaction_application->deprotection final_product_application 2-Substituted Benzoxazole deprotection->final_product_application

Caption: A streamlined workflow for the synthesis and application of the building block.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis before its use in subsequent reactions. Similarly, the progress of the benzoxazole synthesis and the final product should be characterized at each stage to ensure the desired transformation has occurred.

Conclusion: A Strategic Asset for Complex Syntheses

While the use of this compound introduces additional steps for protection and deprotection, the significant improvements in reaction selectivity, yield, and product purity make it a highly effective building block, particularly in the synthesis of complex molecules where minimizing side reactions is paramount. The initial investment in preparing the protected starting material pays dividends in the later stages of a synthetic route by simplifying purification and increasing the overall efficiency of the process. This guide provides the foundational knowledge and practical protocols for researchers to leverage the strategic advantages of this valuable synthetic tool.

References

  • PubChem. (2-aminophenyl) 4-methylbenzenesulfonate. [Link][1]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link][2]

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Analysis of reaction kinetics: 2-Aminophenyl 4-methylbenzene-1-sulfonate formation.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics for the Formation of 2-Aminophenyl 4-methylbenzene-1-sulfonate

Introduction: The Importance of Kinetic Analysis in Synthesizing Sulfonate Esters

This compound, a key intermediate in various synthetic pathways, is formed through the sulfonylation of 2-aminophenol. The precise control of this reaction is paramount, not just for process efficiency and yield optimization, but also for ensuring the safety and purity of the final product. Sulfonate esters, as a class, are under intense regulatory scrutiny due to their potential as genotoxic impurities (PGIs), which can react with DNA and lead to mutagenic events.[1][2][3] A thorough understanding of the reaction kinetics—the rates and mechanisms of the chemical transformation—provides the foundational knowledge required to design robust and safe manufacturing processes.

This guide offers a comparative analysis of the kinetic profiles for the formation of this compound under various synthetic conditions. We will delve into the underlying reaction mechanisms, provide detailed protocols for kinetic studies, and compare alternative methodologies, supported by experimental data and authoritative references. The objective is to equip researchers, scientists, and drug development professionals with the expertise to control and optimize this critical chemical transformation.

Reaction Mechanism and Selectivity

The formation of this compound is achieved by reacting 2-aminophenol with an activated form of 4-methylbenzenesulfonic acid, typically p-toluenesulfonyl chloride (tosyl chloride). This reaction is a nucleophilic substitution at the sulfur atom.

2-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The reaction's outcome is therefore highly dependent on which site acts as the primary nucleophile.

  • N-Sulfonylation (Desired Reaction): The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic sulfur atom of tosyl chloride. The amino group is generally a stronger nucleophile than the hydroxyl group, making this the kinetically favored pathway under neutral or mildly basic conditions.

  • O-Sulfonylation (Side Reaction): Under strongly basic conditions, the phenolic proton can be abstracted, forming a phenoxide ion. This phenoxide is also a potent nucleophile and can compete with the amino group, leading to the formation of the O-sulfonated isomer.

The choice of base and reaction conditions is therefore critical in directing the selectivity of the reaction. A non-nucleophilic base is typically employed to scavenge the hydrochloric acid (HCl) byproduct without competing in the reaction.

Caption: General mechanism for the sulfonylation of 2-aminophenol.

A Protocol for Kinetic Investigation

A self-validating experimental protocol is essential for generating trustworthy kinetic data. The following outlines a robust workflow for monitoring the formation of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 1. Charge Reactor (2-Aminophenol, Solvent, Base) prep2 2. Equilibrate Temperature (e.g., 25°C) prep1->prep2 prep3 3. Establish Inert Atmosphere (Nitrogen Blanket) prep2->prep3 react1 4. Initiate Reaction (t=0) (Add Tosyl Chloride) prep3->react1 react2 5. Withdraw Aliquots (at timed intervals: t1, t2, t3...) react1->react2 react3 6. Quench Immediately (e.g., dilute acid) react2->react3 analysis1 7. Dilute Sample for Analysis react3->analysis1 analysis2 8. Quantify by HPLC-UV (Reactant, Product) analysis1->analysis2 analysis3 9. Plot Concentration vs. Time analysis2->analysis3

Caption: Experimental workflow for a kinetic study.

Step-by-Step Methodology
  • Reactor Setup: A 250 mL jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is used. The reactor temperature is controlled via a circulating water bath.

  • Reagent Preparation:

    • Solution A: Dissolve 2-aminophenol (e.g., 10 mmol) and a non-nucleophilic base like triethylamine (12 mmol) in a suitable solvent such as acetonitrile (100 mL).

    • Solution B: Dissolve p-toluenesulfonyl chloride (10 mmol) in acetonitrile (50 mL).

  • Reaction Initiation: Charge the reactor with Solution A and allow it to thermally equilibrate to the target temperature (e.g., 25°C) under a gentle nitrogen stream. The reaction is initiated (t=0) by the rapid addition of Solution B.

  • Sampling and Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture. Immediately quench the aliquot in a vial containing 1.5 mL of a 5% phosphoric acid solution in water/acetonitrile (1:1). This acidic quench protonates the amine and any remaining base, effectively stopping the reaction. The presence of water also rapidly hydrolyzes any unreacted tosyl chloride.[2]

  • Analytical Method:

    • Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: UV detector set to a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).

    • Quantification: Concentrations are determined by comparing peak areas to a pre-established calibration curve for both 2-aminophenol and the product.

Comparison of Synthetic Conditions and Kinetic Performance

The choice of solvent and base significantly impacts the reaction kinetics and selectivity. Below is a comparison of common methodologies. The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of water.[4] Extreme conditions, such as high concentrations of both sulfonic acid and alcohol with minimal water, are needed to promote sulfonate ester formation.[1][4][5]

Methodology Base Solvent Relative Rate Selectivity (N- vs. O-) Advantages Disadvantages
Method A PyridinePyridineModerateGoodWell-established; solvent acts as base and catalyst.Difficult workup; pyridine is toxic.
Method B Triethylamine (Et₃N)AcetonitrileFastExcellentHigh selectivity; easy removal of base and salt.Et₃N can have a slight nucleophilic character.
Method C DIPEADichloromethane (DCM)FastExcellentSterically hindered base minimizes side reactions.DCM is a halogenated solvent with environmental concerns.
Method D Aqueous NaOH / PTCToluene / WaterVariablePoor (O-favored)Inexpensive base; suitable for large scale.Favors O-sulfonylation; requires a phase-transfer catalyst (PTC).

Causality Behind Experimental Choices:

  • Why a Non-nucleophilic Base (Methods B & C)? The primary role of the base is to neutralize the HCl generated. A sterically hindered, non-nucleophilic base like triethylamine or DIPEA performs this function efficiently without competing with the 2-aminophenol as a nucleophile, thus ensuring high selectivity for the desired N-sulfonylation reaction.

  • Why Anhydrous Conditions? Water can hydrolyze the tosyl chloride reactant, reducing the effective concentration and leading to lower yields. Furthermore, studies have shown that the presence of even small amounts of water dramatically slows the rate of sulfonate ester formation and promotes hydrolysis of any ester that does form.[2]

  • Why Monitor Both Reactant and Product? Tracking the disappearance of the starting material and the appearance of the product provides a more complete picture of the reaction. This self-validating approach helps to identify any potential side reactions or the formation of unstable intermediates.

Data Analysis and Kinetic Modeling

From the HPLC data, a plot of concentration versus time is generated. The reaction rate can be described by the following rate law:

Rate = k [2-Aminophenol]α [Tosyl Chloride]β

Where:

  • k is the rate constant.

  • α and β are the reaction orders with respect to each reactant.

The reaction is typically first-order with respect to both 2-aminophenol (α ≈ 1) and tosyl chloride (β ≈ 1), making it a second-order reaction overall. The rate constant k can be determined from the slope of a plot of ln([Product]/[Reactant]) versus time.

The effect of temperature on the rate constant is described by the Arrhenius equation , which allows for the calculation of the activation energy (Ea)—a critical parameter for assessing thermal safety and process control.

Conclusion and Recommendations

The kinetic analysis of this compound formation reveals that the reaction is highly sensitive to the choice of base and solvent. For achieving high yields and excellent N-selectivity, the use of a non-nucleophilic base such as triethylamine or DIPEA in an aprotic solvent like acetonitrile or DCM is the superior methodology. While aqueous base/PTC systems are economically attractive, they present a significant risk of forming the undesired O-sulfonated isomer.

A rigorous kinetic study, following the detailed protocol outlined, is essential for any process development or scale-up activities. It provides the fundamental data needed to ensure the reaction is efficient, reproducible, and, most importantly, minimizes the formation of potentially genotoxic impurities. This scientific, risk-based approach is preferable to exhaustive analytical testing of final products.[5]

References

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, ACS Publications. [Link]

  • Sulfonate-ester-kinetic-study.pdf. Novatia, LLC. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF. ResearchGate. [Link]

  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Semantic Scholar. Semantic Scholar. [Link]

Sources

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